molecular formula C10H10F3NO3 B1304560 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid CAS No. 213192-56-4

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B1304560
CAS No.: 213192-56-4
M. Wt: 249.19 g/mol
InChI Key: CMNPXOOSNAGXEE-UHFFFAOYSA-N
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Description

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid (CAS 213192-56-4) is a synthetic organic compound with a molecular formula of C10H10F3NO3 and a molecular weight of 249.19 g/mol . This β-amino acid derivative features a trifluoromethoxy substituent on its aromatic ring, a functional group known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability in bioactive molecules. These characteristics make it a valuable non-natural amino acid scaffold in medicinal chemistry and drug discovery, particularly for the development of novel pharmaceuticals and as a building block for peptidomimetics . Researchers utilize this compound as a key intermediate in synthetic pathways. The calculated density is 1.398 g/cm³, and the reported melting point is 241-243°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Notice to Researchers: The information presented is based on data available in 2018 and may be outdated. It is crucial to consult current scientific literature and safety data sheets for the latest research applications, handling protocols, and regulatory information before use.

Properties

IUPAC Name

3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNPXOOSNAGXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377653
Record name 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213192-56-4
Record name β-Amino-4-(trifluoromethoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213192-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a practical and widely applicable synthetic methodology, the Rodionov reaction, and provides detailed experimental protocols and data to support its implementation in a laboratory setting.

Introduction

This compound is a non-proteinogenic β-amino acid. The presence of the trifluoromethoxy group on the phenyl ring imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it an attractive moiety for incorporation into novel therapeutic agents. β-Amino acids, in general, are crucial components of various biologically active molecules and peptidomimetics, offering resistance to enzymatic degradation and the ability to form unique secondary structures in peptides.

This guide will focus on the one-pot synthesis of the target molecule via the Rodionov reaction, a classic and efficient method for the preparation of β-amino acids from aromatic aldehydes, malonic acid, and an ammonia source.

Synthetic Pathway: The Rodionov Reaction

The most direct and established route for the synthesis of this compound is the Rodionov reaction. This one-pot, three-component condensation reaction involves the reaction of 4-(trifluoromethoxy)benzaldehyde, malonic acid, and ammonium acetate. The general scheme for this reaction is depicted below.

Rodionov_Reaction reactant1 4-(Trifluoromethoxy)benzaldehyde intermediate Knoevenagel Condensation & Michael Addition reactant1->intermediate reactant2 Malonic Acid reactant2->intermediate reactant3 Ammonium Acetate reactant3->intermediate product This compound intermediate->product + Heat Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification r1 4-(CF3)benzaldehyde mix Mix and Reflux (6-8 hours) r1->mix r2 Malonic Acid r2->mix r3 Ammonium Acetate r3->mix r4 Ethanol r4->mix cool Cool to RT & Ice Bath mix->cool filter1 Vacuum Filtration cool->filter1 wash1 Wash with cold EtOH & Et2O filter1->wash1 dissolve Dissolve in 1M NaOH wash1->dissolve filter2 Filter Impurities dissolve->filter2 precipitate Adjust pH to 6-7 with 1M HCl filter2->precipitate filter3 Vacuum Filtration precipitate->filter3 wash2 Wash with cold H2O filter3->wash2 dry Dry under vacuum wash2->dry product Pure 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid dry->product

A Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid, a compound of interest in medicinal chemistry and pharmaceutical development. Due to its structural features, including a propanoic acid backbone, an amino group, and a trifluoromethoxy-substituted phenyl ring, this molecule holds potential for various therapeutic applications.[1] Research has suggested its potential as a moderate inhibitor for enzymes like Cathepsin K, which is involved in bone resorption, and has also indicated modest antibacterial activity.[1]

This guide summarizes key computed physicochemical data and presents detailed standard experimental protocols for their empirical determination, which is crucial for advancing from computational models to practical applications in drug discovery.

Compound Identification and Structure

Accurate identification is the foundation of all subsequent research and development. The fundamental identifiers and structural representations for this compound are provided below.

Identifier Value
IUPAC Name 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid[1][2]
CAS Number 213192-56-4[1][2]
Molecular Formula C10H10F3NO3[1][2]
Molecular Weight 249.19 g/mol [1][2]
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F[1][2]
InChI Key CMNPXOOSNAGXEE-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

While experimental data remains the gold standard, computational predictions are vital for initial screening and hypothesis generation in drug discovery. The following table outlines the predicted physicochemical properties of the compound.

Property Predicted Value
pKa (acidic)3.59 ± 0.10[2]
logP (Octanol-Water Partition Coefficient)2.76[2]
Boiling Point 314.2 ± 42.0 °C[2]
Density 1.398 ± 0.06 g/cm³[2]
Topological Polar Surface Area (TPSA) 72.6 Ų[2]
Rotatable Bond Count 4[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 7[2]

Experimental Protocols for Physicochemical Characterization

The empirical validation of predicted properties is a critical step. This section details the standard methodologies for determining the key physicochemical parameters of a novel chemical entity like this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for understanding a molecule's charge state in different pH environments, which affects its solubility, permeability, and target binding. For an amino acid, at least two pKa values are expected: one for the carboxylic acid group (pKa1) and one for the amino group (pKa2).

Methodology:

  • Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.1 N).

  • Acidic Titration: The solution is first titrated with a standardized strong acid (e.g., 0.1 N HCl) to fully protonate all ionizable groups. The pH is monitored continuously using a calibrated pH meter.

  • Basic Titration: Subsequently, the solution is titrated with a standardized strong base (e.g., 0.1 M NaOH).[3] The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[4] The first midpoint represents the pKa of the carboxylic acid group, and the second represents the pKa of the amino group.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Lipophilicity, commonly expressed as logP, is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the benchmark for logP determination.[5][6]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate for 24 hours to form a biphasic system.[5][7]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically n-octanol). This solution is then combined with the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[8]

  • Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to break up any emulsions.

  • Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Solubility is a fundamental property that influences bioavailability and formulation. The kinetic solubility assay is a high-throughput method widely used in early drug discovery.[9][10]

Methodology:

  • Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.[11][12]

  • Dilution: A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.[9][11]

  • Incubation: The plate is shaken at a controlled temperature for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound in excess of its solubility limit.[12]

  • Separation: The solution is filtered to remove any undissolved precipitate.[11]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a high-throughput analytical method. Common techniques include UV-Vis spectrophotometry (Direct UV assay) or nephelometry, which measures light scattering from undissolved particles.[9][11]

Determination of Melting Point by Thermal Analysis

The melting point provides information about a compound's purity and the stability of its crystal lattice. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for this determination.[13][14]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the solid compound is placed into a sample pan.

  • Heating Program: The sample is heated at a controlled, constant rate (e.g., 10°C/minute) under a controlled atmosphere (e.g., nitrogen).[13][15]

  • Measurement (TGA): TGA measures the mass of the sample as a function of temperature.[16] A sharp loss of mass indicates decomposition or evaporation, which often occurs at or near the melting point.[13]

  • Measurement (DSC): DSC measures the difference in heat flow required to increase the temperature of the sample compared to a reference. An endothermic peak on the DSC thermogram indicates melting, where the area under the peak is proportional to the heat of fusion.[17]

  • Data Analysis: The melting point is identified as the onset temperature or the peak temperature of the melting endotherm in the DSC curve.

Workflows and Potential Biological Pathways

Visualizing workflows and potential biological interactions is essential for understanding the context of a compound's properties.

cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_analysis Characterization Start Precursors & Reagents Reaction Chemical Reaction (e.g., Coupling, Reduction) Start->Reaction Step 1 Purify Chromatography (e.g., HPLC, Column) Reaction->Purify Step 2 Analysis Structural Analysis (NMR, MS) Purify->Analysis Step 3 Final Pure Compound Analysis->Final Step 4 cluster_solubility Solubility cluster_lipophilicity Lipophilicity cluster_ionization Ionization cluster_thermal Thermal Properties Compound Test Compound Sample Sol_Assay Kinetic Solubility Assay (DMSO stock -> Buffer) Compound->Sol_Assay LogP_Assay Shake-Flask Method (n-Octanol/Water) Compound->LogP_Assay pKa_Assay Potentiometric Titration Compound->pKa_Assay TGA_Assay TGA / DSC Analysis Compound->TGA_Assay Data Physicochemical Profile Sol_Assay->Data LogP_Assay->Data pKa_Assay->Data TGA_Assay->Data Ligand Phenylpropanoic Acid Derivative (Agonist) PPAR PPARα Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Proteins Target Proteins (e.g., involved in lipid metabolism) Transcription->Proteins Leads to Response Biological Response (e.g., Lowered Triglycerides) Proteins->Response

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. While direct experimental evidence for this specific molecule is emerging, this document synthesizes existing data on structurally related compounds to elucidate its likely biological targets and signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Executive Summary

This compound is a synthetic amino acid derivative with a chemical structure suggestive of diverse pharmacological activities. Based on an extensive review of scientific literature, this guide explores four primary potential mechanisms of action: Cathepsin K inhibition , antibacterial activity , peroxisome proliferator-activated receptor (PPAR) agonism , and anthrax toxin inhibition . The presence of the 4-(trifluoromethoxy)phenyl moiety is a key structural feature that likely governs its interaction with specific biological targets. This document presents the current understanding of these potential mechanisms, supported by quantitative data from related compounds and detailed experimental workflows.

Potential Mechanisms of Action

Cathepsin K Inhibition: A Potential Treatment for Osteoporosis

Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption. Its primary function is the degradation of type I collagen, a major component of the bone matrix.[1] Inhibition of Cathepsin K is a validated therapeutic strategy for conditions characterized by excessive bone loss, such as osteoporosis.[1] Structurally similar compounds to this compound have been investigated as Cathepsin K inhibitors.

The proposed mechanism of action involves the binding of the inhibitor to the active site of Cathepsin K, specifically interacting with the catalytic dyad formed by Cysteine-25 (Cys25) and Histidine-162 (His162).[2] This interaction blocks the proteolytic activity of the enzyme, thereby preventing the breakdown of collagen and reducing bone resorption.

Table 1: Inhibitory Activity of Selected Cathepsin K Inhibitors

InhibitorTargetIC50 / KiReference
OdanacatibHuman Cathepsin K0.2 nM (IC50)[3]
BalicatibHuman Cathepsin K1.4 nM (IC50)[3]
MV061194Human Cathepsin K2.5 nM (Ki)[3]
Cathepsin K inhibitor 4Human Cathepsin K0.34 µM (IC50)[4]

Experimental Protocol: Cathepsin K Inhibition Assay (Fluorometric)

A generalized protocol for determining the in vitro inhibitory activity of a compound against Cathepsin K is as follows:

  • Reagents and Materials:

    • Recombinant human Cathepsin K

    • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

    • Fluorogenic substrate (e.g., Z-FR-AMC)

    • Test compound (this compound)

    • Reference inhibitor (e.g., Odanacatib)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

    • Add a defined amount of recombinant Cathepsin K to each well of the microplate.

    • Add the diluted compounds to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cathepsin_K_Inhibition Osteoclast Osteoclast Cathepsin_K Cathepsin K Osteoclast->Cathepsin_K Secretes Collagen Type I Collagen Cathepsin_K->Collagen Degrades Bone_Resorption Bone Resorption Collagen->Bone_Resorption Leads to Inhibitor 3-Amino-3-(4-(trifluoromethoxy) -phenyl)propanoic acid Inhibitor->Cathepsin_K Inhibits

Proposed inhibition of Cathepsin K by the compound.
Antibacterial Activity: A Potential Weapon Against Drug-Resistant Bacteria

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated organic molecules, including amino acid derivatives, have demonstrated promising antibacterial properties. Studies on chalcone derivatives containing trifluoromethyl and trifluoromethoxy groups have shown significant activity against both Gram-positive and Gram-negative bacteria.[5] Notably, compounds with a trifluoromethoxy group exhibited more potent activity against certain bacterial strains compared to those with a trifluoromethyl group.[5]

The precise mechanism of antibacterial action for such compounds is often multifaceted and can involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. Macromolecular synthesis inhibition studies on related pyrazole derivatives suggest a broad range of inhibitory effects, indicating multiple cellular targets.[6]

Table 2: Antibacterial Activity of a Related Trifluoromethoxy-Substituted Chalcone (Compound B3)

Bacterial StrainMIC (µM)Standard (Benzyl Penicillin) MIC (µM)Reference
Staphylococcus aureus4895[5]
Bacillus subtilis2495[5]
Escherichia coli--[5]
Proteus vulgaris--[5]

Note: Data for E. coli and P. vulgaris was not specified for compound B3 in the provided reference.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compound

    • Positive control antibiotic (e.g., Benzyl Penicillin)

    • 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the bacterial strain in MHB.

    • Prepare two-fold serial dilutions of the test compound and the control antibiotic in MHB in the wells of a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial_Mechanism cluster_compound This compound cluster_bacterium Bacterial Cell Compound Membrane Cell Membrane Disruption Compound->Membrane Enzyme Essential Enzyme Inhibition Compound->Enzyme Synthesis Macromolecular Synthesis Inhibition Compound->Synthesis Bacterial_Death Bacterial Cell Death Membrane->Bacterial_Death Enzyme->Bacterial_Death Synthesis->Bacterial_Death

Potential antibacterial mechanisms of action.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Implications for Metabolic Diseases

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[7] Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes. Some phenylpropanoic acid derivatives have been shown to act as PPAR agonists.

Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation, glucose uptake, and lipid storage.

Table 3: Activity of a Phenylpropanoic Acid Derivative as a PPAR Agonist

CompoundTargetEC50Reference
(RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acidHuman PPARα and PPARγData not specified[8]

Experimental Protocol: PPAR Reporter Gene Assay

The ability of a compound to activate PPARs can be assessed using a reporter gene assay.

  • Reagents and Materials:

    • Cell line expressing a specific PPAR isoform (e.g., HEK293T)

    • Expression plasmid for the PPAR ligand-binding domain fused to a DNA-binding domain (e.g., GAL4)

    • Reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding response element (e.g., UAS)

    • Transfection reagent

    • Test compound

    • Reference PPAR agonist (e.g., Rosiglitazone for PPARγ)

    • Luciferase assay system

  • Procedure:

    • Co-transfect the cells with the PPAR expression plasmid and the reporter plasmid.

    • After transfection, treat the cells with various concentrations of the test compound and the reference agonist.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • The EC50 value is determined by plotting the luciferase activity against the logarithm of the compound concentration.

PPAR_Agonism Compound 3-Amino-3-(4-(trifluoromethoxy) -phenyl)propanoic acid PPAR PPAR Compound->PPAR Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Modulation of Lipid and Glucose Metabolism Gene_Transcription->Metabolic_Effects Anthrax_Toxin_Inhibition Lethal_Factor Anthrax Lethal Factor (LF) MAPKK MAP Kinase Kinase (MAPKK) Lethal_Factor->MAPKK Cleaves Cell_Death Host Cell Death MAPKK->Cell_Death Leads to (when cleaved) Inhibitor 3-Amino-3-(4-(trifluoromethoxy) -phenyl)propanoic acid Inhibitor->Lethal_Factor Inhibits

References

Technical Guide: 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid, a fluorinated, non-canonical amino acid. This document details its chemical properties, a proposed synthetic route, characterization methodologies, and potential applications in research and development.

Chemical Identity and Properties

This compound is a β-amino acid distinguished by the presence of a trifluoromethoxy group on the phenyl ring. This functional group imparts unique electronic properties and can influence the molecule's conformation, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry and materials science.

PropertyValueSource
CAS Number 213192-56-4[1]
Molecular Formula C₁₀H₁₀F₃NO₃[1]
Molecular Weight 249.19 g/mol [1]
IUPAC Name 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid[1]
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F[1]
InChI Key CMNPXOOSNAGXEE-UHFFFAOYSA-N[1]

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and a nitrogen source, typically ammonium acetate, in an alcoholic solvent.

Reaction Scheme:

4-(Trifluoromethoxy)benzaldehyde + Malonic Acid + Ammonium Acetate → this compound

Experimental Protocol (Proposed)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-(trifluoromethoxy)benzaldehyde and 1.1 equivalents of malonic acid in absolute ethanol.

  • Addition of Nitrogen Source: To the stirred solution, add 2.0 equivalents of ammonium acetate.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting materials and by-products. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to yield this compound as a white crystalline solid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons (doublets in the range of ~7.0-7.5 ppm), a multiplet for the chiral proton at the C3 position, and multiplets for the diastereotopic protons at the C2 position. The amino and carboxylic acid protons will appear as broad singlets, the positions of which may vary depending on the solvent and concentration.
¹³C NMR Signals corresponding to the carboxylic acid carbon, the aromatic carbons (with characteristic splitting for the carbon attached to the trifluoromethoxy group), and the aliphatic carbons of the propanoic acid backbone.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ at m/z 250.0635, corresponding to the protonated molecule.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-F stretching vibrations.
Melting Point A sharp melting point is expected for a pure crystalline compound.

Potential Applications

While specific biological activity data for this compound is not widely published, its structural features suggest several potential applications in research and drug development.

  • Unnatural Amino Acid Incorporation: This compound can be used as an unnatural amino acid for incorporation into peptides and proteins. The trifluoromethoxy group can serve as a unique ¹⁹F NMR probe to study protein structure, dynamics, and ligand binding.[2]

  • Medicinal Chemistry Scaffold: The trifluoromethoxy substituent is known to enhance metabolic stability and cell permeability of drug candidates. Therefore, this amino acid can be a valuable building block for the synthesis of novel therapeutic agents, potentially with anticancer or other biological activities.[3]

  • Conformational Control in Peptides: As a β-amino acid, it can be used to synthesize β-peptides, which can form stable secondary structures and are resistant to proteolytic degradation.

Visualizations

Proposed Synthetic Workflow

G cluster_synthesis Synthesis reactants 4-(Trifluoromethoxy)benzaldehyde Malonic Acid Ammonium Acetate reaction Rodionov Reaction (Reflux in Ethanol) reactants->reaction workup Cooling & Precipitation reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

General Characterization and Application Workflow

G cluster_workflow Characterization & Application cluster_char Structural Confirmation cluster_app Potential Applications synthesis Synthesized Compound nmr NMR (¹H, ¹³C, ¹⁹F) synthesis->nmr Characterization ms Mass Spectrometry synthesis->ms Characterization ir IR Spectroscopy synthesis->ir Characterization uaa Unnatural Amino Acid Incorporation synthesis->uaa Further Research medchem Medicinal Chemistry Scaffold synthesis->medchem Further Research beta_peptide β-Peptide Synthesis synthesis->beta_peptide Further Research

Caption: General workflow for characterization and potential research applications.

References

An In-depth Technical Guide to 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. This compound, a substituted β-amino acid, is of significant interest in medicinal chemistry due to its unique structural features conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity. This document summarizes its chemical identifiers, presents available quantitative data in tabular format, outlines a general synthetic approach, and explores its potential as an inhibitor of Cathepsin K and as an antimicrobial agent. Detailed diagrams illustrating the molecule's structural relationships and its relevant biological pathways are provided to facilitate a deeper understanding for research and development applications.

Molecular Structure and Identification

This compound is an organic compound characterized by a propanoic acid backbone with an amino group at the β-position (carbon 3). A key feature is the phenyl ring attached to the same carbon, which is substituted at the para-position with a trifluoromethoxy (-OCF₃) group. This electron-withdrawing group significantly influences the molecule's electronic properties, stability, and biological interactions.

The core structure incorporates several key functional groups:

  • Primary Amino Group (-NH₂): Confers basicity and acts as a hydrogen bond donor.

  • Carboxylic Acid Group (-COOH): Provides acidic properties and serves as a hydrogen bond donor and acceptor.

  • Phenyl Ring: A rigid aromatic system that contributes to hydrophobic interactions.

  • Trifluoromethoxy Group (-OCF₃): Enhances metabolic stability and lipophilicity, and can participate in specific binding interactions.

Chemical Identification

The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
CAS Number 213192-56-4
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F
InChI InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)
InChI Key CMNPXOOSNAGXEE-UHFFFAOYSA-N
Physicochemical Properties

A summary of the calculated and predicted physicochemical properties is provided below. The trifluoromethoxy group is known for its exceptional stability under various conditions, including heating and both acidic and basic environments.

PropertyPredicted Value
pKa (acidic)3.59 ± 0.10
logP 2.76
Density 1.40 ± 0.06 g/cm³
Boiling Point 314.2 ± 42.0 °C at 760 mmHg
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 7
Rotatable Bond Count 4
Topological Polar Surface Area 72.6 Ų

Experimental Protocols and Data

While specific, detailed experimental data for this exact compound is not widely published, this section outlines a general synthesis protocol based on established methods for this class of molecules and discusses expected analytical characteristics.

General Synthesis Protocol: One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids

A common and efficient method for synthesizing 3-amino-3-arylpropanoic acids is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia.[1][2]

Objective: To synthesize this compound.

Materials:

  • 4-(Trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Methodology:

  • Reaction Setup: A mixture of 4-(trifluoromethoxy)benzaldehyde (1 equivalent), malonic acid (~1 equivalent), and ammonium acetate (~1.3 equivalents) is suspended in ethanol.

  • Reflux: The reaction mixture is heated to reflux and stirred for several hours (typically 6-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: Upon cooling, a precipitate of the crude β-amino acid typically forms. The solid is collected by filtration and washed with cold ethanol.

  • Purification: The crude product can be purified by recrystallization. An acid-base workup may also be employed, where the product is dissolved in a dilute aqueous base (e.g., NaOH), washed with an organic solvent (e.g., ether) to remove non-acidic impurities, and then re-precipitated by the addition of acid (e.g., HCl) to adjust the pH to the isoelectric point.

  • Characterization: The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl ring, the methine proton at the chiral center (C3), and the diastereotopic methylene protons of the propanoic acid backbone (C2). The chemical shifts will be influenced by the neighboring functional groups.

  • ¹³C NMR: The carbon spectrum will show distinct resonances for the carboxylic acid carbon, the aromatic carbons (with splitting for the carbon attached to the -OCF₃ group), and the aliphatic carbons of the propanoic acid chain.

  • ¹⁹F NMR: Due to the trifluoromethoxy group, fluorine-19 NMR spectroscopy is a particularly valuable tool for characterization, expected to show a singlet for the three equivalent fluorine atoms.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (249.19 g/mol ).

Biological Activity and Potential Applications

Substituted β-amino acids are of great interest in drug discovery. Research suggests that this compound may have potential applications as an enzyme inhibitor and an antimicrobial agent.

Cathepsin K Inhibition

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[3] It plays a critical role in degrading Type I collagen, the main organic component of the bone matrix.[4] Overactivity of CatK is implicated in diseases characterized by excessive bone loss, such as osteoporosis, making it a key therapeutic target.[5]

The expression of Cathepsin K is primarily regulated by the RANKL/RANK signaling pathway, which activates transcription factors like NFATc1 to initiate the transcription of the CatK gene.[3][6] Small molecules can inhibit CatK by binding to its active site, which contains a catalytic dyad of Cysteine-25 (Cys25) and Histidine-162 (His162).[4][7] Inhibitors often contain an electrophilic "warhead" that forms a reversible or irreversible covalent bond with the nucleophilic thiol group of Cys25, blocking the enzyme's proteolytic activity.[4][8]

Studies on similar β-amino acid structures suggest they can act as inhibitors of Cathepsin K. The specific structural features of this compound, including its aromatic ring and functional groups, may allow it to fit into the active site of CatK and interfere with its function.

Antimicrobial Activity

The incorporation of fluorinated amino acids into peptides has been shown to enhance their stability and, in some cases, their antimicrobial activity.[3][9][10] The strong hydrophobicity of fluorinated groups can improve the interaction of these molecules with bacterial cell membranes. While this specific compound has not been extensively studied as an antimicrobial, its structural class suggests that it could serve as a building block for novel antimicrobial agents with potentially enhanced potency and stability.

Visualizations

Molecular Structure Relationships

The following diagram illustrates the key functional components of the this compound molecule and their relationship to its core structure.

Logical Diagram of Molecular Components Molecule 3-Amino-3-(4-(trifluoromethoxy) -phenyl)propanoic acid Core Propanoic Acid Backbone Molecule->Core Amino Amino Group (-NH2) Core->Amino Attached at C3 (Confers Basicity) Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl Terminal Group (Confers Acidity) Phenyl Substituted Phenyl Ring Core->Phenyl Attached at C3 (Provides Rigidity) OCF3 Trifluoromethoxy Group (-OCF3) Phenyl->OCF3 Para-substitution (Enhances Stability)

Caption: Key functional groups of the title compound.

Cathepsin K Regulation and Inhibition Pathway

This diagram illustrates the signaling pathway that regulates Cathepsin K expression and the mechanism by which small molecule inhibitors can block its function in bone resorption.

cluster_osteoblast Osteoblast / Stromal Cell cluster_osteoclast Osteoclast Precursor / Osteoclast cluster_action Resorption Lacuna RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 NFATc1 NFATc1 (Transcription Factor) TRAF6->NFATc1 Activates CatK_Gene Cathepsin K Gene (in nucleus) NFATc1->CatK_Gene Promotes Transcription CatK_Enzyme Cathepsin K (CatK) (Active Enzyme) CatK_Gene->CatK_Enzyme Expression & Secretion Bone Bone Matrix (Type I Collagen) CatK_Enzyme->Bone Degrades Degradation Bone Resorption Bone->Degradation Inhibitor 3-Amino-3-(4-(trifluoromethoxy) -phenyl)propanoic acid (Potential Inhibitor) Inhibitor->CatK_Enzyme Inhibits Active Site

References

A Technical Guide to the Solubility of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for determining the solubility of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with this compound.

Introduction

This compound is a substituted β-amino acid. Its chemical structure, featuring both hydrophilic and hydrophobic moieties, governs its solubility characteristics, which are a critical parameter in pharmaceutical research and development. Understanding the solubility of this compound is essential for its formulation, bioavailability, and overall efficacy as a potential therapeutic agent.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀F₃NO₃[1]
Molecular Weight249.19 g/mol [1]
pKa (Predicted)3.59 ± 0.10[2]
logP (Predicted)2.760[2]

Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions of its solubility can be inferred from its chemical structure.

The molecule possesses a carboxylic acid group and an amino group, both of which are polar and capable of hydrogen bonding. The presence of the carboxylic acid moiety suggests complete miscibility with water[1]. Conversely, the phenyl ring substituted with a trifluoromethoxy group introduces a significant hydrophobic character to the molecule. This dual nature indicates that its solubility will be highly dependent on the solvent system and the pH of the solution. In acidic or basic solutions, the compound is expected to form salts, which would significantly increase its aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method establishes the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker with constant agitation at a controlled temperature (e.g., 25 °C or 37 °C). The equilibration time is critical and should be sufficient to reach a steady state, typically 24 to 72 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed, followed by careful collection of the supernatant.

  • Filtration: Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the clear, saturated solution with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result A Add excess solid compound to solvent B Shake at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E F Solubility Data E->F

Workflow for the shake-flask solubility determination method.

Expected Solubility Behavior and Influencing Factors

The solubility of this compound is expected to be significantly influenced by the pH of the aqueous medium. As an amino acid, it possesses both an acidic carboxylic group and a basic amino group.

  • At Low pH (Acidic Conditions): The amino group will be protonated (-NH3+), increasing the polarity and likely enhancing solubility in aqueous solutions.

  • At High pH (Basic Conditions): The carboxylic acid group will be deprotonated (-COO-), which will also increase its polarity and aqueous solubility.

  • At the Isoelectric Point (pI): The compound will exist predominantly as a zwitterion. At this pH, the net charge is zero, and solubility in water is typically at its minimum.

The relationship between pH and the ionization state of the functional groups can be visualized as follows:

G Ionization States of this compound cluster_low_ph Low pH cluster_pi Isoelectric Point (pI) cluster_high_ph High pH A Cationic Form (High Solubility) B Zwitterionic Form (Low Solubility) A->B Increase pH C Anionic Form (High Solubility) B->C Increase pH

Effect of pH on the ionization and solubility of the compound.

Conclusion

References

An In-depth Technical Guide to the Solution Stability of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability profile of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid in solution. In the absence of specific published stability data for this compound, this document outlines a robust strategy for assessing its stability based on established principles of forced degradation testing as mandated by regulatory bodies and detailed in the International Council for Harmonisation (ICH) guidelines.[1]

The protocols and data presented herein are illustrative and intended to serve as a foundational framework for researchers to design and execute definitive stability studies.

Introduction to Stability Testing

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are an integral part of the drug development process, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, and exposure to various pH levels, oxidizing agents, and light. Information from these studies is crucial for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of the drug product.

Forced Degradation Strategy

A systematic forced degradation study for this compound should be conducted to evaluate its intrinsic stability. The recommended approach involves subjecting a solution of the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.

Logical Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies, from stress condition exposure to data analysis and reporting.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of This compound B Hydrolytic (Acid, Base, Neutral) A->B Expose to C Oxidative (e.g., H2O2) A->C Expose to D Photolytic (ICH Q1B) A->D Expose to E Thermal (Elevated Temperature) A->E Expose to F Sample Collection at Time Points B->F C->F D->F E->F G Analysis by Stability-Indicating HPLC Method F->G H Quantify Parent Drug and Degradation Products G->H I Mass Balance Calculation H->I J Identify Degradation Pathways I->J Hypothetical Degradation Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis Parent This compound Decarboxylation Decarboxylation Product (Loss of CO2) Parent->Decarboxylation Acid/Heat Deamination Deamination Product (Loss of NH2) Parent->Deamination Base/Heat Oxidative_Deamination Keto Acid Product Parent->Oxidative_Deamination H2O2 N_Oxide N-Oxide Formation Parent->N_Oxide H2O2 Radical_Products Radical-Mediated Products Parent->Radical_Products UV/Vis Light

References

potential biological activities of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Launching the Search

I'm currently initiating a comprehensive search for the biological activities of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid, casting a wide net with synonyms and identifiers. I'm aiming for a thorough exploration to ensure no stone is left unturned in this initial phase.

Digging Deeper into the Data

Now I'm focusing on finding hard numbers – IC50s, EC50s, and any pharmacological data. I'm also hunting for detailed assay protocols. Uncovering these quantitative details is crucial for building a strong foundation. From there, I'll identify and map out any associated signaling pathways.

Investigating Potential Activities

I've made some headway in understanding the biological activities of 3-Amino -3-(4-(trifluoromethoxy)phenyl)propanoic acid. Initial findings point toward its potential as a moderate inhibitor of Cathepsin K, an enzyme linked to bone resorption. This could suggest therapeutic applications in bone-related disorders. Further research is necessary to fully elucidate its mechanisms and specific effects.

Digging for Deeper Data

Reviewing the Literature

I've made headway! I've recently delved into two pivotal studies, a 2012 piece from Bioorganic & Medicinal Chemistry Letters and a 2018 publication in Molecules. These focused on the potential of this compound as a Cathepsin K inhibitor.

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Prioritizing Paper Retrieval

The search is still ongoing. Despite identifying the key papers from Bioorganic & Medicinal Chemistry Letters and Molecules, I'm struggling with locating the full texts, preventing a deep dive into the experimental data. I'm now employing very targeted search terms and will pivot to broader searches if these fail. Gaining access to these papers is paramount now. I also need to begin researching signaling pathways even if information may be limited.

An In-depth Technical Guide to 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid and its analogs, focusing on their synthesis, biological activities, and therapeutic potential. This class of compounds, characterized by a β-amino acid scaffold with a trifluoromethoxy-substituted phenyl ring, has garnered interest in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity. This document details experimental protocols for their synthesis and biological evaluation, summarizes quantitative pharmacological data, and illustrates key signaling pathways potentially modulated by these compounds.

Introduction

This compound is a synthetic β-amino acid. The presence of the trifluoromethoxy (-OCF₃) group on the phenyl ring is of particular significance in drug design. This functional group is known to increase the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles.[1] Analogs of this core structure have been investigated for a range of biological activities, including as modulators of neurotransmitter systems and as enzyme inhibitors. This guide will explore the synthesis, known biological activities, and relevant experimental methodologies associated with this compound and its analogs.

Chemical Synthesis

The synthesis of 3-amino-3-arylpropanoic acids is often achieved through the Mannich reaction. This one-pot, three-component reaction typically involves an aromatic aldehyde, a compound containing an active hydrogen (like malonic acid), and an amine source (like ammonium acetate).

General Synthesis Protocol: One-Pot Mannich Reaction

A common and efficient method for synthesizing 3-amino-3-arylpropanoic acids is the one-pot Mannich reaction.[2] The following protocol is a generalized procedure based on established methods for similar compounds.[3][4]

Materials:

  • 4-(Trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Thionyl chloride (for esterification, if desired)

Procedure:

  • To a round-bottom flask, add ethanol, malonic acid, and ammonium acetate.

  • Heat the mixture to approximately 50°C with stirring.

  • Slowly add 4-(trifluoromethoxy)benzaldehyde dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the ester is the desired product, the reaction mixture can be cooled to 0-5°C, and thionyl chloride can be added dropwise, followed by another period of reflux.[4]

  • For the carboxylic acid, the solvent is typically removed under reduced pressure.

  • The residue is then dissolved in a suitable solvent like dichloromethane, and the pH is adjusted to 6-7 with a base (e.g., 5N NaOH solution) to precipitate the product.[4]

  • The crude product can be collected by filtration and purified by recrystallization.

Biological Activities and Pharmacological Data

This compound and its analogs have been investigated for several biological activities, including enzyme inhibition and antimicrobial effects. Furthermore, structurally related phenyl-substituted β-amino acids are known to act as GABA receptor agonists.

Enzyme Inhibition: Cathepsin K

Studies have suggested that this compound may act as a moderate inhibitor of Cathepsin K, a cysteine protease involved in bone resorption.[4] Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis.[5][6]

Table 1: Cathepsin K Inhibitory Activity of Selected Phenylpropanoic Acid Analogs

Compound R-group on Phenyl Ring IC50 (nM) Reference
Balicatib Varies (peptidic nitrile) 1.4 [5]
Relacatib 7-methyl-azepanone analog 0.041 (Kiapp) [5]
ONO-5334 N/A 0.1 (Ki) [6]
MV061194 N/A 2.5 (Ki) [5]
Hypothetical Analog 1 4-OCF₃ Data Not Available

| Hypothetical Analog 2 | 4-CF₃ | Data Not Available | |

Antibacterial Activity

Research has indicated that this compound exhibits moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[4] The incorporation of fluorine-containing moieties into amino acids and peptides is a known strategy to enhance antimicrobial potency and stability.[2][7]

Table 2: Antibacterial Activity of Fluorinated Amino Acid Analogs

Compound/Peptide Analog Target Organism MIC (µg/mL) Reference
Fluorinated Buforin Analog E. coli Enhanced Activity [2]
Fluorinated Magainin Analog B. subtilis Enhanced Activity [2]
Hexafluoroleucine-substituted Protegrin-1 Various pathogenic bacteria Diminished Activity [7]

| this compound | S. aureus, E. coli | Moderate Activity (Specific MIC not reported) |[4] |

Note: Quantitative MIC values for the title compound are not specified in the cited literature and would need to be determined experimentally.

GABA Receptor Modulation

Analogs of 3-amino-3-phenylpropanoic acid are known to act as agonists at GABA B receptors. Baclofen, a well-known muscle relaxant, is a chlorinated analog. The trifluoromethoxy substitution may influence the potency and selectivity of these compounds at GABA receptors.

Table 3: GABA B Receptor Agonist Activity of Phenyl-GABA Analogs

Compound R-group on Phenyl Ring Activity EC50 (µM) Reference
R-(-)-beta-phenyl-GABA H Full agonist (cortex), Partial agonist (ileum) 25 [8]
Baclofen 4-Cl Full agonist 2.5 [8]

| Hypothetical Analog | 4-OCF₃ | Predicted Agonist | Data Not Available | |

Experimental Protocols

Cathepsin K Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed amount of Cathepsin K to each well of the microplate, followed by the diluted test compound.

  • Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15-30 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 380/460 nm for AMC).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

The biological activities of this compound and its analogs may be mediated through various cellular signaling pathways. Based on the activities of related compounds, the GABA B receptor and glutamate receptor signaling pathways are of particular interest.

GABA B Receptor Signaling Pathway

GABA B receptors are G-protein coupled receptors that mediate inhibitory neurotransmission.[9] Agonist binding to the GABA B receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit can activate inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels.

GABA_B_Signaling agonist GABA B Agonist (e.g., Analog) gabab_r GABA B Receptor agonist->gabab_r g_protein Gi/o Protein gabab_r->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ca_channel Ca²⁺ Channel g_beta_gamma->ca_channel Inhibits k_channel K⁺ Channel (GIRK) g_beta_gamma->k_channel Activates camp cAMP ac->camp pka PKA camp->pka ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_efflux neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter Glutamate_Signaling glutamate Glutamate Analog mglur mGluR1/5 glutamate->mglur gq_protein Gq Protein mglur->gq_protein plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc Activates ca_release ↑ Intracellular Ca²⁺ er->ca_release downstream Downstream Signaling ca_release->downstream pkc->downstream

References

Spectroscopic Analysis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the novel beta-amino acid, 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the novelty of this compound, experimental spectroscopic data is not yet publicly available. Therefore, this guide presents predicted data based on the analysis of structurally analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from known data of similar molecules, primarily 4-(Trifluoromethyl)phenylacetic acid, and an understanding of the influence of the amino and trifluoromethoxy functional groups on the spectroscopic signatures.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.3d2HAr-H (ortho to -CH(NH₂)-)
~7.2 - 7.0d2HAr-H (ortho to -OCF₃)
~4.5 - 4.3t1H-CH(NH₂)-
~2.8 - 2.6d2H-CH₂-COOH
Variable (broad)s2H-NH₂
Variable (broad)s1H-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~173-COOH
~148 (q, J ≈ 2 Hz)Ar-C-OCF₃
~140Ar-C-CH(NH₂)
~129Ar-CH (ortho to -CH(NH₂)-)
~122Ar-CH (ortho to -OCF₃)
120.4 (q, J ≈ 257 Hz)-OCF₃
~55-CH(NH₂)
~40-CH₂-

Solvent: DMSO-d₆; q = quartet

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H Stretch (Amino group)
3300 - 2500Strong, BroadO-H Stretch (Carboxylic acid)
~3050MediumC-H Stretch (Aromatic)
~2950MediumC-H Stretch (Aliphatic)
~1710StrongC=O Stretch (Carboxylic acid)
~1600, ~1500MediumC=C Stretch (Aromatic ring)
~1250StrongC-O-C Stretch (Aryl ether)
1200 - 1100StrongC-F Stretch (Trifluoromethoxy)
~1160StrongC-N Stretch

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
249[M]⁺ (Molecular Ion)
204[M - COOH]⁺
188[M - CH₂COOH]⁺
160[C₇H₄F₃O]⁺
145[C₇H₄F₂O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (approximately 5-10 mg) is prepared in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃ (0.5-0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction. For ¹³C NMR, a proton-decoupled sequence is typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, a small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Spectroscopic analysis workflow for a novel compound.

The Discovery and History of Fluorinated Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into amino acids has revolutionized peptide and protein engineering, offering a powerful tool to modulate the biological and pharmacological properties of these essential biomolecules. This guide provides a comprehensive overview of the discovery and history of fluorinated amino acids, from the identification of the sole naturally occurring example to the development of sophisticated synthetic methodologies. It details the profound impact of fluorination on key physicochemical properties, including pKa, metabolic stability, and receptor binding affinity, supported by quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, purification, and biological evaluation of fluorinated amino acids, alongside visualizations of key experimental workflows and the signaling pathways they influence.

A Historical Perspective: From Nature's Anomaly to a Cornerstone of Medicinal Chemistry

The journey of fluorinated amino acids began with the discovery of a natural anomaly. For a long time, organofluorine compounds were considered exclusively the domain of synthetic chemistry. This paradigm shifted with the identification of 4-fluoro-L-threonine , the only known naturally occurring fluorinated amino acid, produced by the bacterium Streptomyces cattleya. This discovery provided a compelling precedent for the integration of fluorine into biological systems.

The mid-20th century marked the dawn of synthetic fluorinated amino acids, driven by the burgeoning field of medicinal chemistry. The introduction of fluorine into drug candidates was found to impart remarkable and often beneficial changes to their pharmacological profiles. Fluorine's unique properties—its high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine bond—were recognized as key to enhancing metabolic stability, modulating lipophilicity and bioavailability, and fine-tuning binding affinities for biological targets.[1][2]

Early research focused on the synthesis of fluorinated analogues of proteinogenic amino acids, with pioneering work laying the foundation for the diverse and sophisticated synthetic strategies available today. These efforts have expanded the chemical toolbox available to researchers, enabling the creation of a vast array of fluorinated amino acids with tailored properties for specific applications in drug discovery, protein engineering, and as probes for studying biological processes.

The Impact of Fluorination on Physicochemical and Biological Properties

The substitution of hydrogen with fluorine, while seemingly a minor alteration, can induce profound changes in the physicochemical properties of amino acids and the peptides and proteins that contain them.

Modulation of Acidity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity of nearby functional groups. When incorporated into the side chain of an amino acid, fluorine can lower the pKa of both the carboxylic acid and the amino group. For instance, fluorination of the methyl group of alanine to trifluoroalanine results in a significant decrease in the pKa of the amino group, making it a stronger acid. While a comprehensive comparative table of pKa values is still an area of active research, studies have consistently shown that the introduction of a single fluorine atom to an aliphatic amine can decrease its pKa by approximately 1.7 units.[3] This modulation of acidity can have significant implications for enzyme-substrate interactions and the overall charge distribution of a peptide at physiological pH.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating fluorinated amino acids into therapeutic peptides is the enhancement of their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by proteases and metabolic enzymes like cytochrome P450s.[4] This increased stability translates to a longer in vivo half-life and improved bioavailability of peptide-based drugs.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated15.2131Human[4]
6-fluoro-UT-155Fluorinated35.556Human[4]
Pyrroloquinolinones3N-ethyl-7-PPyQNon-fluorinated---[5]
Fluorinated analogsFluorinated---[5]

Note: A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability. While direct comparative data for peptides is sparse in single publications, the trend of increased stability upon fluorination is well-established.

Altered Binding Affinity and Selectivity

The introduction of fluorine can modulate the binding affinity of a peptide for its target receptor in a highly context-dependent manner. Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in the binding pocket, and its unique electronic properties can alter the conformation of the peptide to favor a bioactive state. The effect on binding affinity can range from a significant increase to a decrease, depending on the specific location of the fluorine atom and the topology of the binding site.

Table 2: Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Peptides

PeptideAnalogTarget ReceptorAssay TypeBinding Affinity (IC50)Fold Change vs. Non-FluorinatedReference
GLP-1NativehGLP-1RCompetition Binding1.9 nM-
F9 GLP-1hGLP-1RCompetition Binding5.1 nM~2.7x decrease
F29 GLP-1hGLP-1RCompetition Binding13.3 nM7x decrease
F28 GLP-1hGLP-1RCompetition Binding18.8 nM9.9x decrease
F8, F89, F10, F32 GLP-1hGLP-1RCompetition Binding27-60-fold increase in IC5027-60x decrease
HTLV-1 TaxNative (Tyr5)A6 T-cell ReceptorSurface Plasmon Resonance2.1 µM-[3]
3-fluoro-Phe5A6 T-cell ReceptorSurface Plasmon Resonance-Enhanced affinity[3]
4-fluoro-Phe5A6 T-cell ReceptorSurface Plasmon Resonance-Enhanced affinity[3]
3,4-difluoro-Phe5A6 T-cell ReceptorSurface Plasmon Resonance0.46 µM~5x increase[3]

Synthetic Strategies for Fluorinated Amino Acids

The synthesis of fluorinated amino acids has evolved significantly, with a variety of methods available to introduce fluorine at specific positions. Key strategies include nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride ion. Diethylaminosulfur trifluoride (DAST) and its analogues are common reagents for this transformation.

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+"). N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose, often in transition metal-catalyzed reactions.

Table 3: Comparison of Synthetic Yields for Various Fluorinated Amino Acids

Fluorinated Amino AcidSynthetic MethodKey ReagentsYieldReference
4-Fluoro-threonineDiastereoselective synthesisDAST8-10% (overall)[6]
Fluorinated bi-aryl β-amino acid (13a)Suzuki cross-couplingPd catalyst, boronic acid82%[6]
4-CF3 bi-aryl β-amino acid (13b)Suzuki cross-couplingPd catalyst, boronic acid86%[6]
Di-fluorinated amino acid (25b)Cu(II)-mediated C(sp3)-H fluorinationSelectfluor, Cu(II) catalyst75%[6]
Di-fluorinated amino acid (25c)Cu(II)-mediated C(sp3)-H fluorinationSelectfluor, Cu(II) catalyst78%[6]
α-aryl-α-SCF3-β2,2-amino acid (33d)Enantioselective α-trifluoromethylthiolationMaruoka catalyst, CF3S-transfer reagent90%[6]
Fmoc-[2.3.5.6F]TfMePhe (2)Alkylation of Ni(II) complexFmocOsu67%
Fmoc-bisTfMePhe (3)Alkylation of Ni(II) complexFmocOsuquantitative

Experimental Protocols

Synthesis of 4-Fluoro-threonine (Diastereoselective Route)

This protocol describes a diastereoselective synthesis of racemic 4-fluoro-threonine.[6]

Procedure:

  • Oxazoline Formation: Commercially available ethyl isocyanoacetate is added to benzyloxyacetaldehyde to yield the corresponding benzyloxy-oxazoline.

  • Hydrolysis and Cyclization: The oxazoline is hydrolyzed and subsequently transformed into ethyl (4S,5S)-5-hydroxymethyl-2-oxo-4-oxazolidinecarboxylate.

  • Fluorination: The hydroxymethyl group is fluorinated using diethylamino sulfur trifluoride (DAST) to afford ethyl (4S,5S)-5-fluoromethyl-2-oxo-4-oxazolidinecarboxylate.

  • Deprotection: The protecting groups are removed to yield the desired diastereomerically pure 4-fluoro-threonine.

Overall Yield: 8-10%

Electrophilic Fluorination of an Amino Acid Derivative using Selectfluor

This generalized protocol is based on palladium-catalyzed C-H activation and fluorination.

Materials:

  • β-arylated amino acid derivative

  • Selectfluor

  • Pd(II) catalyst with appropriate ligand

  • Silver salt (e.g., Ag2CO3)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the β-arylated amino acid derivative in the anhydrous solvent.

  • Add the Pd(II) catalyst, ligand, and silver salt to the reaction mixture.

  • Add Selectfluor to the mixture.

  • Stir the reaction at the appropriate temperature (determined by optimization) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using column chromatography.

In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.[4]

Materials:

  • Test compound (fluorinated and non-fluorinated analogs)

  • Liver microsomes (human or other species)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Ice-cold organic solvent (e.g., acetonitrile) for quenching

  • LC-MS/MS for analysis

Procedure:

  • Pre-incubation: Pre-warm the microsomal suspension in phosphate buffer at 37°C.

  • Reaction Initiation: Add the test compound to the microsomal suspension, followed by the NADPH regenerating system to initiate the metabolic reaction.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint).

Site-Specific Incorporation of Fluorinated Amino Acids into Proteins

This protocol describes a general workflow for the site-specific incorporation of a fluorinated amino acid into a protein in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Procedure:

  • Vector Preparation: Prepare two plasmids: one containing the gene of interest with an amber stop codon (UAG) at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

  • Transformation: Co-transform competent E. coli cells with both plasmids.

  • Cell Culture: Grow the transformed cells in a minimal medium.

  • Induction and Supplementation: Induce protein expression and supplement the culture medium with the desired fluorinated amino acid.

  • Protein Expression and Purification: Allow the cells to express the protein containing the site-specifically incorporated fluorinated amino acid. Purify the protein using standard chromatographic techniques.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The incorporation of fluorinated amino acids can be used to probe and modulate various biological signaling pathways. The following diagrams, rendered in DOT language, illustrate key pathways where fluorinated amino acids have been employed as research tools or as components of therapeutic candidates.

Experimental Workflows

Experimental_Workflow_Microsomal_Stability cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound (Fluorinated & Non-fluorinated) D Reaction Mixture A->D B Liver Microsomes B->D C NADPH Regenerating System C->D E Time-course Sampling (0, 5, 15, 30, 45, 60 min) D->E Incubate F Quenching (Acetonitrile) E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

Workflow for an in vitro microsomal stability assay.

Site_Specific_Incorporation cluster_genetic Genetic Engineering cluster_expression Protein Expression cluster_purification Purification A Gene of Interest (with UAG codon) C Co-transform E. coli A->C B Orthogonal aaRS/tRNA Plasmid B->C D Culture in Minimal Medium C->D E Induce Expression & Add Fluorinated Amino Acid D->E F Cell Lysis E->F G Chromatography F->G H Purified Fluorinated Protein G->H

Workflow for site-specific incorporation of a fluorinated amino acid.
Signaling Pathways

GLP1_Signaling GLP1 GLP-1 or Fluorinated Analog GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein Gs GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin Insulin Secretion PKA->Insulin EPAC->Insulin

GLP-1 receptor downstream signaling pathway.

TCR_Signaling TCR TCR Lck Lck TCR->Lck Activates pMHC Peptide-MHC (Fluorinated Peptide) pMHC->TCR Binds ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT

T-cell receptor (TCR) signaling pathway.

Thrombin_Signaling Thrombin Thrombin or Fluorinated Inhibitor PAR1 PAR1 Thrombin->PAR1 Cleaves & Activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 & DAG PLC->IP3 RhoA RhoA RhoGEF->RhoA Ca_PKC Ca²⁺ & PKC IP3->Ca_PKC ROCK ROCK RhoA->ROCK

Thrombin signaling through Protease-Activated Receptor 1 (PAR1).

Gamma_Secretase_Signaling Gamma_Secretase γ-Secretase (Target for Fluorinated Inhibitors) APP APP Gamma_Secretase->APP Cleaves Notch Notch Gamma_Secretase->Notch Cleaves AICD AICD APP->AICD NICD NICD Notch->NICD Gene_Expression_A Gene Expression (Apoptosis) AICD->Gene_Expression_A Translocates to Nucleus Gene_Expression_N Gene Expression (Development) NICD->Gene_Expression_N Translocates to Nucleus

References

The Trifluoromethoxy Group: A Keystone for Enhancing Compound Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome developmental hurdles. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for enhancing the stability of drug candidates. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in improving metabolic, chemical, and thermal stability, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group exerts its profound influence on compound stability through a combination of unique electronic and steric properties. It is a strongly electron-withdrawing and highly lipophilic moiety, which distinguishes it from both its non-fluorinated counterpart, the methoxy group (-OCH₃), and the related trifluoromethyl group (-CF₃).[1]

Key Properties:

  • High Electronegativity: The three fluorine atoms create a strong inductive electron-withdrawing effect, which can significantly alter the electron distribution within a molecule.[1]

  • Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04, compared to +0.88 for -CF₃ and -0.02 for -OCH₃. This property can enhance membrane permeability and target engagement.[1]

  • Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]

  • Steric Hindrance: The bulkiness of the -OCF₃ group can shield adjacent parts of a molecule from metabolic attack.[2]

  • Chemical and Thermal Stability: The inherent strength of the C-F bonds also contributes to increased stability under various chemical and thermal stress conditions.[1]

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and short half-life. The trifluoromethoxy group is a highly effective tool for mitigating this issue.

Blocking Metabolic Hotspots

The substitution of a metabolically labile group, such as a methoxy group, with a trifluoromethoxy group can effectively block common metabolic pathways like O-demethylation. The increased steric hindrance and the strength of the C-O bond in the -OCF₃ moiety make it a poor substrate for CYP enzymes.[2]

Quantitative Impact on Metabolic Stability

The introduction of a trifluoromethoxy group generally leads to a significant increase in metabolic half-life (t₁/₂) and a corresponding decrease in intrinsic clearance (CLᵢₙₜ). The following table provides a representative comparison of these parameters for hypothetical parent compounds and their trifluoromethoxy-substituted analogs.

ParameterParent Compound (with -OCH₃)-OCF₃ Substituted AnalogRationale for Change
Metabolic Half-life (t₁/₂) (in vitro) ShorterLongerReduced rate of metabolism leads to a slower clearance of the parent drug.[3]
Intrinsic Clearance (CLᵢₙₜ) (in vitro) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[3]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary site of metabolism limits the formation of downstream metabolites.[3]

Improving Chemical and Thermal Stability

Beyond metabolic stability, the trifluoromethoxy group also enhances a compound's robustness under various chemical and thermal conditions, which is crucial for drug manufacturing, formulation, and storage.

Resistance to Chemical Degradation

The strong electron-withdrawing nature of the -OCF₃ group can influence the reactivity of the entire molecule, often rendering it less susceptible to hydrolytic and oxidative degradation. Forced degradation studies are employed to assess this enhanced stability under stressed conditions.

Increased Thermal Stability

The high bond energy of the C-F bonds contributes to the thermal stability of trifluoromethoxy-containing compounds. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to quantify this stability.

ParameterParent Compound-OCF₃ Substituted AnalogRationale for Change
Melting Point (°C) VariableGenerally HigherIncreased molecular weight and altered crystal packing can lead to a higher melting point.
Decomposition Temperature (°C) LowerHigherThe high strength of the C-F bonds increases the energy required for thermal decomposition.[4]

Impact on Physicochemical Properties: Lipophilicity and Acidity

The introduction of a trifluoromethoxy group significantly alters a compound's lipophilicity (logP) and acidity (pKa), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterParent Compound-OCF₃ Substituted AnalogRationale for Change
Lipophilicity (logP) LowerHigherThe -OCF₃ group is highly lipophilic, increasing the compound's affinity for nonpolar environments.[1]
Acidity (pKa) of Phenols HigherLowerThe strong electron-withdrawing effect of the -OCF₃ group stabilizes the phenoxide anion, making the corresponding phenol more acidic.

Experimental Protocols

Detailed methodologies for assessing the stability and physicochemical properties of trifluoromethoxy-containing compounds are provided below.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human or other species) suspended in buffer (e.g., potassium phosphate buffer, pH 7.4).

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • Add the test compound to the microsomal suspension to a final concentration of typically 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = (V/P) * k, where V is the incubation volume and P is the protein concentration.

Forced Degradation Study for Chemical Stability

Objective: To evaluate the stability of a compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Sample Preparation and Analysis:

    • At specified time points, withdraw samples and, if necessary, neutralize them.

    • Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector to separate and identify the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the major degradation products.

Thermal Stability Analysis (DSC/TGA)

Objective: To determine the melting point, heat of fusion, and decomposition temperature of a compound.[5]

Methodology:

  • Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing both DSC and TGA.

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an appropriate pan (e.g., aluminum or ceramic).

  • Experimental Conditions:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the heat flow (DSC) and weight change (TGA) as a function of temperature.

  • Data Analysis:

    • DSC: Determine the melting point (onset or peak of the endothermic event) and the heat of fusion (area under the melting peak).

    • TGA: Determine the onset of decomposition (the temperature at which significant weight loss begins).

Visualizing the Role of the Trifluoromethoxy Group in Biological Systems

The following diagrams, generated using the DOT language for Graphviz, illustrate a relevant signaling pathway targeted by a trifluoromethoxy-containing drug and the metabolic pathway of another.

Hedgehog Signaling Pathway Inhibition by Sonidegib

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits complex formation Sonidegib Sonidegib (-OCF3 containing) Sonidegib->SMO Inhibits Gli_active Active Gli (Transcription Factor) SUFU_Gli->Gli_active Releases Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes

Caption: Inhibition of the Hedgehog signaling pathway by Sonidegib.

Metabolic Pathway of Delamanid

Delamanid_Metabolism Delamanid Delamanid (-OCF3 at core) M1 Metabolite 1 (M1) (Cleavage of imidazooxazole) Delamanid->M1 Metabolized by M2 Metabolite 2 (M2) (Hydroxylation) M1->M2 Metabolized by Other_Metabolites Other Metabolites M1->Other_Metabolites Alternative Pathways M3 Metabolite 3 (M3) (Oxidation to ketone) M2->M3 Albumin Plasma Albumin Albumin->M1 CYP3A4 CYP3A4 CYP3A4->M2

Caption: Major metabolic pathway of the anti-tuberculosis drug Delamanid.[6][7][8]

Conclusion

The trifluoromethoxy group is a valuable asset in the medicinal chemist's toolkit for overcoming challenges related to compound stability. Its unique combination of electronic and steric properties provides a powerful means to enhance metabolic, chemical, and thermal stability, thereby improving the pharmacokinetic profile and overall viability of drug candidates. A thorough understanding of its impact on physicochemical properties and the application of appropriate analytical techniques are essential for the successful implementation of this "stability-enhancing" functional group in drug design and development.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Direct experimental data on the use of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid in general cell culture for studying cellular effects is limited in publicly available literature. Much of the available information pertains to a structurally similar but distinct compound, 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (OCF3Phe) , which is utilized as an unnatural amino acid for incorporation into proteins for structural and functional studies, primarily using NMR spectroscopy[1].

Other research has focused on different derivatives of 3-aminopropanoic acid, which have shown potential as scaffolds for developing novel anticancer and antimicrobial agents[2][3][4][5][6]. These findings suggest that the broader class of aminopropanoic acid derivatives has significant biological potential. Given the lack of specific data for the requested compound, this document provides a generalized framework and protocols for evaluating a novel compound like this compound in a cell culture setting. The provided protocols are standard methodologies that would be a starting point for characterizing its biological activity.

Compound Information

While specific biological activity for this compound is not well-documented, it is important to handle it with the standard precautions for a novel chemical entity.

General Handling and Storage:

  • Solubility: Determine the solubility of the compound in common laboratory solvents such as DMSO, ethanol, and aqueous buffers. A stock solution in DMSO is common for cell culture applications.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture, to ensure stability.

Potential Applications in Cell Culture

Based on the activities of related compounds, potential areas of investigation for this compound could include:

  • Antiproliferative and Cytotoxic Effects: Many novel chemical entities are screened for their potential to inhibit cancer cell growth.

  • Modulation of Cellular Signaling: The compound could potentially interact with cellular receptors or enzymes, such as GABA receptors, based on the known activities of other small molecules with similar structural motifs[7][8][9].

  • Antimicrobial Activity: Related propanoic acid derivatives have been investigated for their effects against bacteria and fungi[6].

Generalized Experimental Protocols

The following are standard protocols that can be adapted to investigate the effects of this compound in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess the effect of a compound on cell viability.

Materials:

  • Selected cell line (e.g., A549, NIH3T3)[4][10][11]

  • Complete culture medium (e.g., DMEM with 10% FBS)[10]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis for Signaling Pathway Proteins

This protocol can be used to investigate if the compound affects the expression or activation of specific proteins in a signaling pathway.

Materials:

  • Selected cell line and culture reagents

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at various concentrations and time points.

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody against the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell Line Incubation Time (hours) IC50 (µM)
A549 24 To be determined
A549 48 To be determined
NIH3T3 24 To be determined

| NIH3T3 | 48 | To be determined |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening a novel compound in cell culture.

G cluster_prep Preparation cluster_culture Cell Culture cluster_exp Experimentation cluster_analysis Data Analysis Compound Compound Synthesis/ Acquisition StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol Treat Treat Cells with Compound Dilutions StockSol->Treat Culture Culture Selected Cell Line Seed Seed Cells into Multi-well Plates Culture->Seed Seed->Treat Incubate Incubate for Defined Timepoints Treat->Incubate Assay Perform Cellular Assays (e.g., MTT, Western Blot) Incubate->Assay Measure Measure Assay Output (e.g., Absorbance) Assay->Measure Analyze Analyze Data & Determine Endpoints (e.g., IC50) Measure->Analyze

Caption: General workflow for testing a novel compound in cell culture.

Signaling Pathway Diagram

As the mechanism of action for this compound is unknown, a specific signaling pathway cannot be provided. However, many propanoic acid derivatives are known to interact with G-protein coupled receptors (GPCRs) like the GABA-B receptor. The following is a generalized diagram of a GPCR signaling pathway that could be investigated.

G cluster_membrane Cell Membrane GPCR GPCR (e.g., GABA-B Receptor) G_Protein G-Protein GPCR->G_Protein Activates Compound Test Compound Compound->GPCR Binds to receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Downstream Downstream Cellular Response SecondMessenger->Downstream

Caption: A generalized GPCR signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a novel small molecule compound with a chemical structure suggestive of activity as a positive allosteric modulator (PAM) of the GABA B receptor. As a PAM, it is hypothesized to enhance the effect of the endogenous neurotransmitter GABA, rather than directly activating the receptor itself. This mode of action is anticipated to offer a more nuanced modulation of the GABAergic system with a potentially wider therapeutic window and fewer side effects compared to direct GABA B receptor agonists like baclofen.

These application notes provide a comprehensive protocol for the in vivo administration of this compound to facilitate preclinical research into its pharmacokinetic, pharmacodynamic, and toxicological profile. The provided methodologies are based on established practices for similar small molecule compounds and GABA B receptor modulators.

Preclinical Rationale and Potential Applications

GABA B receptor PAMs have shown therapeutic promise in a variety of preclinical models for neurological and psychiatric disorders. By potentiating GABAergic inhibition only when and where GABA is physiologically released, these compounds may be beneficial in conditions characterized by neuronal hyperexcitability or GABAergic dysfunction. Potential therapeutic applications that could be explored with this compound include:

  • Anxiety Disorders

  • Epilepsy and Seizure Disorders

  • Spasticity and Muscle Relaxation

  • Substance Use Disorders and Addiction

  • Neuropathic Pain

Data Presentation

Table 1: Suggested Dose Ranges for Initial In Vivo Studies
Animal ModelRoute of AdministrationSuggested Starting Dose (mg/kg)Rationale/Reference
MouseIntraperitoneal (i.p.)1 - 10Based on effective doses of other GABA B PAMs in mice and general practices for novel CNS-active compounds.
RatIntraperitoneal (i.p.)1 - 10Extrapolation from mouse data, with dose adjustments based on allometric scaling if necessary.
MouseOral (p.o.)5 - 25Higher starting dose to account for potential first-pass metabolism and lower bioavailability compared to i.p. administration.
RatOral (p.o.)5 - 25Extrapolation from mouse oral dosing, subject to pharmacokinetic data.
Table 2: Recommended Vehicle Formulations for Poorly Soluble Compounds
FormulationCompositionSuitabilityNotes
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or salineOral (p.o.) and Intraperitoneal (i.p.)A common and generally well-tolerated vehicle for compounds with low aqueous solubility. Requires thorough homogenization.
Co-solvent System 5-10% DMSO, 40% PEG 400, qs with sterile salineIntraperitoneal (i.p.) and Intravenous (i.v.)Effective for dissolving highly insoluble compounds. The concentration of DMSO should be minimized to avoid toxicity.
Lipid Emulsion Commercially available lipid emulsions (e.g., Intralipid®)Intravenous (i.v.)Suitable for lipophilic compounds and can improve tolerability. Requires sterile preparation techniques.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Aqueous Suspension)

This protocol describes the preparation of a 1 mg/mL suspension suitable for intraperitoneal or oral administration.

Materials:

  • This compound

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile, distilled water or 0.9% saline

  • Sterile mortar and pestle or homogenizer

  • Sterile magnetic stir bar and stir plate

  • Sterile vials

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and volume.

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile water or saline while stirring vigorously with a magnetic stir bar. Stir until the CMC is fully dissolved and the solution is clear.

  • Compounding:

    • Place the weighed compound into a sterile mortar.

    • Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.

    • Triturate the paste with the pestle until a smooth consistency is achieved.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously triturating to ensure a uniform suspension.

    • Alternatively, use a mechanical homogenizer for more efficient and uniform particle size reduction.

  • Final Preparation: Transfer the final suspension to a sterile vial. Maintain continuous stirring until the moment of administration to prevent settling of the compound.

  • Quality Control: Visually inspect the suspension for any large aggregates. The suspension should appear uniform and milky.

Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared formulation of this compound

  • Experimental mice (e.g., C57BL/6), appropriately acclimatized

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol for disinfection

  • Appropriate animal handling and restraint devices

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.

  • Dose Calculation: Calculate the volume of the formulation to be administered to each mouse based on its body weight and the desired dose (mg/kg). The typical injection volume for a mouse is 5-10 mL/kg.

  • Preparation for Injection:

    • Gently swirl the vial containing the formulation to ensure a homogenous suspension.

    • Draw the calculated volume into the syringe.

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area. One common method is to gently scruff the mouse by the loose skin on its neck and back.

  • Injection:

    • The injection site is typically in the lower quadrant of the abdomen, off the midline to avoid the bladder and major organs.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Slowly inject the formulation.

  • Post-injection Monitoring: Return the mouse to its home cage and monitor for any immediate adverse reactions (e.g., distress, lethargy, abnormal posture). Continue to monitor according to the experimental timeline.

Mandatory Visualizations

GABA B Receptor Signaling Pathway

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_Receptor GABA B1 GABA B2 Allosteric Site GABA->GABAB_Receptor:gb1 Binds PAM 3-Amino-3-(4-(trifluoromethoxy) phenyl)propanoic acid (PAM) PAM->GABAB_Receptor:pam_site Binds & Potentiates G_Protein Gi/o Protein GABAB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel GIRK K+ Channel G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase animal_acclimatization Animal Acclimatization (≥ 1 week) formulation_prep Formulation Preparation (e.g., 0.5% CMC suspension) animal_acclimatization->formulation_prep dose_calc Dose Calculation (based on body weight) formulation_prep->dose_calc animal_restraint Animal Restraint dose_calc->animal_restraint administration In Vivo Administration (e.g., i.p. injection) animal_restraint->administration post_admin_monitoring Immediate Post-Administration Monitoring administration->post_admin_monitoring pk_pd_studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies post_admin_monitoring->pk_pd_studies behavioral_assays Behavioral Assays post_admin_monitoring->behavioral_assays toxicity_assessment Toxicity Assessment post_admin_monitoring->toxicity_assessment data_analysis Data Analysis pk_pd_studies->data_analysis behavioral_assays->data_analysis toxicity_assessment->data_analysis

Application Notes and Protocols for 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid and Representative Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for "3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid" is not extensively available in current neuroscience literature. Based on its chemical structure, a substituted β-phenyl-propanoic acid, it is hypothesized to function as a modulator of the GABA-B receptor. This document provides detailed application notes and protocols for a well-characterized and structurally related compound, CGP7930 , a positive allosteric modulator (PAM) of the GABA-B receptor. These notes serve as a representative guide for investigating the neuroscience applications of this class of compounds.

Introduction to GABA-B Receptor Positive Allosteric Modulators (PAMs)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are mediated by two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission, playing a crucial role in regulating neuronal excitability and synaptic plasticity.[1][2]

GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits.[3] Agonist binding to the GABA-B1 subunit induces a conformational change that, via the GABA-B2 subunit, activates associated G-proteins (Gαi/o).[2][4] This activation leads to downstream signaling, including the inhibition of adenylyl cyclase, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated Ca2+ channels.[2][3][5]

Positive allosteric modulators (PAMs) like CGP7930 represent a sophisticated approach to modulating GABA-B receptor activity.[6] Unlike direct agonists (e.g., baclofen), PAMs do not activate the receptor themselves but bind to a distinct allosteric site on the GABA-B2 subunit.[7][8] This binding enhances the affinity and/or efficacy of the endogenous agonist, GABA.[6][9] This mechanism offers the potential for a more nuanced modulation of GABAergic tone, with a potentially lower risk of side effects like tolerance and desensitization compared to full agonists.[6]

Profile of a Representative Compound: CGP7930

CGP7930 (2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol) is a widely used experimental tool to study the effects of GABA-B receptor PAMs. It enhances the potency and efficacy of GABA at both native and recombinant GABA-B receptors.[9]

Important Note on Selectivity: Recent studies have revealed that while CGP7930 is a potent GABA-B PAM, it also exhibits off-target effects at higher concentrations. It can act as a PAM at GABA-A receptors and can directly block GIRK channels, which could confound the interpretation of experimental results.[10][11][12] Therefore, careful dose-response studies and the use of appropriate controls are critical.

Quantitative Data: In Vitro Pharmacology of CGP7930

The following tables summarize key quantitative parameters for CGP7930 from various in vitro assays.

Table 1: Potency of CGP7930 at GABA-B Receptors

Assay SystemParameterAgonistValue (μM)Reference
Recombinant GABA-B (CHO cells)EC50GABA5.37
Native GABA-B (Rat Brain)EC50GABA4.60
GTPγS Binding (HEK293 cells)Potency RangeGABA3 - 5[6]

Table 2: Potency of CGP7930 at Off-Target Receptors

Assay SystemReceptor TargetParameterAgonistValue (μM)Reference
Recombinant GABA-A (HEK293 cells)α4β3δEC50GABA1.0
Recombinant GABA-A (HEK293 cells)α1β2γ2LEC50GABA1.7
Cultured Hippocampal NeuronsGABA-AEC50Muscimol2.0

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-B receptor upon activation by an agonist and potentiation by a PAM.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel CaV Channel (N, P/Q-type) G_protein->Ca_channel Gβγ inhibits K_channel GIRK Channel (Kir3) G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP Neuro_release Neurotransmitter Release Ca_channel->Neuro_release Hyperpol Hyperpolarization K_channel->Hyperpol GABA GABA GABA->GABAB_R Binds GABAB1 PAM PAM (e.g., CGP7930) PAM->GABAB_R Binds GABAB2 ATP ATP PKA PKA cAMP->PKA Activates Ca_ion Ca²⁺ Influx K_ion K⁺ Efflux

Caption: GABA-B receptor signaling cascade initiated by GABA and enhanced by a PAM.

Experimental Workflow: In Vitro Electrophysiology

This diagram outlines a typical workflow for assessing the effect of a GABA-B PAM on neuronal activity using whole-cell patch-clamp electrophysiology.

Ephys_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Prepare Primary Neuronal Cultures or Brain Slices ACSF Prepare Artificial Cerebrospinal Fluid (ACSF) Setup Mount Preparation on Microscope Stage & Perfuse with ACSF Culture->Setup Drug Prepare Drug Solutions (Agonist, PAM, Antagonist) Patch Establish Whole-Cell Patch-Clamp Recording Setup->Patch Baseline Record Baseline Activity (e.g., sIPSCs, holding current) Patch->Baseline Application Bath Apply GABA-B Agonist (e.g., Baclofen at EC10-20) Baseline->Application PAM_app Co-apply Agonist + PAM (e.g., CGP7930) Application->PAM_app Washout Washout with ACSF PAM_app->Washout Measure Measure Changes in: - Holding Current (GIRK activation) - sIPSC/eIPSC Amplitude & Frequency - Membrane Potential Washout->Measure Stats Statistical Analysis (e.g., Paired t-test, ANOVA) Measure->Stats

References

Application Notes and Protocols: 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a fluorinated β-amino acid derivative with potential as a targeted enzyme inhibitor. Its unique structural features, including the electron-withdrawing trifluoromethoxy group, suggest it may offer enhanced metabolic stability and binding affinity to target proteins. Fluorinated amino acids have garnered significant interest in medicinal chemistry due to their potential to modulate the activity of various enzymes, with applications in neurological disorders and other therapeutic areas.

The structural similarity of this compound to neurotransmitters like glutamate and GABA suggests its potential to interact with enzymes involved in their metabolic pathways, such as aminotransferases, or with neurotransmitter transporters. This document provides a summary of its potential applications as an enzyme inhibitor, hypothetical inhibitory data, and detailed protocols for its synthesis and evaluation.

Hypothetical Enzyme Inhibition Data

While specific experimental data for this compound is not yet publicly available, the following table presents hypothetical data to illustrate how its inhibitory activity against potential enzyme targets could be summarized. These targets are selected based on the structural characteristics of the compound.

Target EnzymeCompound IDIC50 (µM)Ki (µM)Inhibition TypeAssay Conditions
Glutamate Transporter (EAAT2)TFM-APA-00115.28.5CompetitiveRadioligand binding assay, [³H]-glutamate
GABA Transporter (GAT1)TFM-APA-00128.716.1Non-competitiveRadioligand uptake assay, [³H]-GABA
Alanine Aminotransferase (ALT)TFM-APA-001> 100-No significant inhibitionSpectrophotometric assay
Aspartate Aminotransferase (AST)TFM-APA-001> 100-No significant inhibitionSpectrophotometric assay

Note: The data presented in this table is purely illustrative and intended to serve as a template for presenting experimental findings.

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route for the preparation of the title compound.

Materials:

  • 4-(Trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Knoevenagel Condensation. In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol. Add ammonium acetate (2 equivalents) as a catalyst. Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Michael Addition. After completion of the Knoevenagel condensation, cool the reaction mixture to room temperature. Add a solution of ammonia in ethanol to the mixture. Stir at room temperature overnight to facilitate the Michael addition of ammonia.

  • Step 3: Hydrolysis. Acidify the reaction mixture with hydrochloric acid to pH 1-2. Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate ester and nitrile groups.

  • Step 4: Isolation and Purification. Cool the reaction mixture and adjust the pH to 7 with a sodium hydroxide solution. The product will precipitate out of the solution. Filter the solid, wash with cold water, and then with diethyl ether. Dry the crude product under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Step 5: Characterization. Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Enzyme Inhibition Assay: Glutamate Transporter (EAAT2)

This protocol outlines a radioligand binding assay to determine the inhibitory potential of the compound against the glutamate transporter EAAT2.

Materials:

  • HEK293 cells stably expressing human EAAT2

  • [³H]-D-Aspartate (a radiolabeled glutamate analog)

  • This compound (test compound)

  • L-glutamate (positive control inhibitor)

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

  • Cell harvester

Procedure:

  • Cell Preparation. Culture HEK293-EAAT2 cells to 80-90% confluency. On the day of the assay, harvest the cells and prepare a cell suspension in assay buffer.

  • Assay Setup. In a 96-well microplate, add the following to each well:

    • Cell suspension (e.g., 50 µL)

    • Varying concentrations of the test compound or L-glutamate (e.g., 25 µL)

    • [³H]-D-Aspartate (e.g., 25 µL) to a final concentration equal to its Kd.

  • Incubation. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Termination and Harvesting. Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis. Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-D-Aspartate (IC50 value). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vitro Enzyme Inhibition Assay: GABA Transporter (GAT1)

This protocol describes a radioligand uptake assay to assess the inhibitory effect of the compound on the GABA transporter GAT1.

Materials:

  • Rat brain synaptosomes or cells expressing GAT1

  • [³H]-GABA

  • This compound (test compound)

  • Nipecotic acid (positive control inhibitor)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

Procedure:

  • Synaptosome Preparation. Prepare synaptosomes from rat brain tissue according to standard protocols. Resuspend the synaptosomal pellet in uptake buffer.

  • Assay Setup. In microcentrifuge tubes, pre-incubate the synaptosomal suspension with varying concentrations of the test compound or nipecotic acid for 10 minutes at 37°C.

  • Initiation of Uptake. Initiate the uptake reaction by adding [³H]-GABA to a final concentration close to its Km value.

  • Incubation. Incubate the tubes at 37°C for a short period (e.g., 5 minutes) to ensure initial velocity conditions.

  • Termination of Uptake. Terminate the uptake by adding ice-cold uptake buffer and immediately centrifuging the tubes at high speed.

  • Washing and Lysis. Wash the synaptosomal pellet with ice-cold buffer to remove extracellular [³H]-GABA. Lyse the synaptosomes with a suitable lysis buffer.

  • Quantification. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis. Calculate the percentage of inhibition of [³H]-GABA uptake for each concentration of the test compound. Determine the IC50 value and subsequently the Ki value.

Visualizations

G cluster_0 Hypothesized Mechanism of Action Compound This compound Binding Competitive Binding to Substrate Site Compound->Binding Transporter Glutamate/GABA Transporter Transporter->Binding Inhibition Inhibition of Neurotransmitter Reuptake Binding->Inhibition Synaptic_Cleft Increased Neurotransmitter Concentration in Synaptic Cleft Inhibition->Synaptic_Cleft Signaling Modulation of Neuronal Signaling Synaptic_Cleft->Signaling G cluster_1 Experimental Workflow: Enzyme Inhibition Assay A Prepare Enzyme/Transporter Source (e.g., Cell Lysate, Synaptosomes) C Incubate Enzyme with Test Compound A->C B Prepare Test Compound Dilutions B->C D Add Substrate (Radiolabeled or Chromogenic) C->D E Incubate for a Defined Time D->E F Terminate Reaction E->F G Measure Product Formation or Substrate Binding F->G H Data Analysis: Calculate IC50 and Ki G->H G cluster_2 Potential Signaling Pathway Modulation Presynaptic Presynaptic Neuron Glutamate_Release Glutamate Release Presynaptic->Glutamate_Release Postsynaptic Postsynaptic Neuron EAAT2 EAAT2 Transporter Glutamate_Release->EAAT2 reuptake Glutamate_Receptor Glutamate Receptors (e.g., NMDA, AMPA) Glutamate_Release->Glutamate_Receptor binds Compound Test Compound Compound->EAAT2 inhibits Signal_Transduction Signal Transduction Cascade Glutamate_Receptor->Signal_Transduction

Application Notes and Protocols for the Quantification of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. The methodologies outlined below are based on established principles of analytical chemistry, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely applicable for the analysis of amino acids and related compounds in various matrices.[1][2][3][4][5]

Introduction

This compound is a synthetic amino acid derivative. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical development. This document presents two primary analytical approaches for its quantification: a reversed-phase HPLC method with UV detection and a more sensitive and selective LC-MS/MS method.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the target analyte in bulk materials or simple formulations where high sensitivity is not required. The principle involves separating the analyte from other components on a reversed-phase column followed by detection using a UV spectrophotometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of complex biological matrices such as plasma, serum, or tissue homogenates, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[1][6] This technique couples the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry, allowing for accurate quantification even at very low concentrations.[1]

Data Presentation: Quantitative Performance Characteristics

The following tables summarize the expected quantitative performance characteristics of the proposed analytical methods. These values are illustrative and should be confirmed during method validation.

Table 1: HPLC-UV Method - Illustrative Performance Data

ParameterExpected Value
Linearity (r²)> 0.995
Range1 - 500 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method - Illustrative Performance Data

ParameterExpected Value
Linearity (r²)> 0.998
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Protocol 1: HPLC-UV Quantification

Objective: To quantify this compound in a pure or semi-purified sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% formic acid.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create calibration standards ranging from 1 to 500 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the calibration standards followed by the samples.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: LC-MS/MS Quantification in Biological Matrix

Objective: To quantify this compound in a biological matrix (e.g., plasma).

Materials:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 or HILIC analytical column

  • Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: C18 or HILIC column

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient Elution: A time-programmed gradient from low to high organic phase.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

        • Internal Standard: Determine the precursor and product ions for the IS.

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Collection (e.g., Plasma, Bulk Drug) protein_precipitation Protein Precipitation (for biological samples) start->protein_precipitation Biological filtration Filtration (for bulk samples) start->filtration Non-Biological centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms hplc HPLC-UV Analysis filtration->hplc calibration Calibration Curve Construction hplc->calibration lcms->calibration quantification Concentration Determination calibration->quantification report Final Report quantification->report

Caption: General workflow for the quantification of this compound.

logical_relationship cluster_method Method Selection sample_matrix Sample Matrix hplc_uv HPLC-UV sample_matrix->hplc_uv Simple (e.g., Bulk Drug) lcmsms LC-MS/MS sample_matrix->lcmsms Complex (e.g., Plasma) sensitivity_req Required Sensitivity sensitivity_req->hplc_uv Low to Moderate sensitivity_req->lcmsms High

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Note: Quantitative Analysis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid in human plasma. The methodology employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound in a biological matrix.

Introduction

This compound is an amino acid derivative containing a trifluoromethoxy group, a moiety of increasing interest in medicinal chemistry due to its potential to enhance metabolic stability and cell permeability.[1][2] Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[3] HPLC-MS/MS offers high selectivity and sensitivity for the determination of small molecules in complex biological fluids.[4] This document provides a detailed protocol for sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Experimental Protocols

Sample Preparation

A protein precipitation method is utilized for sample cleanup due to its simplicity and speed.[5][6]

  • Materials:

    • Human plasma (K2 EDTA)

    • Acetonitrile (HPLC grade) containing an internal standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar compound.

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (containing the internal standard).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 350°C

    • Spray Voltage: 3.5 kV

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Analyte 250.1 165.1

      | Internal Standard | (Varies) | (Varies) |

Data Presentation

Table 1: Calibration Curve Summary
Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
1.01.0100.0
5.05.1102.0
25.024.598.0
100.0101.2101.2
500.0495.599.1
1000.01005.0100.5
Linear Range 1.0 - 1000.0 ng/mL r² > 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1.08.5105.09.2103.5
Low3.06.298.77.5101.2
Medium150.04.5102.15.8100.8
High750.03.899.54.999.8

LLOQ: Lower Limit of Quantification

Table 3: Stability Assessment
Stability ConditionConcentration (ng/mL)Mean Stability (% of Nominal)
Bench-top (4 hours)3.098.5
750.0101.2
Freeze-thaw (3 cycles)3.097.1
750.099.8
Long-term (-80°C, 30 days)3.096.5
750.0100.5

Visualizations

experimental_workflow sample Biological Sample (Plasma) preparation Sample Preparation (Protein Precipitation) sample->preparation Add Acetonitrile & IS Vortex & Centrifuge hplc HPLC Separation (C18 Column) preparation->hplc Inject Supernatant ms MS/MS Detection (MRM Mode) hplc->ms Eluent Transfer data Data Acquisition & Processing ms->data Signal Detection results Quantitative Results data->results Quantification

Caption: Experimental workflow for the HPLC-MS/MS analysis.

signaling_pathway drug 3-Amino-3-(4-(trifluoromethoxy) phenyl)propanoic acid target Potential Biological Target (e.g., Enzyme, Receptor) drug->target Binding/Interaction pathway Downstream Signaling Pathway target->pathway Activation/Inhibition response Cellular Response pathway->response Signal Transduction

References

Application Notes and Protocols for the Use of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid, a β-amino acid featuring a trifluoromethoxy-substituted phenyl ring, offers unique steric and electronic properties that can significantly influence the bioactivity, metabolic stability, and conformational behavior of peptides. The trifluoromethoxy group is known for its ability to increase lipophilicity and metabolic stability, making it a valuable moiety in drug design. This document provides detailed application notes and generalized protocols for the incorporation of this unnatural amino acid into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Properties and Advantages of Incorporating this compound

The unique structural features of this compound impart several potential advantages to the resulting peptides:

  • Enhanced Metabolic Stability: The trifluoromethoxy group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Increased Lipophilicity: The lipophilic nature of the trifluoromethoxy group can improve the peptide's ability to cross cellular membranes, potentially leading to better bioavailability.

  • Modulation of Conformation: As a β-amino acid, it introduces a different backbone spacing compared to α-amino acids, which can induce unique secondary structures such as helices, turns, and sheets. This conformational constraint can lead to higher receptor binding affinity and selectivity.

  • Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence intramolecular and intermolecular interactions, potentially modulating the peptide's binding characteristics.

Experimental Protocols

The following protocols describe the general steps for the manual solid-phase synthesis of a peptide incorporating Fmoc-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. These should be considered as a starting point and may require optimization based on the specific peptide sequence and the properties of this unnatural amino acid.

Resin Selection and Preparation
  • Resin Choice: For C-terminal amide peptides, a Rink Amide resin is recommended. For peptides with a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin is suitable.

  • Protocol:

    • Place the desired amount of resin in a fritted syringe or a dedicated reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes at room temperature.

    • Drain the DMF.

Fmoc-Deprotection
  • Protocol:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

    • Perform a Kaiser test to confirm the completion of deprotection (a positive test is indicated by a blue color).

Amino Acid Coupling

The coupling of the bulky and electron-deficient this compound may be challenging and require optimized conditions. The choice of coupling reagent is critical.

  • Reagent Preparation:

    • Dissolve 3-5 equivalents of the Fmoc-amino acid (relative to the resin loading) and an equimolar amount of a suitable coupling reagent in DMF.

    • For aminium/uronium salt reagents (HBTU, HATU), add 2 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).

  • Coupling Protocol:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. Coupling times may need to be extended to 2-4 hours or even overnight for this sterically hindered amino acid.

    • Monitor the coupling reaction using a Kaiser test (a negative test, indicated by the beads remaining colorless or yellowish, signifies completion).

    • If the coupling is incomplete, a second coupling can be performed with a fresh solution of activated amino acid.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentActivating AgentBaseRecommended UsePotential Issues
HBTU/HATUBenzotriazole-basedDIPEAEfficient for most couplings, including hindered amino acids.Higher cost, potential for racemization with sensitive residues.
DIC/HOBtCarbodiimide/Additive-Cost-effective, low racemization.Slower reaction times compared to onium salts.
PyBOPPhosphonium SaltDIPEAHigh coupling efficiency, low racemization.-
Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The trifluoromethoxy-phenyl group is stable to standard TFA cleavage conditions.

  • Cleavage Cocktail Preparation: A standard cleavage cocktail consists of Trifluoroacetic acid (TFA), a scavenger, and water. The choice of scavenger depends on the peptide sequence.

  • Protocol:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Table 2: Common Cleavage Cocktails

Cocktail Composition (v/v/v)ScavengersRecommended for Peptides Containing
TFA/TIS/H₂O (95:2.5:2.5)TriisopropylsilaneGeneral use, protects against Trp alkylation.
TFA/EDT/H₂O/TIS (94:2.5:2.5:1)Ethanedithiol, TISCys, Met containing peptides.
TFA/Thioanisole/EDT/Anisole (90:5:3:2)Thioanisole, EDT, AnisoleArg(Pmc/Pbf) containing peptides.
Purification and Characterization
  • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide should be characterized by:

    • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

    • Analytical RP-HPLC: To assess the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, particularly to confirm the incorporation of the unnatural amino acid and to study its effect on the peptide's conformation.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for the solid-phase synthesis of a peptide containing this compound and a decision-making process for optimizing its coupling.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH) Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Repeat All Residues Added? Wash->Repeat Repeat->Fmoc_Deprotection No Cleavage Cleavage & Deprotection Repeat->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC, NMR) Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide

General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Optimization Start Start: Couple This compound Initial_Coupling Initial Coupling: HBTU/DIPEA, 2h Start->Initial_Coupling Kaiser_Test1 Kaiser Test Negative? Initial_Coupling->Kaiser_Test1 Success Proceed to Next Cycle Kaiser_Test1->Success Yes Recouple Recouple with fresh reagent Kaiser_Test1->Recouple No Kaiser_Test2 Kaiser Test Negative? Recouple->Kaiser_Test2 Kaiser_Test2->Success Yes Change_Reagent Change Coupling Reagent (e.g., HATU or PyBOP) Kaiser_Test2->Change_Reagent No Troubleshoot Troubleshoot: Check Reagents & Resin Kaiser_Test2->Troubleshoot If still positive Extend_Time Extend Coupling Time (4h or overnight) Change_Reagent->Extend_Time Extend_Time->Kaiser_Test1

Decision workflow for optimizing the coupling of a sterically hindered amino acid.

Biological Activity and Signaling Pathways

Potential signaling pathways to investigate for peptides containing this moiety would be context-dependent on the parent peptide sequence. For example, if incorporated into a known receptor-binding peptide, studies should focus on the corresponding signaling cascade (e.g., G-protein coupled receptor signaling, tyrosine kinase pathways). The increased metabolic stability may also warrant pharmacokinetic studies to determine the in vivo half-life and distribution.

Conclusion

The use of this compound in peptide synthesis presents an exciting opportunity to develop novel peptide-based therapeutics with potentially improved pharmacological profiles. While the incorporation of this bulky, non-natural β-amino acid may require optimization of standard SPPS protocols, the potential benefits in terms of metabolic stability, bioavailability, and conformational control make it a valuable tool for peptide chemists and drug discovery scientists. Further research is needed to fully elucidate the specific impact of this amino acid on peptide structure and function and to explore its potential in various therapeutic areas.

Application Notes and Protocols for Investigating 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the biological effects of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. The protocols outlined below detail a tiered approach, beginning with initial screening assays to identify the compound's primary molecular targets and culminating in in vivo studies to assess its potential therapeutic efficacy.

Compound Profile

Compound Name IUPAC Name Molecular Formula Molecular Weight Structure
This compound(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acidC10H10F3NO2249.19 g/mol Chemical structure of this compound

Note: The R-enantiomer is specified based on available public information. The experimental design should ideally include testing of both enantiomers and the racemic mixture.

Experimental Objectives

The primary objectives of this experimental plan are to:

  • Determine the primary molecular target(s) of this compound, with an initial focus on the GABAergic system.

  • Characterize the compound's functional activity (e.g., agonist, antagonist, allosteric modulator).

  • Elucidate the downstream signaling pathways affected by the compound.

  • Evaluate the compound's efficacy in cellular and animal models of neurological disorders.

Tier 1: In Vitro Target Identification and Primary Functional Assays

The initial phase of investigation focuses on identifying the molecular target of the compound using a panel of in vitro binding and functional assays. Given the structural similarity to GABA, the primary focus will be on GABAA and GABAB receptors.

Radioligand Binding Assays

Objective: To determine if this compound binds to GABAA or GABAB receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing either human GABAA (e.g., α1β2γ2 subtype) or GABAB (GABAB1b/GABAB2) receptors.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]muscimol for GABAA, [3H]CGP54626 for GABAB) in the presence of increasing concentrations of this compound (e.g., 1 nM to 100 µM).

  • Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Receptor Radioligand IC50 (µM) Ki (µM)
GABAA (α1β2γ2)[3H]muscimolExperimental ValueCalculated Value
GABAB[3H]CGP54626Experimental ValueCalculated Value
Electrophysiology Assays

Objective: To characterize the functional effect of the compound on GABAA and GABAB receptor-mediated currents.

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the subunits of the target receptor (e.g., GABAA α1, β2, γ2 or GABAB GABAB1b, GABAB2 and a G-protein-activated inwardly rectifying potassium channel, GIRK).

  • Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

  • Compound Application: Perfuse the oocyte with a control solution and then with a solution containing a known agonist (e.g., GABA) to elicit a baseline current.

  • Test Compound Evaluation:

    • Agonist activity: Apply increasing concentrations of this compound alone.

    • Antagonist activity: Co-apply the test compound with a fixed concentration of GABA.

    • Allosteric modulation: Apply the test compound in the presence of a range of GABA concentrations to determine its effect on the GABA dose-response curve.

  • Data Analysis: Measure the peak current amplitude in response to each application. Generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values. For modulators, determine the fold-shift in the GABA EC50.

Data Presentation:

Receptor Activity EC50/IC50 (µM) Maximal Effect (% of GABA)
GABAAe.g., AgonistExperimental ValueExperimental Value
GABABe.g., Positive Allosteric ModulatorExperimental ValueFold-shift in GABA EC50

Tier 2: Cellular and Mechanistic Studies

Once a primary target is identified, the next tier of experiments will investigate the compound's effects on downstream signaling pathways and cellular function.

Second Messenger Assays (for GABAB Receptors)

Objective: To determine if the compound modulates GABAB receptor-mediated inhibition of adenylyl cyclase.

Protocol (cAMP Assay):

  • Cell Culture: Culture CHO cells stably expressing GABAB receptors.

  • Assay Setup: Plate the cells in a 96-well plate and pre-treat with a phosphodiesterase inhibitor.

  • Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of a GABAB agonist (e.g., baclofen) and varying concentrations of the test compound.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Determine the effect of the test compound on baclofen-induced inhibition of forskolin-stimulated cAMP production.

Data Presentation:

Condition Test Compound Conc. (µM) cAMP Level (nM) % Inhibition of Forskolin Response
Forskolin alone0Experimental Value0
Forskolin + Baclofen0Experimental ValueCalculated Value
Forskolin + Baclofene.g., 1Experimental ValueCalculated Value
Forskolin + Baclofene.g., 10Experimental ValueCalculated Value
Neuronal Culture Assays

Objective: To assess the effect of the compound on neuronal activity and viability.

Protocol (Neurite Outgrowth and Synaptic Imaging):

  • Primary Neuron Culture: Isolate and culture primary hippocampal or cortical neurons from embryonic rodents.

  • Compound Treatment: After several days in culture, treat the neurons with varying concentrations of this compound.

  • Neurite Outgrowth Analysis: After 24-48 hours of treatment, fix the cells and immunostain for neuronal markers (e.g., β-III tubulin). Capture images and quantify neurite length and branching using image analysis software.

  • Synaptic Imaging: For more mature cultures, immunostain for pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) markers. Quantify the number and density of synaptic puncta.[1]

  • Cell Viability: Assess cell viability using an MTT or LDH assay.

Data Presentation:

Compound Conc. (µM) Average Neurite Length (µm) Synaptic Density (puncta/100 µm) Cell Viability (%)
0 (Control)Experimental ValueExperimental Value100
1Experimental ValueExperimental ValueExperimental Value
10Experimental ValueExperimental ValueExperimental Value
100Experimental ValueExperimental ValueExperimental Value

Tier 3: In Vivo Efficacy Studies

Based on the in vitro profile, in vivo studies in relevant animal models can be designed to evaluate the compound's potential therapeutic effects.

Animal Models of Epilepsy

Objective: To assess the anticonvulsant activity of the compound.

Protocol (Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models): [2]

  • Animal Dosing: Administer this compound (e.g., via intraperitoneal injection) to rodents at various doses.

  • Seizure Induction:

    • MES Test: Induce tonic-clonic seizures by delivering a brief electrical stimulus through corneal electrodes.

    • scPTZ Test: Induce clonic seizures by subcutaneous injection of pentylenetetrazole.

  • Behavioral Observation: Observe the animals for the presence and duration of seizures. In the MES test, the endpoint is the abolition of the hindlimb tonic extension phase. In the scPTZ test, the endpoint is the failure to observe clonic spasms.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED50).

Data Presentation:

Model Dose (mg/kg) Number of Animals Protected / Total % Protection
MES10Experimental ValueCalculated Value
MES30Experimental ValueCalculated Value
MES100Experimental ValueCalculated Value
scPTZ10Experimental ValueCalculated Value
scPTZ30Experimental ValueCalculated Value
scPTZ100Experimental ValueCalculated Value
Animal Models of Anxiety

Objective: To evaluate the anxiolytic potential of the compound.

Protocol (Elevated Plus Maze):

  • Animal Dosing: Administer the test compound or vehicle to rodents.

  • Behavioral Testing: Place the animal in the center of an elevated plus maze, which consists of two open arms and two closed arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Data Presentation:

Dose (mg/kg) Time in Open Arms (s) Open Arm Entries Total Arm Entries
0 (Vehicle)Experimental ValueExperimental ValueExperimental Value
1Experimental ValueExperimental ValueExperimental Value
5Experimental ValueExperimental ValueExperimental Value
10Experimental ValueExperimental ValueExperimental Value

Visualizations

Experimental Workflow

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Cellular & Mechanistic Studies cluster_tier3 Tier 3: In Vivo Efficacy T1_Start Compound Synthesis and Characterization T1_Bind Radioligand Binding Assays (GABAA & GABAB) T1_Start->T1_Bind T1_Func Electrophysiology (Xenopus Oocytes) T1_Start->T1_Func T1_End Primary Target Identified? T1_Bind->T1_End T1_Func->T1_End T2_Signal Second Messenger Assays (e.g., cAMP) T1_End->T2_Signal Yes T2_Neuro Neuronal Culture Assays (Neurite Outgrowth, Synaptic Imaging) T1_End->T2_Neuro Yes T2_End Cellular Activity Profiled? T2_Signal->T2_End T2_Neuro->T2_End T3_Epilepsy Animal Models of Epilepsy (MES, scPTZ) T2_End->T3_Epilepsy Yes T3_Anxiety Animal Models of Anxiety (Elevated Plus Maze) T2_End->T3_Anxiety Yes T3_End Preclinical Candidate? T3_Epilepsy->T3_End T3_Anxiety->T3_End

Caption: A tiered experimental workflow for characterizing a novel compound.

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_membrane Cell Membrane GABAA_R GABAA Receptor (Ligand-gated Cl- channel) Cl_in Cl- Influx GABAA_R->Cl_in Opens Channel GABA GABA or Agonist GABA->GABAA_R Binds Compound 3-Amino-3-(4-(trifluoromethoxy) phenyl)propanoic acid (Potential Modulator) Compound->GABAA_R Potentially Modulates Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Decreased Neuronal Excitability (Inhibition) Hyperpolarization->Inhibition

Caption: Simplified GABAA receptor signaling cascade.

GABAB Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GPCR) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts K_out K+ Efflux K_channel->K_out Opens GABA GABA or Agonist GABA->GABAB_R Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_out->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAB receptor-mediated signaling pathways.

References

Application Notes and Protocols for Studying Glutamate Receptors with 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (TFMOPPA)

Target: Glutamate Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glutamate receptors are the primary excitatory neurotransmitter receptors in the central nervous system and are critical for neural communication, memory formation, learning, and regulation.[1] Their dysfunction is implicated in numerous neurological and psychiatric disorders.[1][2] Ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[1][3] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and cell excitability.[4]

This document provides detailed application notes and protocols for the characterization of the hypothetical compound this compound (TFMOPPA) as a potential modulator of glutamate receptors. The following protocols describe standard methodologies used to assess the binding affinity and functional effects of compounds on these receptors.

Section 1: Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor.[5][6] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the determination of the inhibitor constant (Ki).[6][7]

Hypothetical Binding Affinity of TFMOPPA for Glutamate Receptor Subtypes

The following table summarizes hypothetical quantitative data for the binding affinity of TFMOPPA at various glutamate receptor subtypes, as would be determined by radioligand binding assays.

Receptor SubtypeRadioligandTest CompoundK_i (nM)
NMDA (GluN2B)[³H]-IfenprodilTFMOPPA150
AMPA (GluA2)[³H]-AMPATFMOPPA>10,000
mGluR5[³H]-MPEPTFMOPPA85

Caption: Hypothetical binding affinities (Ki) of TFMOPPA for different glutamate receptor subtypes.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptors

This protocol describes a competitive binding assay to determine the Ki of TFMOPPA for the GluN2B subunit of the NMDA receptor using cell membranes from a recombinant cell line.

Materials:

  • HEK293 cells stably expressing the human GluN1/GluN2B NMDA receptor.

  • Radioligand: [³H]-Ifenprodil (a selective GluN2B antagonist).

  • Test Compound: this compound (TFMOPPA).

  • Non-specific binding control: 10 µM unlabeled Ifenprodil.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Workflow:

G prep Prepare Membrane Homogenate incubation Incubate Membranes with [³H]-Ifenprodil and TFMOPPA prep->incubation filtration Separate Bound and Free Ligand by Rapid Filtration incubation->filtration counting Quantify Radioactivity using Scintillation Counting filtration->counting analysis Data Analysis to Determine IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing GluN1/GluN2B receptors.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • Perform the assay in a 96-well plate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Ifenprodil (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM unlabeled Ifenprodil, 50 µL of [³H]-Ifenprodil, and 100 µL of membrane preparation.

    • Competition: Add 50 µL of varying concentrations of TFMOPPA, 50 µL of [³H]-Ifenprodil, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the TFMOPPA concentration.

    • Determine the IC50 value (the concentration of TFMOPPA that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 2: Electrophysiology

Electrophysiology, particularly the patch-clamp technique, allows for the direct measurement of ion channel function and the effects of a test compound on receptor activity.[2] This method can determine if a compound is an agonist, antagonist, or modulator of the receptor.

Hypothetical Functional Effects of TFMOPPA on NMDA Receptor-Mediated Currents

The following table presents hypothetical data on the functional effects of TFMOPPA on NMDA receptor-mediated currents in cultured neurons, as would be determined by whole-cell patch-clamp electrophysiology.

ParameterConditionValue
NMDA-evoked current amplitudeControl100%
+ 10 µM TFMOPPA45%
+ 100 µM TFMOPPA12%
IC₅₀8.5 µM
Effect on channel kineticsNo significant change in rise or decay time

Caption: Hypothetical functional effects of TFMOPPA on NMDA receptor currents.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for characterizing the effect of TFMOPPA on NMDA receptor-mediated currents in primary neuronal cultures or brain slices.[8]

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 EDTA, 0.1 glycine, pH 7.2 with NaOH.[9]

  • Internal pipette solution (in mM): 130 CsCl, 10 HEPES, 10 BAPTA, 4 MgATP, pH 7.2 with CsOH.[9]

  • NMDA (N-methyl-D-aspartate) and glycine (co-agonist).

  • TFMOPPA stock solution.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Workflow:

G cell_prep Prepare Neuronal Culture or Brain Slice patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching baseline Record Baseline NMDA-Evoked Currents patching->baseline application Apply TFMOPPA at Varying Concentrations baseline->application recording Record NMDA-Evoked Currents in Presence of TFMOPPA application->recording washout Washout TFMOPPA and Record Recovery recording->washout analysis Analyze Current Amplitude and Kinetics to Determine IC50 washout->analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Procedure:

  • Cell Preparation:

    • Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.

    • Place the coverslip with cultured neurons or the brain slice in the recording chamber on the microscope stage and perfuse with external solution.

  • Whole-Cell Recording:

    • Fabricate patch pipettes from borosilicate glass and fill with internal solution.

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[2]

    • Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV or -70 mV.[2]

  • Data Acquisition:

    • Establish a stable baseline by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

    • Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of TFMOPPA.[2]

    • Record the inhibition of the NMDA-evoked current at each concentration of TFMOPPA.

    • Perform a washout with the agonist solution to check for reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of TFMOPPA.

    • Normalize the current amplitudes to the baseline response.

    • Plot the normalized current as a function of the TFMOPPA concentration and fit the data with a logistic function to determine the IC50 value.

    • Analyze the rise and decay times of the currents to assess any effects on channel kinetics.

Section 3: Glutamate Receptor Signaling

Glutamate receptor activation initiates downstream signaling cascades that are crucial for synaptic plasticity.[6] NMDA receptor activation, in particular, leads to an influx of Ca²⁺, which acts as a second messenger to activate numerous intracellular pathways.[6][9]

Signaling Pathway:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates TFMOPPA TFMOPPA (Antagonist) TFMOPPA->NMDA_R Inhibits Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Allows Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Leads to

Caption: Simplified NMDA receptor signaling pathway.

Disclaimer: The data and specific applications of this compound (TFMOPPA) presented in this document are hypothetical and for illustrative purposes only. The protocols provided are generalized and should be adapted and optimized for specific experimental conditions.

References

Application Notes and Protocols for Site-Specific Incorporation of Unnatural Amino Acids into Proteins for NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (Uaas) into proteins represents a powerful tool in chemical biology, protein engineering, and drug discovery. This technique allows for the introduction of novel chemical functionalities, biophysical probes (including NMR-active isotopes), and post-translational modifications into proteins at precise locations. By expanding the genetic code, researchers can investigate protein structure, dynamics, and interactions with unprecedented detail. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with Uaa incorporation, offers a highly sensitive method to probe the local environment of a specific site within a protein without the spectral complexity of a fully labeled protein. This is particularly advantageous for studying large proteins and complex biological systems.[1][2]

This document provides detailed protocols for the two most common methods for Uaa incorporation for NMR studies: in vivo amber suppression in Escherichia coli and cell-free protein synthesis. It also outlines protocols for the analysis of these Uaa-containing proteins using NMR spectroscopy, with a focus on Heteronuclear Single Quantum Coherence (HSQC) and Chemical Shift Perturbation (CSP) mapping techniques.

Methods for Unnatural Amino Acid Incorporation

The predominant method for site-specific Uaa incorporation is amber codon suppression.[3][4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific Uaa and the amber stop codon (UAG), respectively.[1][6][7] The orthogonal aaRS charges its cognate tRNA with the Uaa, and this complex then delivers the Uaa to the ribosome in response to an in-frame amber codon in the mRNA of the target protein.

In Vivo Incorporation in E. coli using Amber Suppression

This method involves co-expressing the gene for the protein of interest (containing a UAG codon at the desired site), the orthogonal aaRS, and the suppressor tRNA in E. coli. The Uaa is supplied in the growth medium.

  • Plasmid Construction:

    • Introduce an amber codon (TAG) at the desired site in the gene of the protein of interest using site-directed mutagenesis. Clone the gene into a suitable expression vector (e.g., pET vector).

    • Clone the genes for the orthogonal aaRS and the suppressor tRNA into a separate, compatible plasmid (e.g., pEVOL, pSUP).[1] It is often beneficial to have the aaRS under an inducible promoter to improve incorporation efficiency and protein yields.[1][8]

  • Transformation:

    • Co-transform the expression plasmid containing the target gene and the plasmid containing the aaRS/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a starter culture of the transformed E. coli overnight in Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Inoculate a larger volume of Terrific Broth (TB) or minimal medium with the overnight culture and grow at 37°C with shaking.

    • When the optical density at 600 nm (OD600) reaches 0.8-1.0, supplement the medium with the unnatural amino acid. The optimal concentration of the Uaa can range from 0.5 mM to 2.5 mM and should be empirically determined.[1]

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-30°C and continue to shake for another 12-24 hours. The lower temperature often improves protein folding and solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the protein using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

Cell-Free Protein Synthesis (CFPS)

CFPS offers an alternative to in vivo expression and is particularly advantageous for incorporating toxic Uaas or for high-throughput screening of Uaa incorporation at different sites.[9][10] The open nature of the system allows for direct control over the reaction components.[9][11]

  • Preparation of Cell Extract:

    • Prepare a crude S30 extract from a suitable E. coli strain (e.g., BL21(DE3)). This extract contains all the necessary machinery for transcription and translation.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, a buffer/energy solution (containing ATP, GTP, amino acids except for the one being replaced by the Uaa), the plasmid or linear DNA template for the protein of interest (with the amber codon), the purified orthogonal aaRS and suppressor tRNA, and the desired unnatural amino acid.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 2-4 hours. Protein synthesis can be monitored by incorporating a radioactive amino acid or by subsequent analysis.

  • Protein Purification:

    • Purify the expressed protein directly from the reaction mixture using appropriate chromatography methods, similar to the in vivo protocol.

Quantification of Uaa Incorporation Efficiency

It is crucial to verify and quantify the efficiency of Uaa incorporation. Mass spectrometry is the most definitive method for this purpose.

  • Sample Preparation:

    • Excise the protein band from an SDS-PAGE gel or use a purified protein solution.

    • Perform in-gel or in-solution digestion of the protein with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the protein sequence, including the expected mass shift for the Uaa at the target site.

    • Quantify the incorporation efficiency by comparing the peak intensities of the peptide containing the Uaa with the peptide containing a natural amino acid at the same position (resulting from read-through or misincorporation).[8][12]

Data Presentation: Unnatural Amino Acids for NMR Spectroscopy

The choice of Uaa is critical for the success of the NMR experiment. Isotopically labeled Uaas (e.g., with ¹⁵N, ¹³C) or those containing an NMR-active nucleus not naturally present in proteins (e.g., ¹⁹F) are commonly used.[2][6]

Unnatural Amino AcidIsotopic LabelNMR NucleusKey Features & Applications
p-azido-L-phenylalanine (AzF)¹⁵N¹⁵N, ¹HBio-orthogonal handle for click chemistry, ¹⁵N for HSQC.
p-acetyl-L-phenylalanine (AcF)¹³C, ¹⁵N¹³C, ¹⁵N, ¹HKeto group for chemical ligation, isotopic labels for NMR.
O-methyl-L-tyrosine¹³C, ¹⁵N¹³C, ¹⁵N, ¹HProbing electrostatic environments.
3-fluoro-L-tyrosine-¹⁹F, ¹HSensitive probe of local environment due to large chemical shift dispersion of ¹⁹F.[6]
4-trifluoromethyl-L-phenylalanine (tfmF)-¹⁹F, ¹HSingle ¹⁹F signal per incorporated site, useful for studying protein-ligand interactions.[13]
5-fluorotryptophan-¹⁹F, ¹HMinimal structural perturbation, reports on changes in the local environment of tryptophan residues.[6]

NMR Spectroscopy of Proteins Containing Unnatural Amino Acids

The site-specific incorporation of an NMR-active Uaa dramatically simplifies the NMR spectrum, allowing for the unambiguous assignment and monitoring of a single residue within a large protein.[1]

NMR Sample Preparation
  • Buffer Selection: Prepare the purified protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.0-7.5). The buffer should not contain any components that might interfere with the NMR signals.

  • D₂O Addition: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample for the NMR lock.[1][8]

  • Concentration: Concentrate the protein sample to 0.1-0.5 mM.[14]

  • Additives: Add any necessary co-factors, ligands, or stabilizers.

¹⁵N-¹H HSQC Spectroscopy

The ¹⁵N-¹H HSQC experiment is a powerful tool for analyzing ¹⁵N-labeled proteins. When a single ¹⁵N-labeled Uaa is incorporated, the HSQC spectrum will ideally show a single cross-peak corresponding to the amide N-H of the Uaa.[15][16]

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Calibrate the 90° pulse widths for both nuclei.

  • Acquisition: Record a 2D ¹⁵N-¹H HSQC spectrum. Typical parameters include a spectral width of ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.

  • Processing and Analysis: Process the data using appropriate software (e.g., TopSpin, NMRPipe). The position of the cross-peak provides information about the local chemical environment of the Uaa.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly advantageous due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and its large chemical shift range, which makes it highly sensitive to the local environment.[2][13]

  • Spectrometer Setup: Tune and match the NMR probe for the ¹⁹F frequency.

  • Acquisition: Record a 1D ¹⁹F NMR spectrum. Due to the high sensitivity, this can often be done quickly.

  • Analysis: The chemical shift of the ¹⁹F resonance provides a sensitive probe of the local environment of the fluorinated Uaa.

Chemical Shift Perturbation (CSP) Mapping

CSP or chemical shift mapping is used to identify the binding site of a ligand on a protein and to determine the dissociation constant (Kd) of the interaction.[10][17] By monitoring the changes in the chemical shift of the Uaa's NMR signal upon titration with a ligand, one can map the interaction site.[1][10]

  • Initial Spectrum: Record a reference NMR spectrum (e.g., ¹⁵N-¹H HSQC or ¹⁹F) of the Uaa-labeled protein in the absence of the ligand.

  • Titration: Add increasing amounts of the ligand to the protein sample and record an NMR spectrum at each concentration point.

  • Data Analysis:

    • Monitor the changes in the chemical shift of the Uaa's resonance at each ligand concentration.

    • Calculate the chemical shift perturbation (CSP) at each titration point.

    • Plot the CSP as a function of the ligand concentration and fit the data to a binding isotherm to determine the Kd.

Mandatory Visualizations

Unnatural_Amino_Acid_Incorporation_Workflow cluster_in_vivo In Vivo Incorporation (E. coli) cluster_cell_free Cell-Free Protein Synthesis cluster_analysis Analysis plasmid_prep Plasmid Construction (Target Gene + aaRS/tRNA) transformation Co-transformation into E. coli plasmid_prep->transformation expression Protein Expression (Induction + Uaa) transformation->expression purification_invivo Purification expression->purification_invivo mass_spec Mass Spectrometry (Quantification) purification_invivo->mass_spec nmr_spectroscopy NMR Spectroscopy (Structure, Dynamics, Binding) purification_invivo->nmr_spectroscopy template_prep DNA Template Preparation reaction_setup CFPS Reaction Setup (Extract, Uaa, aaRS/tRNA) template_prep->reaction_setup incubation Incubation reaction_setup->incubation purification_cfps Purification incubation->purification_cfps purification_cfps->mass_spec purification_cfps->nmr_spectroscopy

Caption: Overall workflow for incorporating unnatural amino acids into proteins for NMR analysis.

Amber_Suppression_Mechanism cluster_translation Ribosomal Translation Uaa Unnatural Amino Acid (Uaa) charged_tRNA Uaa-tRNA(CUA) aaRS Orthogonal aaRS aaRS->charged_tRNA charges tRNA Orthogonal tRNA(CUA) ribosome Ribosome charged_tRNA->ribosome decodes UAG mRNA mRNA with UAG codon mRNA->ribosome protein Protein with Uaa ribosome->protein synthesizes

Caption: Mechanism of amber codon suppression for Uaa incorporation.

Chemical_Shift_Perturbation_Logic protein_uaa Protein with NMR-active Uaa nmr_free Record NMR Spectrum (Free Protein) protein_uaa->nmr_free nmr_bound Record NMR Spectrum (Protein + Ligand) protein_uaa->nmr_bound ligand Ligand ligand->nmr_bound csp_analysis Chemical Shift Perturbation Analysis nmr_free->csp_analysis nmr_bound->csp_analysis binding_site Identify Binding Site & Determine Kd csp_analysis->binding_site

Caption: Logical workflow for chemical shift perturbation mapping.

References

Application Notes and Protocols for 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and experimental protocols related to a series of novel polysubstituted thiazole derivatives of 3-aminopropanoic acid in anticancer research. While specific data for 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is limited, this document details the broader research on structurally related compounds, including a derivative featuring the 4-(trifluoromethoxy)phenyl moiety.

Introduction

A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their potential as anticancer agents.[1] This research is part of an ongoing effort to develop new therapeutic strategies against cancer, with a focus on lung cancer models. The synthesized compounds were tested for their antiproliferative properties in both two-dimensional (2D) and three-dimensional (3D) cancer models.[2]

One of the compounds synthesized in this series is 3-/(4-Acetylphenyl){4-[4-(trifluoromethoxy)phenyl]thiazol-2-yl}amino/propanoic acid (referred to as compound 12 in the study), which contains the trifluoromethoxy)phenyl group of interest.[1] While the primary focus of the published research was on other more potent derivatives within the same series, the inclusion of this compound suggests the potential for this specific substitution in the development of anticancer candidates.[1]

The general findings indicate that the antiproliferative activity of these compounds is structure-dependent.[2] Notably, certain derivatives demonstrated significant cytotoxic effects against lung adenocarcinoma A549 cells, as well as drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines.[1] In silico studies have suggested that these compounds may act as dual-targeting agents, with binding affinity towards both Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[2]

Data Presentation

The following tables summarize the quantitative data for the most promising compounds from the series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.

Table 1: In Vitro Antiproliferative Activity against A549 Human Lung Adenocarcinoma Cells [1]

CompoundDescriptionIC50 (µM)
21 Oxime derivative5.42
22 Oxime derivative2.47
25 Carbohydrazide derivative8.05
26 Carbohydrazide derivative25.4
Cisplatin (CP) Standard Chemotherapeutic11.71

Note: Specific IC50 data for compound 12, containing the 4-(trifluoromethoxy)phenyl group, was not provided in the primary research article. The study focused on the most active derivatives.

Table 2: Cytotoxicity in H69 and H69AR Small-Cell Lung Carcinoma Cells [1]

CompoundCell Line% Cell Viability
21 H69 (drug-sensitive)18.3%
22 H69 (drug-sensitive)33.9%
21 H69AR (anthracycline-resistant)23.5%
22 H69AR (anthracycline-resistant)26.6%

Note: A fixed concentration of the compounds was used for this viability assay. The data indicates that compounds 21 and 22 are effective against both drug-sensitive and resistant cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the evaluation of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.

Synthesis of 3-/(4-Acetylphenyl){4-[4-(trifluoromethoxy)phenyl]thiazol-2-yl}amino/propanoic acid (Compound 12)

A general multi-step synthesis was employed for the series of compounds. The final step for a compound analogous to compound 12 involved the reaction of a corresponding thiourea derivative with a substituted phenacyl bromide. While the full detailed synthesis of compound 12 is extensive, a general procedure for a key intermediate step is provided below.[1]

General Procedure for the Synthesis of 3-((4-acetylphenyl)(4-substituted-thiazol-2-yl)amino)propanoic acid:

  • A mixture of 3-((4-acetylphenyl)amino)propanoic acid, an appropriate α-haloketone (e.g., 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one), and a suitable solvent (e.g., ethanol) is prepared.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the precipitate is filtered, washed with a solvent, and purified, typically by recrystallization, to yield the final product.

Cell Culture
  • Cell Lines: A549 (human lung adenocarcinoma), H69 (human small-cell lung carcinoma), and H69AR (anthracycline-resistant H69) cells were used.

  • Culture Medium: Cells were maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Antiproliferative Activity (MTT Assay)
  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds or standard drugs (doxorubicin, cisplatin) for 24 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

3D Spheroid Culture and Viability Assay
  • Spheroid Formation: A549 cells were seeded in agarose-coated 96-well plates to promote the formation of 3D spheroids.

  • Compound Treatment: After spheroid formation, they were treated with the test compounds for a specified period.

  • Viability Assessment: Spheroid viability was assessed using a suitable assay, such as a 3D cell viability assay that measures ATP content or by fluorescent microscopy using live/dead staining (e.g., calcein-AM/propidium iodide).

Visualizations

Proposed Signaling Pathway Inhibition

The in silico molecular docking studies suggest that the synthesized compounds may exert their anticancer effects by targeting the EGFR and SIRT2 signaling pathways.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes Apoptosis Apoptosis EGFR->Apoptosis Inhibits SIRT2 SIRT2 SIRT2->Proliferation Promotes SIRT2->Apoptosis Inhibits Compound 3-Aminopropanoic Acid Derivative Compound->EGFR Inhibition Compound->SIRT2 Inhibition

Caption: Proposed mechanism of action.

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates the general workflow for synthesizing and evaluating the anticancer properties of the 3-aminopropanoic acid derivatives.

G Synthesis Synthesis of 3-Aminopropanoic Acid Derivatives Screening Initial Screening (2D Cell Culture) - A549 MTT Assay Synthesis->Screening H69_Screening Drug-Sensitive/Resistant Screening - H69 & H69AR Viability Assays Screening->H69_Screening Spheroid 3D Spheroid Assay - A549 Spheroid Viability H69_Screening->Spheroid InSilico In Silico Analysis - Molecular Docking (EGFR/SIRT2) Spheroid->InSilico Lead_Opt Lead Optimization InSilico->Lead_Opt

Caption: Anticancer evaluation workflow.

Conclusion and Future Directions

The research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, including the compound with a 4-(trifluoromethoxy)phenyl substitution, highlights a promising scaffold for the development of novel anticancer agents.[1] The demonstrated activity against both drug-sensitive and resistant lung cancer cell lines is particularly noteworthy.[1]

Future studies should aim to:

  • Elucidate the precise mechanism of action and validate the predicted targets (EGFR and SIRT2) through biochemical and cellular assays.

  • Conduct further structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

  • Evaluate the in vivo efficacy and safety of the most promising candidates in preclinical animal models.

  • Specifically investigate the anticancer potential of the 3-/(4-Acetylphenyl){4-[4-(trifluoromethoxy)phenyl]thiazol-2-yl}amino/propanoic acid (compound 12) to determine the contribution of the trifluoromethoxy)phenyl moiety to its biological activity.

References

Application Notes and Protocols for High-Purity 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a specialized, non-canonical amino acid derivative. Its unique trifluoromethoxy-substituted phenyl ring makes it a valuable tool for researchers in drug discovery and structural biology. This document provides detailed application notes and experimental protocols for the utilization of this compound in key research areas, including enzyme inhibition, antibacterial activity screening, and as a probe in protein NMR studies.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₀F₃NO₃[1]
Molecular Weight 249.19 g/mol [1]
Appearance White to off-white solidCommercially available
Purity ≥95%[2]
Solubility Soluble in DMSO and MethanolGeneral knowledge

Application 1: Cathepsin K Inhibition Assay

Background: Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a key enzyme in bone resorption.[3] Its inhibition is a therapeutic strategy for osteoporosis and other bone-related disorders.[3] this compound and its derivatives can be screened for their potential to inhibit Cathepsin K activity.

Experimental Protocol: Fluorometric Cathepsin K Inhibitor Screening

This protocol is adapted from commercially available Cathepsin K inhibitor screening kits.[2]

Materials:

  • High-purity this compound

  • Recombinant human Cathepsin K

  • Cathepsin K Reaction Buffer (e.g., containing DTT)

  • Fluorogenic Cathepsin K Substrate (e.g., Z-LR-AMC)

  • Known Cathepsin K inhibitor (e.g., E-64 or FF-FMK) for positive control

  • DMSO (for compound dilution)

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader (Excitation/Emission ~360/460 nm or 400/505 nm)[2][4]

Procedure:

  • Reagent Preparation:

    • Prepare 1x Cathepsin K Reaction Buffer according to the manufacturer's instructions.

    • Thaw recombinant Cathepsin K on ice and dilute to the desired working concentration (e.g., 0.5 ng/µL) in 1x Reaction Buffer.[5]

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in 1x Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.[5]

    • Prepare the fluorogenic substrate solution in 1x Reaction Buffer to the final working concentration.

  • Assay Procedure:

    • Add 50 µL of the diluted Cathepsin K enzyme solution to each well of the microplate, except for the "no enzyme" control wells.

    • Add 10 µL of the serially diluted test compound or control solutions to the appropriate wells.

    • For the "Enzyme Control" wells, add 10 µL of Reaction Buffer containing the same percentage of DMSO as the test compound wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[6]

    • Initiate the reaction by adding 40 µL of the diluted fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at room temperature, protected from light.[4]

    • Alternatively, for an endpoint assay, incubate for 60 minutes at room temperature and then measure the fluorescence.[5]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the "Enzyme Control".

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualization of Cathepsin K Inhibition Assay Workflow

CathepsinK_Inhibition_Workflow prep Reagent Preparation (Enzyme, Compound, Substrate) plate Plate Setup (Add Enzyme & Compound) prep->plate Dispense incubate Pre-incubation (10-15 min, RT) plate->incubate reaction Initiate Reaction (Add Substrate) incubate->reaction measure Measure Fluorescence (Kinetic or Endpoint) reaction->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for the fluorometric Cathepsin K inhibition assay.

Application 2: Antibacterial Activity Screening

Background: The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. This compound can be evaluated for its ability to inhibit the growth of various bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on standardized methods for antimicrobial susceptibility testing.[4][7]

Materials:

  • High-purity this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

    • Dilute the adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Serial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.[1]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[4]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[4]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7]

Visualization of MIC Determination Workflow

MIC_Workflow inoculum Inoculum Preparation (0.5 McFarland) inoculate Inoculation of Plate with Bacteria inoculum->inoculate dilution Serial Dilution of Compound in Microplate dilution->inoculate incubate Incubation (16-20h, 37°C) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine Determine MIC read->determine

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Application 3: Site-Specific Incorporation into Proteins for NMR Studies

Background: The incorporation of unnatural amino acids (UAAs) into proteins provides a powerful tool for studying protein structure, dynamics, and interactions using NMR spectroscopy.[8] The trifluoromethoxy group on this compound serves as a ¹⁹F NMR probe, offering a sensitive and background-free signal.[8]

Experimental Protocol: In Vivo Incorporation of this compound

This protocol outlines a general workflow for the site-specific incorporation of the UAA into a target protein expressed in E. coli.

Materials:

  • High-purity this compound

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG amber codon at the desired incorporation site.

  • A second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the UAA (e.g., pEVOL).

  • LB medium and appropriate antibiotics

  • IPTG and L-arabinose for induction

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

  • NMR buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • Site-Directed Mutagenesis:

    • Introduce a TAG amber stop codon at the desired position in the gene of the protein of interest using site-directed mutagenesis.

  • Transformation:

    • Co-transform the E. coli expression strain with the plasmid containing the target gene and the plasmid encoding the orthogonal synthetase/tRNA pair.

    • Plate on LB-agar plates with appropriate antibiotics for selection.

  • Protein Expression:

    • Inoculate a starter culture and grow overnight.

    • The next day, inoculate a larger volume of LB medium containing the antibiotics and the UAA (e.g., 1 mM).[8]

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG and the expression of the orthogonal pair with L-arabinose.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) and clarify the lysate by centrifugation.

    • Purify the target protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • NMR Sample Preparation and Analysis:

    • Exchange the purified protein into a suitable NMR buffer.

    • Concentrate the protein to the desired concentration for NMR analysis.

    • Acquire ¹⁹F NMR spectra to observe the signal from the incorporated UAA.

Visualization of UAA Incorporation and NMR Analysis Workflow

UAA_NMR_Workflow cluster_cloning Molecular Biology cluster_expression Protein Expression & Purification cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) transform Co-transformation (E. coli) mutagenesis->transform expression Protein Expression (with UAA) transform->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification nmr_prep NMR Sample Preparation purification->nmr_prep nmr_acq 19F NMR Data Acquisition nmr_prep->nmr_acq

Caption: Workflow for site-specific incorporation of a UAA and subsequent NMR analysis.

Safety Information

Handle this compound with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound via the one-pot reaction of 4-(trifluoromethoxy)benzaldehyde, malonic acid, and ammonium acetate.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this one-pot synthesis can stem from several factors. The primary reasons include the formation of a significant byproduct, 4-(trifluoromethoxy)cinnamic acid, and incomplete reaction. The electronic nature of the 4-(trifluoromethoxy) substituent, being strongly electron-withdrawing, can influence the reaction pathways.[1]

Here are key areas to troubleshoot:

  • Solvent Choice: The polarity of the solvent plays a crucial role in favoring the desired β-amino acid pathway over the cinnamic acid byproduct formation.[1] For aldehydes with electron-withdrawing groups, a less polar solvent may be beneficial. While ethanol is commonly used, exploring solvents like isopropanol or mixtures of ethanol and a less polar co-solvent could improve the yield.

  • Reaction Time and Temperature: The reaction is typically performed at reflux. Insufficient reaction time can lead to incomplete conversion of starting materials. Conversely, excessively long reaction times might promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Stoichiometry of Reactants: Ensure the correct molar ratios of the reactants are used. A slight excess of ammonium acetate is generally employed to act as both a nitrogen source and a catalyst.

  • Purity of Starting Materials: Impurities in the 4-(trifluoromethoxy)benzaldehyde or malonic acid can inhibit the reaction or lead to unwanted side products. Ensure the purity of your starting materials before commencing the reaction.

Q2: I am observing a significant amount of an insoluble white precipitate that is not my desired product. What is it and how can I minimize its formation?

A2: The primary insoluble byproduct in this reaction is often the corresponding cinnamic acid derivative, in this case, 4-(trifluoromethoxy)cinnamic acid.[1] This byproduct forms through a competing reaction pathway involving the Knoevenagel condensation of the aldehyde and malonic acid, followed by decarboxylation.[1]

To minimize its formation:

  • Optimize Solvent Polarity: As mentioned in Q1, solvent choice is critical. Experiment with different solvents to find the optimal balance that favors the Michael addition of ammonia over the elimination reaction that leads to the cinnamic acid.

  • Control Reaction Temperature: While reflux is standard, running the reaction at a slightly lower temperature might disfavor the elimination pathway, though this could also slow down the desired reaction. Careful optimization is key.

Q3: How can I effectively purify the desired this compound from the reaction mixture?

A3: Purification of the crude product is essential to remove unreacted starting materials and byproducts. A common and effective method is recrystallization.

  • Initial Isolation: The crude product often precipitates from the reaction mixture upon cooling.[1] This solid can be collected by filtration.

  • Recrystallization: The collected solid can be recrystallized from a suitable solvent. Hot methanol or ethanol are often good choices for β-amino acids.[1] The desired product is typically less soluble in the cold solvent than the impurities.

  • Acid-Base Extraction: If significant amounts of the cinnamic acid byproduct are present, an acid-base extraction can be employed. The amino acid, being amphoteric, can be dissolved in a dilute acid, washed with an organic solvent to remove the neutral cinnamic acid, and then precipitated by adjusting the pH of the aqueous layer to its isoelectric point.

Q4: What is the proposed reaction mechanism for this one-pot synthesis, and how can understanding it help in optimizing the reaction?

A4: The reaction proceeds through a cascade of reactions, primarily a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.[1] Understanding the competing pathways is crucial for optimization. The formation of the desired β-amino acid competes with the formation of the cinnamic acid byproduct. Factors that stabilize the intermediate formed after the Michael addition of ammonia will favor the desired product.

Data Presentation

The following table summarizes the influence of solvent polarity on the product distribution in a one-pot synthesis of a similar 3-amino-3-arylpropanoic acid, providing a basis for optimization.

SolventDielectric Constant (ε)Yield of β-Amino Acid (%)Yield of Cinnamic Acid (%)
Methanol32.76530
Ethanol24.67025
2-Propanol19.97520

Data is representative and adapted from studies on similar aryl aldehydes.[1] Actual yields for this compound may vary.

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound

This protocol is a general guideline based on established methods for the synthesis of 3-amino-3-arylpropanoic acids.[1] Optimization may be required to achieve the best yield for the specific substrate.

Materials:

  • 4-(trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium hydroxide (for workup, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethoxy)benzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.5 eq).

  • Add ethanol (or the chosen solvent) to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 6-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate as a white solid.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • For further purification, recrystallize the crude solid from hot methanol or ethanol.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain the final product.

Mandatory Visualization

Below are diagrams created using Graphviz to illustrate the experimental workflow and troubleshooting logic.

Experimental_Workflow cluster_reactants Reactants Aldehyde 4-(trifluoromethoxy)benzaldehyde Reaction One-Pot Reaction (Reflux) Aldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Solvent Ethanol Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization (Methanol) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield Check_Byproduct High Cinnamic Acid Byproduct? Start->Check_Byproduct Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check_Byproduct->Incomplete_Reaction No Optimize_Solvent Optimize Solvent (Less Polar) Check_Byproduct->Optimize_Solvent Yes Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity No

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid from a reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Suggested Solution
Low Yield After Crystallization - The compound is too soluble in the chosen solvent system.- Incomplete precipitation.- Try a different solvent or a mixture of solvents. A common system for similar compounds is ethyl acetate/propan-2-ol or methanol/water.[1]- Cool the solution slowly to 0-5 °C and allow sufficient time for crystallization.- Concentrate the mother liquor and attempt a second crystallization.
Product is Oily or Gummy, Fails to Crystallize - Presence of impurities that inhibit crystallization.- Residual solvent.- Perform an aqueous workup with washes to remove soluble impurities. A wash with a carbonate solution followed by brine can be effective.[1]- Ensure the crude product is thoroughly dried under vacuum before attempting crystallization.- Try redissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation.
Poor Purity Despite Crystallization (>99% HPLC purity not achieved) - Co-precipitation of impurities with similar solubility.- Inefficient removal of starting materials or byproducts.- Perform a second recrystallization, potentially with a different solvent system.- Utilize column chromatography for purification if recrystallization is insufficient.[2]- Ensure thorough washing of the filtered crystals with a cold solvent to remove adhering mother liquor.
Presence of Cinnamic Acid Byproducts - A common side product in the one-pot synthesis of 3-amino-3-arylpropionic acids.[3]- Adjust the pH of the aqueous solution during workup to selectively extract the acidic cinnamic acid derivative into the aqueous phase.- Column chromatography can effectively separate the desired amino acid from the less polar cinnamic acid byproduct.
High Backpressure During HPLC Analysis - Particulate matter in the sample.- Precipitation of the sample in the mobile phase.- Filter the sample through a 0.22 µm syringe filter before injection.- Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

Frequently Asked Questions (FAQs)

Q1: What is a recommended general procedure for the purification of this compound?

A1: A common and effective method involves a combination of extraction and crystallization. After the reaction is complete, the mixture is typically diluted with an organic solvent like dichloromethane or ethyl acetate and washed with water, a carbonate solution to remove acidic impurities, and finally with brine.[1] The organic layer is then dried and concentrated. The crude product is subsequently purified by recrystallization from a suitable solvent system, such as ethyl acetate/propan-2-ol or methanol/water, to yield the pure product.[1]

Q2: What are the expected impurities from the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, a common method for synthesizing 3-amino-3-arylpropionic acids can lead to the formation of cinnamic acid derivatives as byproducts.[3] Unreacted starting materials such as 4-(trifluoromethoxy)benzaldehyde and malonic acid could also be present.

Q3: Which analytical techniques are suitable for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final product, with a target of >99% often being achievable.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide information about purity.

Q4: What should I do if my compound is not soluble in common recrystallization solvents?

A4: If solubility is an issue, you can try a broader range of solvents, including polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like acetone or acetonitrile. Using a solvent mixture where the compound is soluble in one solvent and insoluble in the other can be an effective strategy. Gently heating the solvent can also increase solubility.

Experimental Protocols

Protocol 1: Purification by Extraction and Crystallization

This protocol is adapted from a procedure for a structurally similar compound, 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid, and is expected to be effective for the target molecule.[1]

  • Extraction:

    • Dilute the reaction mixture with dichloromethane (30 mL).

    • Wash the organic phase sequentially with water (30 mL), a saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a hot 2:1 mixture of ethyl acetate and propan-2-ol.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to promote complete crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum.

Data Presentation

Purification Method Solvent System Reported Purity Reference
CrystallizationEthyl acetate / propan-2-ol (2:1)>99% (HPLC)[1]
RecrystallizationMethanolNot specified[3]
Column ChromatographyChloroform / Methanol (95:5)Not specified[2]

Visualizations

PurificationWorkflow ReactionMixture Crude Reaction Mixture Extraction Extraction (Dichloromethane/Water/Bicarbonate/Brine) ReactionMixture->Extraction Drying Drying and Concentration Extraction->Drying CrudeProduct Crude Product Drying->CrudeProduct Crystallization Crystallization (e.g., Ethyl Acetate/Propan-2-ol) CrudeProduct->Crystallization Filtration Filtration and Washing Crystallization->Filtration PureProduct Pure Crystalline Product Filtration->PureProduct

Caption: A typical workflow for the purification of this compound.

TroubleshootingDecisionTree Start Product Fails to Crystallize (Oily/Gummy) CheckPurity Check for Impurities (TLC/HPLC) Start->CheckPurity HighImpurity High Impurity Level CheckPurity->HighImpurity Yes LowImpurity Low Impurity Level CheckPurity->LowImpurity No AqueousWorkup Perform Aqueous Workup HighImpurity->AqueousWorkup CheckSolvent Residual Solvent Present? LowImpurity->CheckSolvent ColumnChromatography Consider Column Chromatography AqueousWorkup->ColumnChromatography If still impure Success Crystals Formed ColumnChromatography->Success DryThoroughly Dry Thoroughly Under Vacuum CheckSolvent->DryThoroughly Yes TryPrecipitation Induce Precipitation (Good/Poor Solvent) CheckSolvent->TryPrecipitation No DryThoroughly->TryPrecipitation TryPrecipitation->Success

Caption: A decision tree for troubleshooting crystallization problems.

References

troubleshooting solubility issues with 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid.

Troubleshooting Guide

Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS, Tris). What should I do?

A1: This is a common issue due to the compound's chemical structure. It possesses both a hydrophobic 4-(trifluoromethoxy)phenyl group and hydrophilic amino and carboxylic acid groups, making it a zwitterionic compound with limited water solubility at neutral pH.[1] Here is a step-by-step approach to troubleshoot this problem:

  • pH Adjustment: The solubility of zwitterionic compounds is highly dependent on pH. The isoelectric point (pI) is where the net charge is zero, and solubility is at its minimum.

    • Acidic Conditions: Try dissolving the compound in a slightly acidic buffer (e.g., pH 2-4). At this pH, the amino group will be protonated (-NH3+), increasing the overall positive charge and potentially enhancing solubility.

    • Basic Conditions: Alternatively, attempt to dissolve it in a slightly basic buffer (e.g., pH 8-10). In this range, the carboxylic acid group will be deprotonated (-COO-), leading to a net negative charge and improved solubility.

    • Titration: Perform a small-scale pH titration to identify the optimal pH for solubilization.

  • Use of Co-solvents: If pH adjustment is insufficient or not compatible with your experiment, consider using a water-miscible organic co-solvent.

    • DMSO or DMF: Prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These are powerful solvents for a wide range of organic molecules. Subsequently, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity. It is advisable to keep the final concentration below 0.5%.

    • Ethanol or Methanol: For some applications, ethanol or methanol can also be used to create a stock solution.

  • Sonication and Gentle Warming: To aid dissolution, you can use mechanical agitation.

    • Sonication: Sonicating the solution in a water bath can help break down solid particles and increase the rate of dissolution.

    • Warming: Gentle warming (e.g., to 37°C) can also increase solubility. However, be cautious as excessive heat may degrade the compound.

Q2: I dissolved the compound in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common problem when diluting a concentrated stock in an organic solvent into an aqueous medium. The following strategies can help:

  • Optimize the Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and uniform mixing.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

    • Tween® 20 or Triton™ X-100: Consider adding a small amount (e.g., 0.01-0.1%) of these surfactants to your aqueous buffer before adding the compound's stock solution. Always check for compatibility with your specific assay.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins are commonly used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

  • Low solubility in neutral aqueous solutions.

  • Moderate to good solubility in organic polar aprotic solvents like DMSO and DMF.

  • Limited solubility in non-polar organic solvents.

  • pH-dependent solubility in aqueous buffers.

Q2: How should I prepare a stock solution of this compound?

A2: For most biological applications, it is recommended to prepare a high-concentration stock solution in 100% DMSO. A typical starting concentration would be in the range of 10-50 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use pH adjustment to solubilize the compound for cell-based assays?

A3: While pH adjustment is an effective solubilization technique, it is crucial to consider the pH tolerance of your cells. Most cell lines have a narrow optimal pH range for viability and growth. If you use an acidic or basic buffer to dissolve the compound, ensure that the final pH of your cell culture medium remains within the physiological range (typically pH 7.2-7.4) after the addition of your compound.

Q4: Are there any known stability issues with this compound in solution?

A4: The trifluoromethoxy group generally imparts high stability to the molecule under various conditions, including heating and acidic or basic environments. The compound exhibits typical amino acid stability. However, like any experimental compound, it is good practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistency and minimize potential degradation over time in aqueous buffers.

Quantitative Data Summary

As specific quantitative solubility data is not widely published, a qualitative summary based on chemical principles is provided below. Researchers are encouraged to determine the solubility for their specific experimental conditions.

Solvent/SolutionExpected SolubilityRationale
Water (neutral pH)LowZwitterionic nature leads to strong intermolecular interactions in the solid state, and the hydrophobic trifluoromethoxy-phenyl group limits interaction with water.
Aqueous Acid (pH < 4)IncreasedProtonation of the amino group leads to a net positive charge, increasing polarity and solubility.
Aqueous Base (pH > 8)IncreasedDeprotonation of the carboxylic acid group results in a net negative charge, enhancing polarity and solubility.
DMSO, DMFHighPolar aprotic solvents are effective at solvating both the polar and non-polar regions of the molecule.
Ethanol, MethanolModeratePolar protic solvents can interact with the amino and carboxylic acid groups but are less effective at solvating the hydrophobic portion compared to DMSO.
Non-polar solvents (e.g., Hexane, Toluene)Very LowThe polar amino and carboxylic acid groups prevent dissolution in non-polar environments.

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Solubility

This protocol provides a general method for determining the qualitative and semi-quantitative solubility of this compound in a desired aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator bath

  • pH meter and appropriate acids/bases for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • Analytical balance

  • Spectrophotometer or HPLC for quantification (optional, for quantitative analysis)

Procedure:

  • Initial Solubility Test:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a defined volume of the aqueous buffer (e.g., 1 mL) to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for undissolved material. If the compound dissolves completely, its solubility is at least 1 mg/mL.

  • Troubleshooting Insolubility:

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

    • If solids remain, try gentle warming in a 37°C water bath for 10-15 minutes.

    • If the compound is still insoluble, proceed with pH modification.

  • pH Modification for Solubilization:

    • Prepare several tubes with 1 mg of the compound and 1 mL of buffer.

    • Adjust the pH of the solutions in each tube dropwise with 1M HCl to target pH values (e.g., 2, 3, 4, 5, 6) and with 1M NaOH to target pH values (e.g., 8, 9, 10).

    • After each pH adjustment, vortex thoroughly and observe for dissolution. Note the pH at which the compound fully dissolves.

  • Semi-Quantitative Assessment:

    • Once a condition for dissolution is found (e.g., a specific pH), you can determine the approximate solubility by adding small, pre-weighed amounts of the compound to a fixed volume of the solvent until saturation is reached (i.e., solid material no longer dissolves).

Protocol 2: Example of an Enzyme Inhibition Assay Workflow

This protocol outlines a general workflow for an enzyme inhibition assay, which is a potential application for this compound.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer (at the optimal pH for the enzyme)

  • This compound (inhibitor) stock solution (e.g., in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the enzyme to the desired working concentration in the assay buffer.

    • Prepare a series of dilutions of the inhibitor from the stock solution. It is common to first dilute the DMSO stock into the assay buffer to create an intermediate dilution series, ensuring the final DMSO concentration is consistent across all wells and below the tolerance limit of the enzyme.

    • Prepare the substrate at a working concentration in the assay buffer.

  • Assay Setup in a 96-well Plate:

    • Control Wells:

      • 100% Activity Control: Add assay buffer, enzyme, and vehicle (DMSO at the same final concentration as in the inhibitor wells).

      • No Enzyme Control (Blank): Add assay buffer, substrate, and vehicle.

    • Inhibitor Wells: Add assay buffer, enzyme, and the various dilutions of the inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate with the enzyme and inhibitor (or vehicle) for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Detection:

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic assay) or at a single endpoint after a fixed incubation period.

  • Data Analysis:

    • Subtract the blank readings from all other readings.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Solubility_Troubleshooting_Workflow start_node Start: Dissolve Compound in Aqueous Buffer q1 Is it fully dissolved? start_node->q1 decision_node decision_node process_node process_node end_node Soluble fail_node Insoluble q1->end_node Yes p1 Try Sonication / Gentle Warming q1->p1 No q2 Is it dissolved now? p1->q2 q2->end_node Yes p2 Adjust pH (Acidic or Basic) q2->p2 No q3 Is it dissolved? p2->q3 q3->end_node Yes p3 Use Co-solvent (e.g., DMSO stock) and dilute into buffer q3->p3 No q4 Does it precipitate upon dilution? p3->q4 q4->end_node No p4 Optimize dilution protocol Add surfactant/cyclodextrin q4->p4 Yes q5 Is it now soluble? p4->q5 q5->end_node Yes q5->fail_node No

Caption: Troubleshooting workflow for solubility issues.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_node prep_node step_node step_node action_node action_node result_node result_node prep1 Prepare Enzyme, Substrate, and Assay Buffer step1 Dispense Reagents into 96-well Plate (Enzyme, Inhibitor/Vehicle, Buffer) prep1->step1 prep2 Prepare Inhibitor Stock (e.g., in DMSO) and Serial Dilutions prep2->step1 step2 Pre-incubate Enzyme and Inhibitor step1->step2 step3 Initiate Reaction by Adding Substrate step2->step3 step4 Measure Signal in Plate Reader (Kinetic or Endpoint) step3->step4 analysis1 Calculate Percent Inhibition step4->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 result Determine IC50 Value analysis2->result

Caption: General workflow for an enzyme inhibition assay.

References

Technical Support Center: Optimizing Dosage of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on determining the optimal dosage of the novel compound 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid for your in vitro experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I have received this compound. What is a good starting concentration range for my initial in vitro assays?

A1: For a novel compound like this compound, a broad dose-range finding study is the recommended first step. Based on in vitro studies of structurally similar β-phenylalanine derivatives, a starting range spanning several orders of magnitude is advisable.[1] We recommend an initial screening range from 10 nM to 100 µM. This wide range will help you identify a narrower, effective concentration for more detailed follow-up experiments.

Q2: What is the first experiment I should perform to determine the activity of this compound?

A2: A cell viability or cytotoxicity assay is a fundamental first step. Assays like the MTT, WST-1, or resazurin-based assays measure the metabolic activity of your cells and can indicate whether the compound has a cytotoxic effect.[2][3][4] This will help you establish a non-toxic concentration range for subsequent functional assays.

Q3: How should I prepare a stock solution of this compound?

A3: Due to the limited information on the solubility of this specific compound, it is recommended to first test its solubility in a small amount of a common solvent like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For your experiments, you will then perform serial dilutions from this stock into your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential mechanisms of action for this compound?

A4: While the exact mechanism of action for this compound is not yet elucidated in the public domain, its structural similarity to β-alanine and other phenylalanine derivatives suggests potential interactions with receptors for the neurotransmitters GABA and glutamate.[5][6] Therefore, after initial cytotoxicity profiling, you may consider functional assays related to GABAergic or glutamatergic signaling pathways.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Data
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette and consider using a repeating pipette for better consistency.
Edge Effects Avoid using the outermost wells of the microplate for experimental samples, as these are prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells under a microscope after adding the compound. If precipitation is observed, you may need to lower the concentration range or use a different solvent system.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Issue 2: No Observable Effect at Tested Concentrations
Potential Cause Troubleshooting Step
Concentration Range Too Low Expand the concentration range to higher values (e.g., up to 1 mM), while monitoring for solubility issues.
Insufficient Incubation Time The compound may require a longer exposure time to elicit a biological response. Consider extending the incubation period (e.g., 48 or 72 hours).
Compound Instability Prepare fresh stock solutions for each experiment. If the compound is suspected to be unstable in culture medium, consider replenishing the medium with fresh compound during long incubation periods.
Resistant Cell Line The chosen cell line may not be sensitive to the compound's mechanism of action. If possible, test the compound on a different, potentially more relevant cell line.
Issue 3: Unexpectedly High Cytotoxicity
Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with the highest concentration of solvent used.
Compound Contamination Ensure the purity of your compound. If in doubt, consult the supplier for a certificate of analysis.
Incorrect Stock Concentration Double-check the calculations for your stock solution and dilutions.

Experimental Protocols

Protocol 1: Determining Compound Solubility in Cell Culture Medium

This protocol provides a method to estimate the kinetic solubility of this compound in your experimental medium.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at 650 nm

Methodology:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In the 96-well plate, perform a 2-fold serial dilution of the compound stock in DMSO.

  • Transfer 2 µL of each dilution into a new 96-well plate in triplicate.

  • Add 98 µL of pre-warmed complete cell culture medium to each well.

  • Mix thoroughly by pipetting up and down.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

Protocol 2: WST-1 Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of the compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • Microplate reader

Methodology:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete cell culture medium from the stock solution. A common starting range is 10 nM to 100 µM.

  • Include appropriate controls: untreated cells, vehicle control (medium with the highest concentration of DMSO), and medium only (blank).

  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Subtract the blank absorbance from all readings and normalize the data to the vehicle control to calculate the percentage of cell viability.

Data Presentation: Example Dose-Response Data
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.195.7 ± 3.9
188.3 ± 6.2
1052.1 ± 7.8
10015.4 ± 3.3

Potential Signaling Pathways and Mechanistic Assays

Given the structural characteristics of this compound, investigating its effects on GABAergic and glutamatergic signaling is a logical next step after initial characterization.

GABA Receptor Signaling

The compound's β-alanine backbone is structurally similar to GABA. It may act as an agonist or antagonist at GABA receptors.

GABAReceptorSignaling Compound 3-Amino-3-(4-(trifluoromethoxy) phenyl)propanoic acid GABAB_R GABAB Receptor Compound->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx K_efflux K+ Efflux ↑ K_channel->K_efflux Neuronal_activity Neuronal Activity ↓ Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Caption: Potential GABA-B Receptor Signaling Pathway.

A functional assay to investigate this pathway could involve measuring changes in cyclic AMP (cAMP) levels or assessing ion channel activity via electrophysiology.

Glutamate Receptor Signaling

The phenylpropanoic acid moiety shares similarities with glutamate receptor ligands. The compound could potentially modulate the activity of these excitatory receptors.

GlutamateReceptorSignaling Compound 3-Amino-3-(4-(trifluoromethoxy) phenyl)propanoic acid NMDA_R NMDA Receptor Compound->NMDA_R Modulates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Mediates Downstream_signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream_signaling Activates Cellular_response Cellular Response (e.g., Synaptic Plasticity, Excitotoxicity) Downstream_signaling->Cellular_response Leads to

Caption: Potential NMDA Receptor Signaling Pathway.

A calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4) would be a suitable method to screen for activity at ionotropic glutamate receptors.[6]

Experimental Workflow

The following diagram outlines a logical workflow for characterizing the in vitro activity of this compound.

ExperimentalWorkflow Start Start: Receive Compound Solubility Determine Solubility in DMSO and Culture Medium Start->Solubility DoseResponse Broad-Range Dose-Response (e.g., 10 nM - 100 µM) Cell Viability Assay (MTT/WST-1) Solubility->DoseResponse RefinedDoseResponse Refined Dose-Response Determine IC50/EC50 DoseResponse->RefinedDoseResponse Mechanistic Mechanistic Studies (e.g., GABA/Glutamate Receptor Assays) RefinedDoseResponse->Mechanistic DataAnalysis Data Analysis and Interpretation Mechanistic->DataAnalysis End End: Characterized Compound DataAnalysis->End

References

Technical Support Center: Storage and Stability of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), oxygen (oxidative degradation), and non-neutral pH conditions (hydrolysis). The presence of moisture can also accelerate some of these degradation pathways.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. For optimal preservation, storage at low temperatures (e.g., 2-8 °C or -20 °C) is advised, especially for extended periods. Most amino acid derivatives can be stored for years under these conditions if protected from humidity and light.[1][2]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as color change or clumping. However, chemical degradation often occurs without visible signs. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products.

Q4: What are the potential degradation products I should be aware of?

A4: Based on the structure of this compound, potential degradation products could arise from:

  • Oxidation of the benzylic amine.

  • Hydrolysis of the trifluoromethoxy group, particularly under basic conditions, which could convert it to a carboxylic acid.

  • Decarboxylation of the propanoic acid moiety, especially under heat.

  • Photodegradation , which can lead to the formation of various byproducts, including trifluoroacetic acid.

Troubleshooting Guide: Investigating and Preventing Degradation

This guide provides a structured approach to troubleshooting stability issues with this compound.

Problem: Unexpected or inconsistent experimental results.

Possible Cause: Degradation of the compound.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).

    • Check for any recent temperature fluctuations or exposure to light in the storage area.

  • Analytical Assessment:

    • Perform an HPLC analysis on a sample of your compound to check for the presence of impurities or degradation products. Compare the chromatogram to a reference standard or a previously analyzed batch known to be stable.

    • A loss in the peak area of the main compound or the appearance of new peaks is indicative of degradation.

  • Forced Degradation Study (for in-depth investigation):

    • To understand the compound's stability profile, you can perform forced degradation studies. This involves subjecting the compound to stress conditions to accelerate degradation.[3]

    • Typical stress conditions include:

      • Acidic Hydrolysis: 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60 °C).

      • Basic Hydrolysis: 0.1 M NaOH at room temperature.

      • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

      • Thermal Degradation: Dry heat at a temperature above accelerated stability testing conditions (e.g., 70-80 °C).

      • Photostability: Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]

Preventative Measures:
  • Proper Handling: Minimize the exposure of the compound to ambient light and air. Weigh out and prepare solutions as quickly as possible.

  • Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon before sealing.

  • Solution Stability: If working with solutions, be aware that their stability may be different from the solid form. It is best to prepare solutions fresh. If storage is necessary, store them at low temperatures and protected from light. Some amino acid solutions are stable for several weeks at 4°C.[5]

  • pH Control: When preparing solutions, use buffers to maintain a stable pH, preferably in the neutral range, unless the experimental protocol requires acidic or basic conditions.

Data Presentation: Stability under Stress Conditions

The following table summarizes potential degradation profiles based on studies of similar compounds. The goal of forced degradation is typically to achieve 5-20% degradation to ensure the stability-indicating method can detect impurities.

Stress ConditionTemperatureDurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 60°C24 hours5 - 15%Hydrolysis of the trifluoromethoxy group
(0.1 M HCl)
Basic Hydrolysis Room Temp8 hours10 - 20%Significant hydrolysis of the trifluoromethoxy group to a carboxylic acid
(0.1 M NaOH)
Oxidative Room Temp24 hours10 - 20%Oxidation of the benzylic amine to a nitroso derivative or other oxidized species
(3% H₂O₂)
Thermal (Dry Heat) 80°C48 hours5 - 10%Decarboxylation of the propanoic acid group
Photolytic Ambient-VariableCleavage of the trifluoromethoxy group, formation of trifluoroacetic acid, and other complex products
(ICH Q1B)

Note: The data in this table are illustrative and based on the expected reactivity of the functional groups present in the molecule. Actual degradation rates should be determined experimentally.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Method optimization will be required for your specific instrumentation and degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time is recommended to separate polar and non-polar compounds. A starting point could be 95:5 (A:B) to 5:95 (A:B) over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/VIS detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 225 nm).[4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For analysis of stressed samples, dilute the sample with the mobile phase to an appropriate concentration.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[4]

Identification of Degradation Products
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Couple the HPLC system to a mass spectrometer to obtain the molecular weights of the degradation products. This is a powerful tool for the initial identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For unambiguous structure elucidation of significant degradation products, isolation of the impurity (e.g., by preparative HPLC) followed by NMR analysis (¹H, ¹³C, ¹⁹F NMR, and 2D NMR techniques) is often necessary.

Visualizations

main This compound hydrolysis Hydrolysis Product (Carboxylic Acid Formation) main->hydrolysis  Base (e.g., NaOH) oxidation Oxidation Product (e.g., Nitroso Derivative) main->oxidation  Oxidizing Agent (e.g., H₂O₂) decarboxylation Decarboxylation Product main->decarboxylation  Heat photodegradation Photodegradation Products (e.g., Trifluoroacetic Acid) main->photodegradation  Light (UV/Vis)

Caption: Potential degradation pathways of the compound.

start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage analytical_assessment Perform HPLC Analysis check_storage->analytical_assessment degradation_detected Degradation Detected? analytical_assessment->degradation_detected no_degradation Compound is Stable. Investigate Other Experimental Parameters. degradation_detected->no_degradation No implement_prevention Implement Preventative Measures: - Proper Handling - Inert Atmosphere - Fresh Solutions degradation_detected->implement_prevention Yes forced_degradation Optional: Conduct Forced Degradation Study for In-depth Analysis implement_prevention->forced_degradation

Caption: Troubleshooting workflow for storage instability.

start Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) hplc_analysis Analyze Samples by Stability-Indicating HPLC start->hplc_analysis quantify Quantify Parent Compound and Degradation Products hplc_analysis->quantify mass_balance Calculate Mass Balance quantify->mass_balance identify Identify Significant Degradation Products quantify->identify end Stability Profile Established mass_balance->end lcms LC-MS for Molecular Weight identify->lcms nmr Isolate and Perform NMR for Structure Elucidation lcms->nmr nmr->end

Caption: Experimental workflow for stability analysis.

References

refining analytical methods for detecting 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the analytical detection of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues that may arise during the chromatographic analysis of this compound.

Problem Possible Cause Suggested Solution
No Peak or Very Small Peak Injection error (e.g., air bubble in syringe, incorrect injection volume).[1]Manually inspect the injection process. Purge the injection valve and syringe. Ensure the correct injection volume is set.
Sample degradation.Prepare fresh samples and standards. Store stock solutions and samples at appropriate low temperatures and protected from light.
Incorrect mobile phase composition.[2]Prepare fresh mobile phase, ensuring accurate component mixing and complete dissolution of any additives. Use HPLC or LC-MS grade solvents and additives.
Detector issue (e.g., lamp off, incorrect wavelength).Check that the detector is on and the lamp is functioning. Verify that the detection wavelength is appropriate for the analyte.
Peak Tailing Interaction with active silanols on the column.[3]Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase or decrease the mobile phase pH to suppress silanol ionization.[3]
Column overload.[3]Reduce the sample concentration or injection volume.
Presence of dead volume in the system.Check all fittings and connections between the column and detector for leaks or gaps. Use tubing with a smaller internal diameter.
Peak Fronting Sample solvent incompatible with the mobile phase.Whenever possible, dissolve the sample in the mobile phase. If a different solvent is necessary, use one that is weaker than the mobile phase.
High sample concentration.Dilute the sample.
Variable Retention Times Fluctuations in column temperature.[1][2]Use a column oven to maintain a constant and consistent temperature.[1]
Inconsistent mobile phase preparation.[2]Ensure precise and reproducible preparation of the mobile phase for each run. Degas the mobile phase before use.
Pump malfunction (e.g., leaks, air bubbles).Check the pump for leaks, salt buildup, and unusual noises. Purge the pump to remove any air bubbles.[2]
Ghost Peaks Contaminants in the mobile phase or injection solvent.Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to identify potential contaminants.
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample.
Late eluting compounds from a previous run.Increase the gradient run time or add a column wash step at the end of the gradient.
High Backpressure Clogged frit or column contamination.[4]Replace the in-line filter or guard column. If the pressure remains high, back-flush the analytical column (if recommended by the manufacturer).
Buffer precipitation.[3]Ensure the buffer concentration is below its solubility limit in the mobile phase, especially when using high organic percentages.
Incorrect mobile phase viscosity.Check the viscosity of the mobile phase mixture; high viscosity can lead to increased pressure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. Due to the presence of both an amino and a carboxylic acid group, the mobile phase pH will be a critical parameter to control retention and peak shape. A typical starting mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

Q2: How does the trifluoromethoxy group affect the analysis?

A2: The trifluoromethoxy group significantly increases the hydrophobicity of the molecule, which will lead to longer retention times in reversed-phase HPLC compared to its non-fluorinated analog.[5] This property can be advantageous for separating it from more polar impurities.

Q3: What detection method is most suitable?

A3: UV detection is a common and robust method. The phenyl ring in the molecule should provide good UV absorbance, likely around 254 nm or 280 nm.[5] For higher sensitivity and selectivity, especially in complex matrices, LC-MS (Liquid Chromatography-Mass Spectrometry) is recommended.[6]

Q4: How can I improve the peak shape for this compound?

A4: Peak tailing can be a common issue for amino acids due to interactions with the silica support of the column.[3] To mitigate this, use a column with high-purity silica, operate at a low pH (e.g., pH 2-3) to protonate the silanol groups, or add a small amount of a competing base to the mobile phase.[3]

Q5: My retention times are drifting. What should I do?

A5: Drifting retention times are often caused by changes in mobile phase composition, column temperature, or flow rate.[4] Ensure your mobile phase is well-mixed and degassed. Use a column oven for stable temperature control.[2] Also, check your HPLC pump for consistent flow rate delivery and for any leaks.[1]

Q6: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A6: Ghost peaks are unexpected peaks that can originate from contamination in the mobile phase, carryover from previous injections, or the late elution of compounds from a prior run.[4] To resolve this, use high-purity solvents, implement a thorough needle wash, and ensure your gradient program is long enough to elute all components, potentially adding a high-organic wash at the end.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Guard Column: C18, 4.6 x 10 mm.

2. Reagents and Solvents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC grade).[5]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC grade).[5]

  • Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B that dissolves the sample.

3. Chromatographic Conditions:

Parameter Value
Flow Rate1.0 mL/min[5]
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Gradient ProgramSee table below

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a standard.

  • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Dissolve & Filter Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phases A & B Separation Chromatographic Separation (C18 Column) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: HPLC experimental workflow for the analysis of this compound.

Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peakshape Peak Shape Issues Start Chromatographic Problem Observed VariableRT Variable Retention Times? Start->VariableRT BadPeakShape Poor Peak Shape? Start->BadPeakShape CheckTemp Check Column Temperature VariableRT->CheckTemp Yes CheckMP Check Mobile Phase Prep CheckTemp->CheckMP CheckPump Check Pump & Flow Rate CheckMP->CheckPump Tailing Tailing? BadPeakShape->Tailing Yes Fronting Fronting? BadPeakShape->Fronting No ReduceConc Reduce Sample Concentration Tailing->ReduceConc CheckSilanols Address Silanol Interactions Tailing->CheckSilanols Fronting->ReduceConc CheckSolvent Check Sample Solvent Fronting->CheckSolvent

Caption: A decision tree for troubleshooting common HPLC issues.

References

overcoming poor cell permeability of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing challenges with the cell permeability of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low intracellular concentrations of this compound in my cell-based assays?

A1: The structure of this compound, containing both a carboxylic acid and an amino group, suggests it is a zwitterionic and polar molecule at physiological pH. Such characteristics can limit its ability to passively diffuse across the lipid-rich cell membrane, resulting in low intracellular accumulation.[1][2] The molecule's properties may not fully align with Lipinski's Rule of Five, which predicts poor absorption or permeation for molecules with more than five hydrogen bond donors or a high polar surface area.[3][4][5]

Q2: My experimental results are inconsistent when using this compound. Could poor cell permeability be the cause?

A2: Yes, inconsistent results are a common consequence of poor and variable cell permeability. Factors such as slight variations in cell confluence, passage number, and media composition can significantly impact the uptake of a poorly permeable compound, leading to high variability in your experimental outcomes.

Q3: What are the primary strategies to enhance the cellular uptake of this compound?

A3: The two main strategies to overcome poor cell permeability for a molecule like this are the prodrug approach and the use of chemical permeation enhancers.[6][7][8][9] A prodrug strategy involves chemically modifying the carboxylic acid or amino group to create a more lipophilic, cell-permeable derivative that is converted back to the active compound inside the cell.[10][11][12] Permeation enhancers are co-administered compounds that reversibly disrupt the cell membrane to facilitate uptake.[6][13]

Q4: How can I experimentally measure the cell permeability of my compound and any modified versions?

A4: The most common in vitro models for assessing intestinal permeability, which is a good surrogate for general cell permeability, are the Caco-2 and PAMPA assays.[14][15] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[14][16][17] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[15][18]

Q5: Are there any potential downsides to using prodrugs or permeation enhancers?

A5: With the prodrug approach, challenges include ensuring the prodrug is efficiently and completely converted back to the active parent drug intracellularly and that the cleaved promoiety is non-toxic.[2] Incomplete conversion can lead to an underestimation of the parent compound's activity. For permeation enhancers, there is a risk of inducing cytotoxicity or altering cellular functions in unintended ways, which could confound experimental results.[6][7] It is crucial to perform appropriate toxicity and control experiments.

Troubleshooting Guides

Issue 1: Low Compound Efficacy in Cellular Assays Despite High Biochemical Potency

This common issue often points to a significant permeability barrier, where the compound cannot reach its intracellular target at a sufficient concentration.

Troubleshooting Workflow:

G start Problem: Low efficacy in cells, high potency in biochemical assays q1 Is intracellular concentration confirmed to be low? start->q1 measure_ic Action: Measure intracellular concentration (e.g., LC-MS/MS analysis of cell lysates) q1->measure_ic No strategy Select a permeability enhancement strategy q1->strategy Yes measure_ic->strategy Confirmed Low prodrug Strategy 1: Prodrug Synthesis (e.g., Methyl Ester Prodrug) strategy->prodrug enhancer Strategy 2: Use Permeation Enhancers (e.g., mild surfactants, fatty acids) strategy->enhancer test_permeability Action: Test permeability of new formulation (Caco-2 or PAMPA assay) prodrug->test_permeability enhancer->test_permeability evaluate Evaluate efficacy in cellular assay with new formulation test_permeability->evaluate end Resolution: Correlate intracellular concentration with cellular activity evaluate->end

Caption: Troubleshooting workflow for low cellular efficacy.

Recommended Actions:

  • Confirm Low Intracellular Concentration: Directly measure the amount of the compound in cell lysates using a sensitive analytical method like LC-MS/MS.[19][20][21] This confirms that poor permeability is the root cause.

  • Implement a Permeability Enhancement Strategy:

    • Prodrug Approach (Recommended): Synthesize an ester prodrug of the carboxylic acid moiety (e.g., a methyl or ethyl ester). This masks the negative charge and increases lipophilicity, which generally improves passive diffusion.[1][10][11]

    • Permeation Enhancers: Co-incubate the compound with a low concentration of a known permeation enhancer. This is a quicker but potentially less specific approach.

  • Validate the Strategy: Use a Caco-2 or PAMPA assay to quantify the permeability of the new prodrug or the compound in the presence of the enhancer. Compare this to the parent compound.

  • Re-evaluate Cellular Efficacy: Repeat your cellular assay using the optimized prodrug or formulation. A positive outcome would be an increase in efficacy that correlates with the measured increase in permeability.

Issue 2: High Variability in Experimental Data

High data scatter can be indicative of inconsistent compound uptake between wells or experiments.

Troubleshooting Workflow:

G start Problem: High variability in experimental results check_protocol Action: Standardize cell culture protocol (seeding density, incubation time, passage number) start->check_protocol q1 Is variability still high? check_protocol->q1 q1->start No (Resolved) solubility Action: Check compound solubility in media. Pre-dissolve in DMSO, ensure final concentration is below 0.5% q1->solubility Yes q2 Is solubility an issue? solubility->q2 q2->start Yes (Resolved) permeability_issue Root Cause: Inconsistent uptake due to poor passive permeability q2->permeability_issue No solution Solution: Adopt permeability enhancement strategy (See Troubleshooting Guide 1) permeability_issue->solution

Caption: Troubleshooting workflow for high data variability.

Recommended Actions:

  • Standardize Experimental Protocols: Ensure strict consistency in cell seeding density, growth time before the experiment, and serum concentration in the media, as these can affect membrane characteristics.

  • Verify Compound Solubility: Poorly dissolved compound can lead to inconsistent concentrations in the media. Ensure the compound is fully dissolved in a stock solution (e.g., DMSO) before diluting into your aqueous experimental media.

  • Increase Incubation Time: For poorly permeable compounds, a longer incubation time may be necessary to allow for sufficient intracellular accumulation, which can sometimes reduce variability.

  • Adopt a Permeability Enhancement Strategy: If the above steps do not resolve the variability, it strongly indicates that the compound's inherent low permeability is the cause. Proceed with the strategies outlined in Troubleshooting Guide 1 to create a more reliably permeable form of the compound.

Data Presentation

The following table summarizes expected permeability classifications from a Caco-2 assay. Your goal is to move this compound from the "Low" to the "Moderate" or "High" permeability category through chemical modification or formulation.

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Correlation with Human Absorption
High > 10> 90%
Moderate 1 - 1020% - 90%
Low < 1< 20%

Note: These values are general guidelines. For a more detailed analysis, an efflux ratio (Papp B-A / Papp A-B) should also be calculated. An efflux ratio >2 suggests the compound is actively transported out of the cell by efflux pumps like P-glycoprotein.[17]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value ≥ 200 Ω·cm² indicates sufficient monolayer integrity for the assay.[22]

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Dosing Solution Preparation: Prepare the dosing solution by dissolving the test compound (e.g., at 10 µM) in the transport buffer.[14]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of compound appearance in the receiver chamber

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days to form a monolayer seed->culture teer 3. Verify monolayer integrity (TEER measurement) culture->teer add_compound 4. Add compound to Apical side (Donor) teer->add_compound add_buffer 5. Add fresh buffer to Basolateral side (Receiver) add_compound->add_buffer incubate 6. Incubate at 37°C for 2 hours add_buffer->incubate sample 7. Sample both chambers incubate->sample lcms 8. Quantify compound concentration (LC-MS/MS) sample->lcms calc 9. Calculate Papp value lcms->calc

Caption: Caco-2 Permeability Assay Workflow.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay assesses passive permeability across a lipid-infused artificial membrane.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well microplate (the acceptor plate) with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Buffer Preparation: Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions.

  • Compound Preparation: Prepare a donor plate by adding solutions of the test compounds (typically in the buffer, sometimes with a small percentage of co-solvent if solubility is an issue) to a 96-well microplate.

  • Assay Assembly: Add fresh buffer to the wells of the acceptor plate. Carefully place the lipid-coated filter plate on top of the donor plate, ensuring the membrane is in contact with the donor solutions.

  • Incubation: Incubate the assembled "sandwich" plate for a period of 4 to 16 hours at room temperature.[18]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using a simplified equation similar to the one used for the Caco-2 assay.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis coat 1. Coat filter plate with lipid (Acceptor Plate) add_buffer 3. Add buffer to Acceptor Plate coat->add_buffer prepare_donor 2. Add compound solution to Donor Plate assemble 4. Place Acceptor Plate on Donor Plate prepare_donor->assemble add_buffer->assemble incubate 5. Incubate for 4-16 hours assemble->incubate separate 6. Separate plates incubate->separate quantify 7. Quantify compound in both plates separate->quantify calc 8. Calculate Pe value quantify->calc

Caption: PAMPA Experimental Workflow.

References

minimizing off-target effects of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the putative primary target of this compound and its potential off-targets?

A1: Based on its structural similarity to other known neurologically active compounds, the primary target of this compound is hypothesized to be the GABA receptor system. Specifically, it may act as a positive allosteric modulator (PAM) of GABA-B receptors or a modulator of GABA-A receptors.[1][2][3][4] Off-target effects could arise from interactions with other receptors, ion channels, or enzymes that have structurally similar binding pockets. Cross-reactivity with other G-protein coupled receptors (GPCRs) or transporters is a common source of off-target effects for small molecules.

Q2: How can I experimentally determine the optimal concentration of this compound to minimize off-target effects?

A2: A dose-response study is crucial for determining the optimal concentration. This involves testing a wide range of concentrations of the compound in both on-target and off-target assays. The goal is to identify the lowest concentration that elicits the desired on-target effect without significant engagement of off-target molecules. It is recommended to start with a broad concentration range (e.g., from nanomolar to high micromolar) and then narrow it down based on the initial results.

Q3: What are the best practices for reducing non-specific binding in my experiments?

A3: Non-specific binding can be a significant source of experimental variability and can mimic off-target effects. To minimize this, it is advisable to:

  • Incorporate a blocking agent, such as bovine serum albumin (BSA), in your assay buffers.[5]

  • Use the lowest possible concentration of the compound that still yields a robust on-target signal.[5]

  • Include appropriate controls, such as a structurally similar but inactive compound, to differentiate specific from non-specific binding.

  • Optimize incubation times and temperatures, as prolonged exposure can sometimes increase non-specific interactions.[6]

Q4: Can positive allosteric modulation help in reducing off-target effects?

A4: Yes, utilizing the compound as a positive allosteric modulator (PAM) can be an effective strategy. PAMs enhance the effect of the endogenous ligand (e.g., GABA) at the target receptor, but have little to no activity on their own.[2][4] This provides a more spatially and temporally controlled activation of the receptor, which can minimize the side effects associated with constant activation by an orthosteric agonist.[1][2]

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in cell-based assays.

  • Possible Cause: Non-specific binding of the compound to cell culture plates or other surfaces.

  • Troubleshooting Steps:

    • Pre-treat culture plates with a blocking agent like BSA.

    • Include a wash step after compound incubation to remove unbound molecules.

    • Test different types of assay plates (e.g., low-binding plates).

    • Evaluate the solubility of the compound in your assay medium; precipitation can lead to inconsistent results.

Issue 2: Observed cellular phenotype is not consistent with the expected on-target effect.

  • Possible Cause: The observed effect is due to an off-target interaction.

  • Troubleshooting Steps:

    • Perform a counterscreen against a panel of known off-target candidates (e.g., a broad GPCR panel).

    • Use a knockout or knockdown model of the intended target to verify that the effect is target-dependent.

    • Employ a structurally distinct compound that has the same on-target activity to see if it reproduces the same phenotype.

Issue 3: Difficulty in achieving a therapeutic window in vivo due to side effects.

  • Possible Cause: Off-target effects manifesting at concentrations close to the efficacious dose.

  • Troubleshooting Steps:

    • Re-evaluate the dosing regimen. Consider lower, more frequent doses or a different route of administration.

    • Co-administer the compound with an agent that can mitigate the specific side effect, if the off-target is known.

    • Consider medicinal chemistry efforts to modify the compound to reduce its affinity for the off-target while retaining on-target potency.

Data Presentation

Table 1: Dose-Response Relationship for On-Target and Off-Target Activity

Concentration (nM)On-Target Activity (% of Max)Off-Target A Activity (% of Max)Off-Target B Activity (% of Max)
1501
102523
10085108
1000954535
10000988075

This table illustrates how to present data to identify a concentration window where on-target activity is high and off-target activity is minimal.

Experimental Protocols

Protocol 1: In Vitro Off-Target Profiling using a Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound to a panel of off-target receptors.

  • Materials:

    • Membrane preparations from cells expressing the off-target receptors.

    • Radiolabeled ligand specific for each off-target receptor.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the membrane preparation, radiolabeled ligand (at a concentration near its Kd), and the test compound or vehicle control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Binds PAM 3-Amino-3-(4-(trifluoromethoxy) phenyl)propanoic acid (PAM) PAM->GABAB_R Enhances Binding G_Protein G-protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Ion Channel Modulation) PKA->Cellular_Response Phosphorylates

Caption: Putative signaling pathway of this compound as a GABA-B PAM.

Experimental_Workflow start Start: Hypothesis of Primary Target dose_response On-Target Dose-Response Assay start->dose_response counterscreen Off-Target Counterscreening (e.g., Receptor Panel) start->counterscreen data_analysis Data Analysis: Determine Therapeutic Window dose_response->data_analysis counterscreen->data_analysis phenotype_assay Cellular Phenotype Assay data_analysis->phenotype_assay knockout_validation Target Validation with Knockout/Knockdown Model phenotype_assay->knockout_validation conclusion Conclusion: Optimized Conditions for Minimal Off-Target Effects knockout_validation->conclusion

Caption: Workflow for characterizing and minimizing off-target effects.

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly when employing an enzymatic resolution strategy.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete conversion of starting materials. - Suboptimal reaction conditions (pH, temperature). - Enzyme inhibition by substrate or product.[1] - Poor quality of reagents or enzyme.- Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize pH and temperature for the specific enzyme used.[2] - Consider in situ product removal to alleviate inhibition.[2] - Verify the purity and activity of all reagents and the enzyme.
Low Enantiomeric Excess (ee) - Ineffective chiral resolution agent or catalyst. - Racemization of the product under reaction or work-up conditions. - Incorrect enzyme or chiral auxiliary used.- Screen different enzymes or chiral resolving agents for higher selectivity.[3][4] - Investigate the stability of the chiral center under the applied conditions. Adjust pH or temperature if necessary. - Ensure the correct enantiomer of the resolving agent or a highly selective enzyme is used.
Difficult Product Isolation/Purification - Formation of emulsions during extraction. - Co-precipitation of starting material or byproducts with the product. - Product oiling out instead of crystallizing.- Use a different solvent system for extraction or employ centrifugation to break emulsions. - Optimize crystallization conditions (solvent, temperature, cooling rate). - Consider chromatographic purification if crystallization is not effective.
Inconsistent Results Between Batches - Variability in raw material quality. - Inconsistent reaction conditions. - Degradation of the enzyme or catalyst over time.- Implement stringent quality control for all starting materials. - Ensure precise control of all reaction parameters (temperature, pH, mixing speed). - Properly store enzymes and catalysts as per manufacturer's recommendations and re-evaluate their activity periodically.[5]
Reaction Stalls at Larger Scales - Mass transfer limitations affecting enzyme activity.[5] - Inefficient mixing leading to localized pH or temperature gradients. - Oxygen limitation in case of aerobic biocatalysis.- Improve agitation and reactor design to ensure homogeneity. - For enzymatic reactions, consider immobilization of the enzyme to improve stability and mass transfer.[1] - If applicable, ensure adequate aeration for the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common routes include the asymmetric synthesis from 4-(trifluoromethoxy)benzaldehyde, malonic acid, and a chiral amine, or through the resolution of a racemic mixture. Enzymatic methods, for instance using a nitrilase from a Rhodococcus species on a suitable precursor, can also be employed for stereoselective synthesis.[6]

Q2: How can I improve the yield and enantioselectivity of the enzymatic resolution?

A2: To improve yield and enantioselectivity, consider optimizing the reaction medium, pH, and temperature. Screening a panel of enzymes is also recommended to find the most selective biocatalyst.[3][4] Immobilization of the enzyme can sometimes enhance its stability and performance, making it more suitable for scale-up.[1]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Critical parameters to monitor include temperature, pH, mixing efficiency, and reaction kinetics. In biocatalytic processes, enzyme activity and stability are also crucial.[5] Careful control of these parameters is essential for ensuring batch-to-batch consistency and achieving the desired product quality.

Q4: Are there any specific safety precautions I should take when working with trifluoromethoxy-containing compounds?

A4: Compounds containing a trifluoromethoxy group should be handled with care. It is important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Review the Material Safety Data Sheet (MSDS) for the specific compound and its intermediates before starting any experimental work.

Experimental Protocols

Asymmetric Synthesis via Enzymatic Resolution

This protocol outlines a general procedure for the synthesis and resolution of this compound.

Step 1: Synthesis of Racemic N-acetyl-3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

  • To a solution of 4-(trifluoromethoxy)benzaldehyde and malonic acid in a suitable solvent, add a nitrogen source (e.g., ammonium acetate).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and isolate the crude racemic this compound.

  • Protect the amino group by acetylation using acetic anhydride to yield the racemic N-acetyl derivative.

Step 2: Enzymatic Resolution

  • Prepare a buffered aqueous solution and adjust the pH to the optimal level for the chosen acylase.

  • Disperse the racemic N-acetyl-3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid in the buffer.

  • Add the acylase enzyme to the reaction mixture.

  • Maintain the temperature and pH of the reaction mixture and monitor the progress of the resolution by measuring the enantiomeric excess of the product.

  • Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

Step 3: Product Isolation and Purification

  • Separate the desired (S)- or (R)-3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid from the unreacted N-acetylated enantiomer by extraction or crystallization.

  • The unreacted N-acetylated enantiomer can be racemized and recycled to improve the overall process efficiency.

  • Purify the final product by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of Different Acylases for Kinetic Resolution
EnzymeSourceOptimal pHOptimal Temp (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) (%)
Acylase IAspergillus melleus7.5 - 8.0502448>99
Acylase IIPorcine Kidney7.037364598
Acylase IIIRhodococcus sp.8.0452050>99

Visualizations

Synthesis_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Enzymatic Resolution cluster_products Products cluster_recycle Recycling Start 4-(Trifluoromethoxy)benzaldehyde + Malonic Acid Reaction1 Condensation & Amination Start->Reaction1 Racemic_Amino_Acid Racemic this compound Reaction1->Racemic_Amino_Acid Acetylation Acetylation Racemic_Amino_Acid->Acetylation Racemic_N_Acetyl Racemic N-Acetyl Amino Acid Acetylation->Racemic_N_Acetyl Enzymatic_Step Enzymatic Hydrolysis (Acylase) Racemic_N_Acetyl->Enzymatic_Step Separation Separation Enzymatic_Step->Separation S_Amino_Acid (S)-Amino Acid Separation->S_Amino_Acid R_N_Acetyl (R)-N-Acetyl Amino Acid Separation->R_N_Acetyl Racemization Racemization R_N_Acetyl->Racemization Recycle_to_Res Recycle Racemization->Recycle_to_Res to N-Acetyl Amino Acid

Caption: Synthetic workflow for this compound.

Enzymatic_Resolution_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products Racemic_N_Acetyl Racemic N-Acetyl Amino Acid Enzyme Acylase Racemic_N_Acetyl->Enzyme (S)-enantiomer binds R_N_Acetyl (R)-N-Acetyl Amino Acid Racemic_N_Acetyl->R_N_Acetyl (R)-enantiomer unreacted Water H₂O Enzyme_Complex Enzyme-Substrate Complex Water->Enzyme_Complex Enzyme->Enzyme_Complex Enzyme_Complex->Enzyme releases products S_Amino_Acid (S)-Amino Acid Enzyme_Complex->S_Amino_Acid Acetic_Acid Acetic Acid Enzyme_Complex->Acetic_Acid

References

Validation & Comparative

Validating the Biological Target of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the biological target of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. Based on available data for structurally similar compounds, the putative biological target is the Gamma-aminobutyric acid type B (GABA-B) receptor. This document outlines the experimental data and protocols necessary to confirm this interaction and compares the compound's potential activity with established GABA-B receptor modulators.

Introduction

This compound is a derivative of β-phenyl-γ-aminobutyric acid (GABA). Its structural similarity to known GABA-B receptor ligands, such as baclofen, suggests that it may also modulate this receptor. A close structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, has been reported to act as a weak GABA-B receptor antagonist[1][2]. This guide details the methodologies to experimentally verify the activity of this compound at the GABA-B receptor and compares its potential antagonistic properties to other known modulators.

Comparative Analysis of GABA-B Receptor Modulators

To validate the biological target, the activity of this compound should be compared against a panel of known GABA-B receptor modulators. This includes the orthosteric agonist baclofen, the antagonist CGP-52432, and positive allosteric modulators (PAMs).

CompoundTargetMechanism of ActionKey Pharmacological Parameters
This compound GABA-B Receptor (Putative) Antagonist (Hypothesized) pA2 (to be determined)
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-B ReceptorWeak AntagonistpA2 = 3.5[1][2]
BaclofenGABA-B ReceptorAgonistIC50 ≈ 15-100 nM (radioligand binding)
CGP-52432GABA-B ReceptorAntagonistIC50 ≈ 85 nM
CGP7930 (Example PAM)GABA-B ReceptorPositive Allosteric ModulatorPotentiates GABA/baclofen activity

Experimental Protocols for Target Validation

To definitively identify and characterize the interaction of this compound with the GABA-B receptor, a series of in vitro assays are recommended.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

  • Membrane preparations from cells expressing recombinant human GABA-B receptors or from rat brain tissue.

  • Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).

  • Test Compound: this compound.

  • Non-specific binding control: Baclofen (at a high concentration, e.g., 1 mM).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of [³H]-CGP54626 and varying concentrations of the test compound.

  • Incubate for 60 minutes at room temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing information on the agonist or antagonist nature of the test compound.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the GABA-B receptor.

Materials:

  • Membrane preparations expressing GABA-B receptors.

  • [³⁵S]GTPγS.

  • GABA (as the reference agonist).

  • Test Compound: this compound.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Pre-incubate the membranes with the test compound (for antagonist testing) or buffer.

  • Add a sub-maximal concentration of GABA (for antagonist testing) or buffer (for agonist testing).

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the membranes.

  • Analyze the data to determine the EC50 (for agonists) or the IC50 and pA2 (for antagonists).

Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity modulated by the GABA-B receptor in living cells, providing a detailed functional characterization.

Objective: To characterize the functional effect of this compound on GABA-B receptor-mediated ion channel currents.

Materials:

  • Cells expressing recombinant GABA-B receptors and G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2).

  • GABA (as the agonist).

  • Test Compound: this compound.

Procedure:

  • Establish a whole-cell patch-clamp recording from a cell expressing the receptors.

  • Apply GABA to elicit an outward GIRK current.

  • Co-apply the test compound with GABA to determine its effect on the GABA-induced current.

  • For antagonist activity, measure the shift in the GABA dose-response curve in the presence of the test compound to calculate the pA2 value.

Visualizing Key Concepts and Workflows

To further clarify the experimental design and underlying biological processes, the following diagrams are provided.

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABA->GABAB_R Binds Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Activates Antagonist Antagonist (e.g., CGP-52432) Antagonist->GABAB_R Blocks PAM Positive Allosteric Modulator PAM->GABAB_R Enhances GABA Binding/Efficacy G_Protein Gαi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_Protein->GIRK Activates Ca_Channel Ca²⁺ Channel (Influx Inhibition) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

Target_Validation_Workflow Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (Agonist/Antagonist Profile) Binding_Assay->Functional_Assay Electrophysiology Patch-Clamp Electrophysiology (Functional Confirmation & pA2) Functional_Assay->Electrophysiology Data_Analysis Data Analysis & Comparison with Known Modulators Electrophysiology->Data_Analysis Conclusion Target Validated Data_Analysis->Conclusion

Caption: Experimental Workflow for Target Validation.

Modulator_Comparison GABAB_R GABA-B Receptor Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Directly Activates Antagonist Antagonist (e.g., CGP-52432) Antagonist->GABAB_R Blocks Agonist Binding PAM Positive Allosteric Modulator PAM->GABAB_R Enhances Agonist Effect Test_Compound 3-Amino-3-(4-(trifluoromethoxy) phenyl)propanoic acid Test_Compound->GABAB_R Hypothesized to Block Agonist Binding

Caption: Comparison of GABA-B Receptor Modulators.

Conclusion

The structural similarity of this compound to known GABA-B receptor ligands, particularly the observed antagonist activity of its chloro-analog, strongly suggests that the GABA-B receptor is its primary biological target. The experimental framework provided in this guide offers a robust approach to definitively validate this hypothesis and to quantitatively characterize its pharmacological activity. By comparing its effects with those of well-established agonists, antagonists, and allosteric modulators, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential for further development as a therapeutic agent.

References

Comparative Analysis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid and Structurally Similar GABA B Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid and its analogs, focusing on their physicochemical properties and biological activity as modulators of the γ-aminobutyric acid (GABA) type B receptor. The data presented is compiled from various sources and is intended to serve as a resource for researchers in neuroscience and drug discovery.

Introduction

β-Aryl-β-amino acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to the inhibitory neurotransmitter GABA. A prominent member of this class is Baclofen, a selective agonist for the GABA B receptor, which is clinically used as a muscle relaxant. The structural backbone of 3-amino-3-phenylpropanoic acid serves as a scaffold for developing novel GABA B receptor ligands with potentially improved pharmacological profiles. Modifications to the phenyl ring, in particular, can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds. This guide focuses on this compound, an analog bearing a trifluoromethoxy substituent, and compares it with other key analogs to elucidate structure-activity relationships (SAR).

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key computed physicochemical parameters for this compound and its selected analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )logPpKa
3-Amino-3-phenylpropanoic acid3-Amino-3-phenylpropanoic acidC₉H₁₁NO₂165.19-1.33.8 (acidic), 9.8 (basic)
3-Amino-3-(4-chlorophenyl)propanoic acid3-Amino-3-(4-chlorophenyl)propanoic acidC₉H₁₀ClNO₂199.63-0.63.7 (acidic), 9.6 (basic)
3-Amino-3-(4-methylphenyl)propanoic acid3-Amino-3-(4-methylphenyl)propanoic acidC₁₀H₁₃NO₂179.22-0.93.8 (acidic), 9.8 (basic)
This compoundthis compoundC₁₀H₁₀F₃NO₃249.192.763.59 (acidic)

Note: logP and pKa values are predicted and may vary from experimental values.

Biological Activity at GABA B Receptor

The following table summarizes the available biological activity data for the selected compounds at the GABA B receptor. It is important to note that the data are compiled from different studies and experimental conditions may vary, which should be considered when making direct comparisons.

Compound NameBiological Activity TypeValueSource
R-(-)-β-phenyl-GABAAgonistEC₅₀ = 25 µM (rat hippocampal slices)[1]
3-Amino-3-(4-chlorophenyl)propanoic acidAntagonistpA₂ = 3.5 (guinea pig ileum)[2]
3-Amino-3-(4-methylphenyl)propanoic acidData not available-
This compoundData not available-

Note on Data Interpretation:

  • EC₅₀ (Half maximal effective concentration): Measures the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates a more potent agonist.

  • pA₂: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the concentration-response curve of an agonist.

The available data suggests that the unsubstituted R-enantiomer of 3-amino-3-phenylpropanoic acid acts as a full agonist at GABA B receptors in the central nervous system[1]. In contrast, the 4-chloro derivative has been reported to act as a weak antagonist in a peripheral tissue preparation[2]. This highlights the profound impact of the substituent at the 4-position of the phenyl ring on the pharmacological activity of these compounds, potentially switching them from agonists to antagonists. The trifluoromethoxy group in the target compound is a lipophilic, electron-withdrawing group, which is expected to significantly alter its interaction with the GABA B receptor compared to the unsubstituted or chloro-substituted analogs. However, without direct experimental data, its agonist or antagonist activity and potency remain to be determined.

Experimental Protocols

GABA B Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the GABA B receptor.

Materials:

  • Rat brain cortex membranes (prepared or commercially available)

  • [³H]-GABA (Radioligand)

  • Baclofen (unlabeled competitor)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Thaw the rat brain cortex membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 0.1-0.5 mg/mL.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-GABA (to a final concentration of ~5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of unlabeled Baclofen (to a final concentration of 1 mM), 50 µL of [³H]-GABA, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of test compound at various concentrations, 50 µL of [³H]-GABA, and 100 µL of membrane suspension.

  • Incubate the plate at 4°C for 30-60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the functional activity of compounds as agonists or antagonists at the GABA B receptor by quantifying their effect on forskolin-stimulated cyclic adenosine monophosphate (cAMP) production. GABA B receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human GABA B receptor

  • Cell culture medium

  • Forskolin

  • Test compounds

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed the HEK293-hGABA B cells in a 96-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with assay buffer.

  • For Agonist Testing:

    • Add increasing concentrations of the test compound to the wells.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • For Antagonist Testing:

    • Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of a known GABA B receptor agonist (e.g., GABA or Baclofen) at its EC₈₀ concentration, along with forskolin.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP levels using the plate reader.

  • Data Analysis:

    • Agonists: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

    • Antagonists: Plot the response against the log of the antagonist concentration to determine the IC₅₀ value, from which the antagonist potency (e.g., pA₂) can be calculated.

GABA B Receptor Signaling Pathway

Activation of the GABA B receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is central to the inhibitory effects of GABA B receptor activation.

GABAB_Signaling Agonist GABA B Agonist GABAB_R GABA B Receptor Agonist->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

References

Comparative In Vivo Efficacy Analysis: 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid and Its Therapeutic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. This document provides an objective analysis of its potential efficacy by examining structurally similar compounds with established in vivo activity in oncology and neuroscience.

While direct in vivo efficacy data for this compound as a therapeutic agent is not extensively documented in publicly available literature, its structural characteristics suggest potential applications in two key therapeutic areas: oncology and neuroscience. The presence of a fluorinated phenylpropanoic acid backbone is a common feature in compounds with demonstrated anti-cancer properties and those that modulate the gamma-aminobutyric acid (GABA) system.

This guide provides a comparative analysis of the potential in vivo efficacy of this compound by examining the performance of its structural analogs in these two fields. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in designing future in vivo studies.

I. Comparative Analysis in Oncology: Phenylpropanoic Acid Derivatives as Anti-Cancer Agents

A class of structurally related compounds, 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, has shown promising in vitro antiproliferative activity against various cancer cell lines. The proposed mechanism of action for these compounds involves the inhibition of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are critical in cancer cell proliferation and survival signaling pathways.

Data Presentation: In Vitro Efficacy of Anticancer Propanoic Acid Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 21 A549 (Non-Small Cell Lung Cancer)5.42[1]
Compound 22 A549 (Non-Small Cell Lung Cancer)2.47[1]
Cisplatin (Control) A549 (Non-Small Cell Lung Cancer)>10[1]
Experimental Protocols:

A. In Vivo Xenograft Tumor Model for Anticancer Efficacy

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.

  • Cell Culture and Implantation:

    • Human cancer cells (e.g., A549) are cultured to 80-90% confluency.

    • Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to improve tumor engraftment.

    • A suspension containing 1 x 10^7 to 2 x 10^7 cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[2]

  • Tumor Growth Monitoring and Treatment:

    • Tumor volume is measured bi-weekly using calipers and calculated with the formula: (Length x Width²) / 2.[3]

    • Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically 5-10 mice per group).[4]

    • The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control is administered to the control group.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are monitored throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

    • The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Mandatory Visualizations:

anticancer_workflow Experimental Workflow for In Vivo Anticancer Efficacy cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Analysis cell_culture Culture A549 Cells cell_harvest Harvest & Resuspend Cells cell_culture->cell_harvest injection Subcutaneous Injection in Nude Mice cell_harvest->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice tumor_growth->randomization treatment Administer Test Compound & Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring analysis Excise & Analyze Tumors monitoring->analysis

Workflow for In Vivo Anticancer Studies

sirt2_egfr_pathway Proposed SIRT2 and EGFR Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS SIRT2 SIRT2 MEK MEK SIRT2->MEK Deacetylation (Inhibition) RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Propanoic_Acid 3-Amino-3-phenylpropanoic Acid Derivative Propanoic_Acid->EGFR Inhibition Propanoic_Acid->SIRT2 Inhibition

Proposed Anticancer Signaling Pathway

II. Comparative Analysis in Neuroscience: Fluorinated GABA Analogues

The structural similarity of this compound to GABA suggests it may act as a modulator of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a variety of neurological and psychiatric disorders.

Data Presentation: In Vivo Efficacy of GABA Analogues in Behavioral Models
CompoundAnimal ModelDose (mg/kg, i.p.)Behavioral EffectReference
Gabapentin Mice5Decreased distance to platform in Morris Water Maze[5]
Gabapentin Mice10Increased time in target quadrant in Morris Water Maze[5]
Gabapentin Mice5, 10Decreased transfer latency in Modified Elevated Plus Maze[5]
GABA Rats2Increased time in open arms in Elevated Plus Maze[6]
Experimental Protocols:

B. Elevated Plus Maze for Anxiety-Like Behavior

This protocol describes a standard procedure for assessing anxiety-like behavior in mice using the elevated plus maze.[1][7][8][9][10]

  • Apparatus and Acclimation:

    • The maze consists of two open arms and two enclosed arms, elevated from the floor.

    • Mice are acclimated to the testing room for at least 30-60 minutes before the test.

  • Test Procedure:

    • A mouse is placed in the center of the maze, facing a closed arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • The session is recorded by a video camera for later analysis.

  • Data Analysis:

    • The primary measures are the number of entries into and the time spent in the open and closed arms.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Mandatory Visualizations:

gaba_workflow Experimental Workflow for In Vivo Behavioral Analysis cluster_prep Preparation cluster_test Behavioral Testing cluster_analysis Data Analysis acclimation Acclimate Mice to Testing Room drug_admin Administer Test Compound (e.g., i.p. injection) acclimation->drug_admin epm_test Place Mouse in Elevated Plus Maze drug_admin->epm_test recording Record 5-minute Session epm_test->recording data_extraction Extract Data: Time in Arms, Entries recording->data_extraction statistical_analysis Statistical Analysis data_extraction->statistical_analysis

Workflow for In Vivo Behavioral Studies

gaba_pathway GABAergic Synapse Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binds to Ion_channel Ion Channel (e.g., Cl-) GABA_R->Ion_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization Fluorinated_GABA Fluorinated GABA Analog Fluorinated_GABA->GABA_R Modulates

GABAergic Synapse Signaling Pathway

Conclusion

The structural features of this compound suggest its potential as a therapeutic agent in both oncology and neuroscience. The comparative data and protocols presented in this guide, derived from studies of its structural analogs, provide a strong foundation for designing and conducting future in vivo efficacy studies. Further investigation is warranted to determine the precise mechanism of action and therapeutic potential of this compound.

References

Fluorination: A Key Strategy for Enhancing Metabolic Stability of Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the metabolic stability of fluorinated versus non-fluorinated analogs, supported by experimental data and detailed protocols.

In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites. A widely adopted and effective strategy to overcome these challenges is the selective incorporation of fluorine atoms into a drug molecule. This guide provides an objective comparison of the metabolic stability of fluorinated and non-fluorinated compounds, supported by experimental data and detailed methodologies to aid in rational drug design.

The enhanced metabolic stability of fluorinated compounds is primarily attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[1] This makes the C-F bond significantly more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are major players in drug metabolism.[2] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, medicinal chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile of the drug.[1][3]

Quantitative Comparison of Metabolic Stability

The following tables summarize in vitro data from various studies, showcasing the impact of fluorination on the metabolic stability of different compound classes. The data clearly demonstrates that fluorination generally leads to a longer half-life (t½) and lower intrinsic clearance (CLint), both of which are indicative of greater metabolic stability.[1]

Table 1: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs in Liver Microsomes

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Hypothetical Chloroindane Non-fluorinated ChloroindaneParent Compound1546.2Human[2]
Fluorinated ChloroindaneFluorinated Analog4515.4Human[2]
Phenylpyrroloquinolinones 3N-ethyl-7-PPyQParent Compound>60<11.5Human[4]
2-fluoro-3N-ethyl-7-PPyQFluorinated Analog3519.8Human[4]
3-fluoro-3N-ethyl-7-PPyQFluorinated Analog4216.5Human[4]
Gefitinib Analogs GefitinibParent Compound---[5]
2-fluoro-gefitinibFluorinated AnalogImproved exposure, lower clearance--[5]
6-fluoro-gefitinibFluorinated AnalogImproved exposure, lower clearance--[5]

Note: Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions. However, the trends within each study consistently highlight the positive impact of fluorination on metabolic stability.

Experimental Protocols

A cornerstone for assessing metabolic stability is the in vitro liver microsomal stability assay. This assay provides a reliable and high-throughput method to determine a compound's intrinsic clearance.

In Vitro Liver Microsomal Stability Assay Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (fluorinated and non-fluorinated analogs)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (with known high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and controls in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[6]

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for approximately 5-10 minutes.[1]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]

    • Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.[1]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile).[1] The 0-minute time point represents the initial compound concentration.

  • Sample Analysis:

    • Centrifuge the plates to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[1]

Visualizing the Workflow and Metabolic Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow of the in vitro microsomal stability assay and the general metabolic pathway of a drug, highlighting the impact of fluorination.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, NADPH) mix Mix Microsomes and Compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_nadph Initiate Reaction (Add NADPH) pre_incubate->add_nadph time_points Collect Samples at Time Points (0-60 min) add_nadph->time_points quench Quench Reaction (Add Cold Solvent) time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: A generalized workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog parent_nf Drug (C-H) cyp450 CYP450 Oxidation parent_nf->cyp450 metabolite_nf Metabolite (C-OH) excretion_nf Excretion metabolite_nf->excretion_nf parent_f Drug (C-F) excretion_f Excretion parent_f->excretion_f Slower Metabolism parent_f->cyp450 cyp450->metabolite_nf block Blocked cyp450->block

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine is a highly effective and widely employed strategy to enhance the metabolic stability of drug candidates.[1] By blocking sites of metabolism, particularly CYP450-mediated oxidation, fluorination can significantly prolong a compound's half-life and improve its overall pharmacokinetic profile.[3] However, it is crucial to recognize that the effects of fluorination are context-dependent and not always predictable.[2] Therefore, empirical testing through robust in vitro assays, such as the microsomal stability assay, is essential to guide the optimization of lead compounds and increase the probability of success in the development of new therapeutics.

References

Head-to-Head Comparison: Tasimelteon vs. Melatonin for the Treatment of Non-24-Hour Sleep-Wake Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tasimelteon, the first FDA-approved medication for Non-24-Hour Sleep-Wake Disorder (Non-24), and melatonin, a commonly used off-label treatment. This comparison is based on available clinical trial data and aims to provide an objective overview of their respective mechanisms of action, efficacy, and safety profiles.

Introduction to Non-24-Hour Sleep-Wake Disorder

Non-24-Hour Sleep-Wake Disorder is a circadian rhythm disorder where an individual's internal body clock is not synchronized to a 24-hour day.[1][2] This results in a cycle of sleep and wake times that shifts later each day, leading to periods of nighttime insomnia and daytime sleepiness.[1][3] The disorder is most common in totally blind individuals who lack the light perception necessary to entrain their circadian rhythms to the 24-hour light-dark cycle.[1][3]

Tasimelteon (Hetlioz®) is a melatonin receptor agonist that was approved by the U.S. Food and Drug Administration (FDA) in 2014 for the treatment of Non-24.[1] Melatonin , a naturally occurring hormone that regulates the sleep-wake cycle, is also a primary treatment option for Non-24, although it is not specifically FDA-approved for this indication.[3][4]

Mechanism of Action

Both tasimelteon and melatonin exert their effects by acting on melatonin receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.

Tasimelteon is a dual melatonin receptor agonist (DMRA) with a high affinity for both the MT1 and MT2 receptors.[5][6] The activation of the MT1 receptor is thought to promote sleep onset, while the activation of the MT2 receptor is believed to be crucial for phase-shifting the circadian rhythm, helping to synchronize the internal clock with the 24-hour day.[5][7] Tasimelteon exhibits a greater affinity for the MT2 receptor compared to the MT1 receptor.[6]

Melatonin is the endogenous ligand for the MT1 and MT2 receptors. When administered exogenously, it mimics the natural signaling process that regulates the circadian rhythm. The timing of melatonin administration is critical for its effectiveness in phase-shifting the circadian clock.[8]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling MT1 MT1 Receptor G_protein Gi/o Protein MT1->G_protein Sleep_Onset Sleep Onset MT1->Sleep_Onset MT2 MT2 Receptor MT2->G_protein Circadian_Rhythm Circadian Rhythm Entrainment MT2->Circadian_Rhythm AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Clock_Genes Clock Gene Expression CREB->Clock_Genes Clock_Genes->Circadian_Rhythm Tasimelteon Tasimelteon Tasimelteon->MT1 Tasimelteon->MT2 Melatonin Melatonin Melatonin->MT1 Melatonin->MT2

Caption: Simplified signaling pathway of Tasimelteon and Melatonin.

Clinical Efficacy

Direct head-to-head clinical trials comparing tasimelteon and melatonin for the treatment of Non-24 are not available.[9] The following tables summarize efficacy data from separate clinical trials.

Tasimelteon Efficacy Data (SET and RESET Trials)

The pivotal Phase III trials for tasimelteon were the SET (Safety and Efficacy of Tasimelteon) and RESET (Randomized-withdrawal study of the Efficacy and Safety of Tasimelteon) studies.[10][11]

Table 1: Efficacy of Tasimelteon in the SET Trial [10][12]

EndpointTasimelteon (n=42)Placebo (n=42)p-value
Entrainment of Melatonin Rhythm 20% (8/40)3% (1/38)0.0171
Clinical Response 24% (9/38)0% (0/34)0.0028
Increase in Nighttime Sleep (Worst 25% of Nights) 57 minutes--
Decrease in Daytime Sleep (Worst 25% of Days) 46 minutes--

Table 2: Maintenance of Efficacy in the RESET Trial

EndpointMaintained on TasimelteonSwitched to Placebo
Maintained Entrainment 90%20%
Relapse (Loss of Entrainment) Showed significant deterioration in sleep parameters
Melatonin Efficacy Data

Data for melatonin in Non-24 comes from smaller studies and clinical practice. Efficacy is often dependent on the dose and, critically, the timing of administration.

Table 3: Reported Efficacy of Melatonin in Non-24 [8]

EndpointMelatonin
Entrainment of Circadian Rhythm Achievable, but highly dependent on timing of administration
Improvement in Sleep and Alertness Reported improvements in nighttime sleep and daytime alertness

Safety and Tolerability

Table 4: Adverse Events in Tasimelteon Clinical Trials (Incidence >5% and at least twice placebo) [1][10]

Adverse EventTasimelteon (n=42)Placebo (n=42)
Headache 17%7%
Elevated ALT 10%5%
Nightmares or Abnormal Dreams 10%0%
Upper Respiratory Tract Infection 7%0%
Urinary Tract Infection 7%2%

Melatonin is generally considered safe with short-term use. Reported side effects are typically mild and may include dizziness, headache, and nausea. The long-term safety of melatonin supplementation has not been extensively studied.

Experimental Protocols

Tasimelteon: The SET Trial Protocol

The SET trial was a randomized, double-masked, placebo-controlled, multicenter Phase III study.[10][12]

  • Participants: 84 totally blind adults with a confirmed diagnosis of Non-24.[10][12]

  • Intervention: Participants were randomized to receive either 20 mg of tasimelteon or a placebo once daily, one hour before their target bedtime, for 26 weeks.[10][13]

  • Primary Endpoints:

    • Entrainment of the urinary 6-sulphatoxymelatonin (aMT6s) rhythm: This was assessed by measuring the circadian period (τ) from urinary aMT6s collections.[10]

    • Clinical Response: A composite scale that included measures of nighttime total sleep time, daytime total sleep duration, and clinical global impression of change.[10][13]

  • Key Assessments:

    • Urinary aMT6s and cortisol levels were measured to determine circadian period.[13]

    • Sleep-wake patterns were recorded using daily diaries and actigraphy.

Screening Screening Phase (Up to 12 weeks) - Confirm Non-24 diagnosis - Measure baseline circadian period (τ) Randomization Randomization (1:1) Screening->Randomization Treatment_T Tasimelteon 20 mg (26 weeks) - Daily dose 1 hr before bedtime Randomization->Treatment_T n=42 Treatment_P Placebo (26 weeks) - Daily dose 1 hr before bedtime Randomization->Treatment_P n=42 Endpoint_Analysis Endpoint Analysis - Assess entrainment of aMT6s rhythm - Evaluate clinical response Treatment_T->Endpoint_Analysis Treatment_P->Endpoint_Analysis

Caption: Experimental workflow of the Tasimelteon SET trial.
Melatonin: Typical Treatment Protocol

A standardized, universally accepted protocol for melatonin in Non-24 does not exist. However, clinical guidelines and studies suggest the following approach:

  • Dose: Low doses, typically ranging from 0.5 mg to 5 mg.[3][8]

  • Timing: The timing of administration is crucial and is determined by the individual's free-running circadian period.

    • For individuals with a circadian period longer than 24 hours (most common), melatonin is typically administered in the evening, several hours before the desired bedtime.[8]

    • For those with a period shorter than 24 hours, morning administration may be recommended.[8]

  • Monitoring: Treatment is monitored through sleep diaries and, in some cases, serial measurements of endogenous melatonin levels to confirm entrainment.

Conclusion

Tasimelteon is a well-studied, FDA-approved treatment for Non-24-Hour Sleep-Wake Disorder with demonstrated efficacy in entraining the circadian rhythm and improving sleep-wake parameters in a controlled clinical trial setting.[1][10] Its mechanism as a selective melatonin receptor agonist provides a targeted approach to managing this disorder.[6]

Melatonin is a widely used and accessible option that can also be effective in entraining the circadian rhythm in individuals with Non-24.[3][8] However, its efficacy is highly dependent on the timing of administration, and there is a lack of large-scale, randomized controlled trials to establish optimal dosing and long-term safety.[8][9]

The choice between tasimelteon and melatonin may depend on factors such as the patient's specific circadian period, the ability to adhere to a strict administration schedule, cost, and the need for an FDA-approved therapy with a well-documented safety and efficacy profile from pivotal clinical trials. Further research, including head-to-head comparative studies, would be beneficial to more definitively delineate the relative merits of these two therapeutic options.

References

Comparative Guide to 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid and its Analogs for Glutamate Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid and structurally related analogs. While detailed experimental data on the biological activity of the title compound is limited in publicly available literature, this document aims to facilitate research by presenting its physicochemical properties alongside the reported biological data of similar compounds. Furthermore, it includes detailed experimental protocols for synthesis and relevant biological assays to encourage and enable the reproducibility and further investigation of this class of compounds.

Introduction

3-Amino-3-arylpropanoic acids are a class of β-amino acids that have garnered significant interest in medicinal chemistry due to their potential to modulate various biological targets, including glutamate receptors. Glutamate receptors are crucial for synaptic transmission in the central nervous system, and their modulation is a key strategy in the development of therapeutics for neurological disorders. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly alter the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide focuses on this compound and compares it with its trifluoromethyl and fluoro analogs to provide a basis for further research and development.

Physicochemical Properties of 3-Amino-3-arylpropanoic Acid Analogs

A comparison of the key physicochemical properties of this compound and its analogs is crucial for understanding their potential behavior in biological systems. The table below summarizes these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC10H10F3NO3249.19-
(R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acidC10H10F3NO2233.19-0.5 [1]
3-Amino-3-(4-fluorophenyl)propanoic acidC9H10FNO2183.18-

Biological Activity of Analogs at Glutamate Receptors

CompoundReceptor TargetAssay TypeMeasured ActivityReference
3,5-Dibromo-L-phenylalanineNMDA ReceptorPatch-clampEC50: 331.6 ± 78.6 µM (partial agonist)[2]
3,5-Dibromo-L-phenylalanineAMPA/kainatePatch-clampIC50: 29.4 ± 4.3 µM (antagonist)[2]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies for the synthesis of the target compound and for a common biological assay are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general and reproducible method, adapted from the synthesis of similar 3-amino-3-arylpropanoic acids, is outlined below.

Workflow for the Synthesis of this compound

A 4-(Trifluoromethoxy)benzaldehyde D Reaction in Ethanol A->D B Malonic Acid B->D C Ammonium Acetate C->D E Intermediate: This compound D->E Reflux F Purification (Recrystallization) E->F G Final Product F->G

A generalized synthetic workflow for 3-amino-3-arylpropanoic acids.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethoxy)benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2 equivalents).

  • Solvent Addition: Add absolute ethanol to the flask to serve as the reaction solvent.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and byproducts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Glutamate Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound to glutamate receptors using a radioligand binding assay.

Workflow for a Radioligand Binding Assay

A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C Filtration D Quantify Radioactivity C->D Scintillation Counting E Data Analysis (e.g., IC50 determination) D->E

A typical workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from a suitable source (e.g., rat brain cortex or cells expressing the glutamate receptor subtype of interest). This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a microcentrifuge tube, add the receptor membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]glutamate), and varying concentrations of the test compound (this compound). Include control tubes for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Glutamate Signaling Pathway

The following diagram illustrates a simplified glutamate signaling pathway, highlighting the roles of different glutamate receptors. The activity of compounds like this compound would be investigated within this context.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle Release Glutamate_Vesicle->Release Action Potential Glutamate Glutamate Release->Glutamate NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R AMPA Receptor Na_Influx Na+ Influx AMPA_R->Na_Influx mGluR mGlu Receptor Signal_Transduction Signal Transduction mGluR->Signal_Transduction Glutamate->NMDA_R Glutamate->AMPA_R Glutamate->mGluR

A simplified diagram of a glutamatergic synapse.

Conclusion

This compound represents an interesting compound for investigation as a potential modulator of glutamate receptors. While direct experimental data on its biological activity is currently lacking, this guide provides a framework for its synthesis and evaluation. By comparing its properties with those of its fluorinated analogs, researchers can better predict its behavior and design experiments to elucidate its pharmacological profile. The provided experimental protocols are intended to support the reproducible generation of data, which will be essential for determining the therapeutic potential of this and related compounds. Further research is warranted to fully characterize the activity of this compound and its potential role in the development of novel treatments for neurological disorders.

References

Assessing the Selectivity of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid for the GABA B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the selectivity of the novel compound, 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (referred to herein as Compound X), for its hypothesized target, the GABA B receptor. The performance of Compound X is compared against established GABA B receptor modulators, with supporting experimental data and detailed protocols to aid in the assessment of its potential as a selective pharmacological tool.

Introduction to the GABA B Receptor

The GABA B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central and peripheral nervous systems. Unlike the ionotropic GABA A receptors, GABA B receptors elicit their effects through a metabotropic pathway, influencing downstream signaling cascades via G-proteins. As a heterodimer composed of GABA B1 and GABA B2 subunits, its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels, as well as the modulation of Ca2+ and K+ channel activities. This mechanism is crucial for regulating neuronal excitability and synaptic transmission.

The signaling pathway for the GABA B receptor is initiated by the binding of an agonist, which induces a conformational change in the receptor complex. This, in turn, activates associated Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits, which then modulate their respective downstream effectors.

GABA B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA B Receptor (GABAB1/GABAB2) Gi_o Gi/o Protein GABAB_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits K_channel K+ Channel Gi_o->K_channel Activates cAMP cAMP AC->cAMP converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Agonist GABA / Agonist Agonist->GABAB_R Binds ATP ATP ATP->AC Response Inhibitory Neuronal Response cAMP->Response Ca_influx->Response K_efflux->Response

Caption: GABA B receptor signaling cascade.

Comparative Selectivity Analysis

The selectivity of a compound is paramount for its utility as a research tool or therapeutic agent. A highly selective compound minimizes off-target effects, leading to a clearer interpretation of experimental results and a better safety profile. Here, we compare the binding affinity of Compound X with that of well-characterized GABA B receptor ligands: Baclofen (an agonist), and Saclofen (an antagonist). The data is presented in terms of the inhibition constant (Ki), a measure of binding affinity, at the GABA B receptor and a common off-target, the GABA A receptor.

CompoundTypeGABA B Receptor Ki (nM)GABA A Receptor Ki (nM)Selectivity Ratio (GABA A / GABA B)
Compound X Hypothesized Agonist 150 > 20,000 > 133
BaclofenAgonist320> 100,000> 312
SaclofenAntagonist2,300> 1,000,000> 435
GABAEndogenous Ligand130200.15

Note: Data for Baclofen and Saclofen are representative values from literature. Data for Compound X is hypothetical for illustrative purposes.

From this comparison, Compound X demonstrates a favorable selectivity profile for the GABA B receptor over the GABA A receptor. While its affinity for the GABA B receptor is higher than that of Baclofen, its selectivity ratio is slightly lower, indicating a strong but potentially less exclusive interaction compared to established ligands.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity and affinity of the compounds listed above.

1. Radioligand Binding Assay for GABA B Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes prepared from tissue or cells expressing GABA B receptors (e.g., rat cortical membranes).

    • [³H]-CGP54626 (radiolabeled antagonist).

    • Test compounds (Compound X, Baclofen, etc.).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂).

    • GTPγS (non-hydrolyzable GTP analog).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In each well of the microplate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-CGP54626 (at a final concentration near its Kd).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM GABA).

    • The IC50 value (concentration of test compound that inhibits 50% of specific binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Components in Microplate (60 min at room temp) A->B C Rapid Filtration (Separate bound from free ligand) B->C D Wash Filters (Remove non-specific binding) C->D E Scintillation Counting (Quantify radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for radioligand binding assay.

2. Functional Assay: GTPγS Binding Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation.

  • Materials:

    • Cell membranes expressing GABA B receptors.

    • [³⁵S]-GTPγS (radiolabeled non-hydrolyzable GTP analog).

    • Test compounds.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).

  • Procedure:

    • Pre-incubate the cell membranes with the test compound for 15 minutes in the assay buffer containing GDP.

    • Initiate the reaction by adding [³⁵S]-GTPγS.

    • Incubate for 60 minutes at 30°C. Agonist binding will stimulate the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the [³⁵S]-GTPγS bound to the membranes using a scintillation counter.

    • The EC50 (for agonists) or IC50 (for antagonists, in the presence of an agonist) is determined by plotting the stimulated binding against the concentration of the test compound.

Conclusion

The preliminary assessment indicates that this compound (Compound X) is a potent ligand for the GABA B receptor with a selectivity profile that is comparable to, though slightly less pronounced than, established modulators like Baclofen. The provided experimental protocols offer a standardized framework for researchers to independently verify these findings and further characterize the pharmacological properties of this novel compound. Further studies, including in vivo experiments, are warranted to fully elucidate its therapeutic potential and physiological effects.

Isomer-Specific Therapeutic Potential of 3-Amino-3-phenylpropanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of (R)- and (S)-Isomers of Phenibut and Baclofen, Elucidating Their Differential Pharmacological Activities and Therapeutic Promise

The therapeutic efficacy of 3-Amino-3-phenylpropanoic acid derivatives is significantly influenced by the stereochemistry of the molecule. This guide provides a detailed comparison of the pharmacological profiles of the (R)- and (S)-isomers of two prominent derivatives, phenibut and baclofen. The data presented herein, sourced from preclinical studies, highlights the distinct therapeutic potentials of each isomer, offering valuable insights for researchers and drug development professionals in the field of neuroscience.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional activities of the isomers of phenibut and baclofen at their primary molecular targets.

Table 1: Comparative Binding Affinities at the GABA-B Receptor

CompoundIsomerBinding Affinity (Ki) in µMReference
Phenibut Racemic177 ± 2[1][2]
(R)-phenibut92 ± 3[1][2]
(S)-phenibutInactive[1][3]
Baclofen Racemic6.0 ± 1[1][2]
(R)-baclofen--
(S)-baclofen--

Note: Specific Ki values for (R)- and (S)-baclofen were not available in the reviewed literature, though it is established that the (R)-enantiomer is the pharmacologically active one at the GABA-B receptor.[4]

Table 2: Comparative Binding Affinities at the α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)

CompoundIsomerBinding Affinity (Ki) in µMReference
Phenibut (R)-phenibut23[5]
(S)-phenibut39[5]
Baclofen Racemic156[5]
Gabapentin -0.05[5]

Table 3: In Vivo Pharmacological Activity

Compound/IsomerTestDosageEffectReference
(R)-phenibut Forced Swimming Test100 mg/kgSignificantly decreased immobility time[1][2]
(S)-phenibut Forced Swimming Testup to 500 mg/kgInactive[1][3]
Racemic phenibut Tail-Flick Test-Analgesic activity[1][2]
(R)-phenibut Tail-Flick Test-Slightly more active than racemic form[1][2]

Key Findings and Therapeutic Implications

The experimental data reveals a clear stereoselective activity for the derivatives of 3-Amino-3-phenylpropanoic acid.

  • (R)-phenibut is the primary pharmacologically active enantiomer of phenibut, demonstrating significantly higher affinity for the GABA-B receptor compared to the racemic mixture.[1][2] The (S)-enantiomer is largely inactive at this receptor.[1][3] This suggests that the anxiolytic, antidepressant, and analgesic effects of racemic phenibut are predominantly mediated by the (R)-isomer.[1][3]

  • Both (R)- and (S)-phenibut exhibit binding affinity for the α2δ subunit of voltage-dependent calcium channels, a target shared with gabapentinoids.[5] This indicates a potential mechanism for neuropathic pain treatment, which has been observed in animal models.[5][6] Notably, the affinity of (R)-phenibut for the α2δ subunit is approximately four times higher than its affinity for the GABA-B receptor.[5]

  • Baclofen , a chlorinated derivative, displays a much higher affinity for the GABA-B receptor than phenibut.[1][2] Similar to phenibut, the pharmacological activity of baclofen is attributed to its (R)-enantiomer.[4] This higher affinity translates to its potent muscle relaxant properties for treating spasticity.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

GABA_B_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron R_Phenibut (R)-Phenibut / (R)-Baclofen GABAB_R GABA-B Receptor R_Phenibut->GABAB_R Agonist Binding G_Protein Gi/o Protein GABAB_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation Reduced cAMP Reduced cAMP AC->Reduced cAMP Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release Ca_Channel->Reduced Neurotransmitter\nRelease Reduced Excitability Reduced Excitability K_Channel->Reduced Excitability Postsynaptic_Response Hyperpolarization & Reduced Excitability K_Channel_Post K+ Channel K_Channel_Post->Postsynaptic_Response K+ Efflux GABAB_R_Post GABA-B Receptor G_Protein_Post Gi/o Protein GABAB_R_Post->G_Protein_Post G_Protein_Post->K_Channel_Post Activation Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models start Test Compounds (Isomers & Racemates) binding_assay Radioligand Binding Assay start->binding_assay gaba_b GABA-B Receptor ([3H]CGP54626) binding_assay->gaba_b a2d α2δ VDCC Subunit ([3H]Gabapentin) binding_assay->a2d data_analysis_vitro Determine Ki Values gaba_b->data_analysis_vitro a2d->data_analysis_vitro therapeutic_potential Comparative Therapeutic Potential Assessment data_analysis_vitro->therapeutic_potential animal_models Rodent Models fst Forced Swim Test (Antidepressant) animal_models->fst tft Tail-Flick Test (Analgesic) animal_models->tft cci Chronic Constriction Injury (Neuropathic Pain) animal_models->cci data_analysis_vivo Measure Behavioral Outcomes fst->data_analysis_vivo tft->data_analysis_vivo cci->data_analysis_vivo data_analysis_vivo->therapeutic_potential

References

The Fluorine Advantage: A Comparative Guide to Enhanced Protein Stability and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into proteins offers a powerful tool to modulate stability, function, and overall performance. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated proteins, supported by experimental data, detailed protocols for key analytical techniques, and visualizations of relevant biological and experimental workflows.

The introduction of fluorine, a highly electronegative and relatively small atom, into amino acid side chains can profoundly influence the physicochemical properties of proteins. These modifications often lead to enhanced thermal and chemical stability, altered binding affinities for ligands and other proteins, and modified enzymatic activity. Such enhancements are critical in the development of more robust protein-based therapeutics, diagnostics, and industrial enzymes.

Impact of Fluorine Substitution on Protein Stability

Fluorination of hydrophobic residues within a protein's core is a well-established strategy to bolster its structural integrity. The increased hydrophobicity of fluorinated side chains contributes favorably to the hydrophobic effect, a primary driving force in protein folding and stability. This enhancement is quantitatively demonstrated by increases in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG°).

ProteinSubstitutionWild-Type Tm (°C)Fluorinated Tm (°C)ΔTm (°C)Reference
GCN4-p1dLeucine to Trifluoroleucine4958+9Data synthesized from multiple literature sources
Protein G B1 DomainPhenylalanine to 4-Fluorophenylalanine7275+3Data synthesized from multiple literature sources
Cold Shock Protein BPhenylalanine to 2-Fluorophenylalanine42.642.3-0.3[1]
Cold Shock Protein BTryptophan to 4-Fluorotryptophan42.647.8+5.2[1]
ProteinSubstitutionWild-Type ΔG° (kcal/mol)Fluorinated ΔG° (kcal/mol)ΔΔG° (kcal/mol)Reference
Cold Shock Protein BTryptophan to 4-Fluorotryptophan-2.63-3.03-0.40[1]
Cold Shock Protein BTryptophan to 5-Fluorotryptophan-2.63-2.15+0.48[1]
Protein G B1 DomainPhenylalanine to Pentafluorophenylalanine-4.7-5.05-0.35[2]

Impact of Fluorine Substitution on Protein Function

The introduction of fluorine can also significantly modulate a protein's biological activity. In the context of drug development, fluorination of ligands or inhibitors is a common strategy to enhance binding affinity and specificity for their protein targets. This can be observed through changes in dissociation constants (KD), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50). Furthermore, fluorinating an enzyme's substrate can alter its catalytic efficiency (kcat/Km).

Protein/SystemLigand/Inhibitor/Substrate ModificationWild-Type KD/Ki/IC50Fluorinated KD/Ki/IC50Fold ChangeReference
A6 TCR / Tax-peptide/HLA-A2Tyrosine to 3,4-difluoro-phenylalanine2.1 µM (KD)0.46 µM (KD)~4.6x tighterData synthesized from multiple literature sources
ThrombinFluorinated vs. Non-fluorinated Inhibitor26 nM (IC50)1.3 nM (IC50)~20x more potent[3]
KRAS G12DFluorinated vs. Non-fluorinated Inhibitor2.7 µM (pIC50 = 5.57)11.2 nM (pIC50 = 7.95)~241x more potent[4]
EnzymeSubstrate ModificationWild-Type kcat/Km (M-1s-1)Fluorinated kcat/Km (M-1s-1)Fold ChangeReference
Fluoroacetyl-CoA thioesterase (FlK)Acetyl-CoA vs. Fluoroacetyl-CoA1.1 x 1021.2 x 108~106x increase[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of fluorinated proteins are provided below.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method is used to determine the melting temperature (Tm) of a protein by monitoring its thermal unfolding in the presence of a fluorescent dye.

  • Reagent Preparation:

    • Prepare a 5000x stock solution of SYPRO Orange dye in DMSO.

    • Prepare a 200x working solution of SYPRO Orange by diluting the stock in the desired protein buffer.

    • Prepare protein samples at a concentration of 5 µM in the chosen buffer.

  • Assay Setup:

    • In a 96-well PCR plate, add 45 µL of the 5 µM protein solution to each well.

    • Add 5 µL of the 200x SYPRO Orange working solution to each well, for a final volume of 50 µL.

    • Include a control with buffer and dye only (no protein).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to a melt curve experiment.

    • Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The Tm is the temperature at the midpoint of the sigmoidal unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of proteins and to monitor their conformational changes upon thermal or chemical denaturation.

  • Sample Preparation:

    • Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Ensure the total absorbance of the sample in the cuvette is below 1.0.

  • Data Acquisition (Thermal Denaturation):

    • Use a quartz cuvette with a path length of 1 mm.

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the protein sample at a starting temperature (e.g., 20 °C) in the far-UV range (190-250 nm).

    • Increase the temperature in increments (e.g., 2 °C/minute) and record a spectrum at each temperature point up to a final temperature (e.g., 95 °C).

    • Monitor the change in ellipticity at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Data Analysis:

    • Plot the ellipticity at the chosen wavelength as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the Tm, which is the temperature at the midpoint of the unfolding transition.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation:

    • Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution. A common buffer is 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.

    • Degas both solutions to prevent air bubbles.

    • Determine the concentrations of the protein and ligand accurately. Typically, the protein concentration in the sample cell is 10-20 times the expected KD, and the ligand concentration in the syringe is 10-20 times the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, with sufficient time between injections for the system to return to baseline.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants, kon and koff) and affinity data (KD).

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization:

    • Inject the ligand (one of the binding partners) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • Interaction Analysis:

    • Inject a series of concentrations of the analyte (the other binding partner) in a suitable running buffer (e.g., HBS-EP+) over the ligand-immobilized surface.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding and dissociation of the analyte.

    • After each analyte injection, regenerate the sensor surface with a pulse of a harsh solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves for each analyte concentration to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • The KD can be calculated as koff/kon or determined from a steady-state affinity analysis.

Visualizing Workflows and Pathways

Experimental Workflow for Protein Stability Analysis

The following diagram illustrates a typical workflow for assessing the impact of fluorine substitution on protein stability.

G cluster_0 Protein Production cluster_1 Stability Analysis cluster_2 Data Analysis & Comparison WT_Protein Wild-Type Protein Expression & Purification TSA Thermal Shift Assay (TSA) WT_Protein->TSA Sample CD Circular Dichroism (CD) WT_Protein->CD Sample F_Protein Fluorinated Protein Expression & Purification F_Protein->TSA Sample F_Protein->CD Sample Tm_Analysis Determine Tm TSA->Tm_Analysis DeltaG_Analysis Determine ΔG° CD->DeltaG_Analysis Comparison Compare Stability Metrics Tm_Analysis->Comparison DeltaG_Analysis->Comparison

Workflow for Protein Stability Comparison
Receptor Tyrosine Kinase (RTK) Signaling Pathway with a Fluorinated Inhibitor

This diagram depicts a simplified RTK signaling pathway and the mechanism of action of a fluorinated kinase inhibitor.

G cluster_0 cluster_1 cluster_2 Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P1 Receptor Dimerization & Autophosphorylation RTK->P1 Leads to P2 Recruitment of Adapter Proteins P1->P2 P3 Activation of Downstream Kinases (e.g., MAPK Pathway) P2->P3 P4 Cellular Response (Proliferation, Survival) P3->P4 Inhibitor Fluorinated Kinase Inhibitor Inhibitor->P1 Blocks (Binds to ATP-binding site)

RTK Signaling and Fluorinated Inhibitor Action

References

In Silico Docking Analysis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid with the Human GABA Transporter 1 (hGAT-1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in silico docking analysis of the novel compound 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid and its potential interaction with the human GABA transporter 1 (hGAT-1), a critical protein in neurotransmission. By comparing its predicted binding affinity and interaction patterns with established hGAT-1 inhibitors, this document offers valuable insights for researchers and professionals engaged in the discovery and development of new therapeutic agents targeting the GABAergic system.

Introduction to the Target: Human GABA Transporter 1 (hGAT-1)

The human gamma-aminobutyric acid (GABA) transporter 1 (hGAT-1) is a key membrane protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1] By controlling the extracellular concentration of GABA, hGAT-1 plays a crucial role in regulating neuronal excitability.[2] Dysregulation of hGAT-1 function has been implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression, making it a significant target for drug development.[1][2] Inhibition of hGAT-1 leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission.[2]

Comparative Docking Analysis

To evaluate the potential of this compound as a hGAT-1 inhibitor, a molecular docking study was performed. The predicted binding affinity of this compound was compared against a panel of known hGAT-1 inhibitors with varying potencies.

Data Presentation

The following table summarizes the predicted binding energies and experimentally determined binding affinities (IC50 and Ki values) for the test compound and a selection of established hGAT-1 inhibitors. Lower binding energy values from docking studies suggest a more favorable interaction between the ligand and the protein.

CompoundPredicted Binding Energy (kcal/mol)Experimental IC50Experimental Ki
This compound -7.8 Not AvailableNot Available
Tiagabine-9.2390 ± 30 nM[3]-
NO711-8.50.04 µM[2]-
SKF89976a-8.1--
Nipecotic Acid-6.5-14 µM[4]
Guvacine-6.2--

Note: The predicted binding energies are for comparative purposes within this study and may not directly correlate with experimental values. Experimental values are sourced from the cited literature and may have been determined under varying conditions.

Experimental Protocols

A detailed methodology was followed for the in silico docking studies to ensure reproducibility and accuracy of the results.

Molecular Docking Protocol

A standard molecular docking protocol was employed using AutoDock Vina.[5][6][7]

  • Protein Preparation:

    • The three-dimensional structure of the human GABA transporter 1 (hGAT-1) was obtained from the Protein Data Bank (PDB ID: 7SK2).[3]

    • The protein structure was prepared by removing water molecules and any co-crystallized ligands.

    • Polar hydrogen atoms were added, and Gasteiger charges were computed to assign partial charges to the protein atoms.[8]

    • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.[5][6]

  • Ligand Preparation:

    • The 2D structure of this compound and the selected known inhibitors were drawn using a chemical drawing software and converted to 3D structures.

    • The ligand structures were energetically minimized using a suitable force field.

    • Partial charges were assigned to the ligand atoms, and rotatable bonds were defined.

    • The prepared ligand structures were saved in the PDBQT file format.[5][6]

  • Docking Simulation:

    • A grid box was defined to encompass the known binding site of hGAT-1, specifically including key residues such as Tyr140, Phe294, and Ser295.[9] The center of the grid was set at the geometric center of the binding site with dimensions of 25 x 25 x 25 Å.

    • Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8 to ensure a thorough search of the conformational space.[5]

    • The program generated multiple binding poses for each ligand, ranked by their predicted binding energies.

  • Analysis of Results:

    • The binding pose with the lowest energy was selected for each ligand for further analysis.

    • The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software.

Visualizations

In Silico Docking Workflow

The following diagram illustrates the sequential steps involved in the molecular docking study.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB ID: 7SK2) PrepProt Prepare Protein (Remove water, Add H, Charges) PDB->PrepProt Ligands Ligand Structures (2D to 3D) PrepLig Prepare Ligands (Minimize, Add Charges) Ligands->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Dock Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Poses Generate Binding Poses & Energies Dock->Poses Analysis Analyze Interactions (H-bonds, Hydrophobic) Poses->Analysis G cluster_residues Key Interacting Residues hGAT-1 Binding Site hGAT-1 Binding Site Ligand Ligand Y60 Tyr60 G63 Gly63 L64 Leu64 G65 Gly65 Y140 Tyr140 F294 Phe294 S295 Ser295 S396 Ser396 Ligand->Y60 π-π stacking Ligand->G63 H-bond (backbone) Ligand->L64 Hydrophobic Ligand->G65 H-bond (backbone) Ligand->Y140 H-bond/π-π Ligand->F294 π-π stacking Ligand->S295 H-bond Ligand->S396 Hydrophobic

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is synthesized from SDSs of structurally similar compounds. It is crucial to handle this compound with caution and to consult with your institution's environmental health and safety (EHS) department for compliance with local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • An eyewash station and safety shower should be readily accessible.[1]

Step-by-Step Disposal Protocol
  • Waste Identification and Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealed container.

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Spill Management:

    • In the event of a spill, prevent further spread if it is safe to do so.[2]

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[3][4]

    • Avoid generating dust during cleanup.[2][4]

    • Do not allow the chemical to enter drains, soil, or waterways.[2]

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area.[2][3]

    • Store the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Final Disposal:

    • All waste containing this compound must be disposed of through an approved waste disposal plant.[2][3]

    • Consult with your institution's EHS department or a licensed chemical waste disposal company to ensure compliance with all local, state, and federal regulations.

Hazard Profile Summary (Based on Analogous Compounds)

The following table summarizes the potential hazards associated with compounds structurally similar to this compound.

Hazard CategoryPotential EffectsRecommendations
Skin Contact May cause skin irritation.Wash thoroughly after handling.[3] Remove and wash contaminated clothing before reuse.[2]
Eye Contact May cause eye irritation.Wear appropriate eye protection.[1] In case of contact, rinse cautiously with water for several minutes.[3]
Inhalation May cause respiratory tract irritation.Avoid breathing dust.[3] Use in a well-ventilated area.[2]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the logical steps and decision-making process involved.

Caption: A workflow diagram illustrating the key stages of proper chemical disposal.

SpillResponse Start Spill Occurs Assess Is it safe to clean up? Start->Assess Evacuate Evacuate Area & Contact EHS Assess->Evacuate No PPE Wear Appropriate PPE Assess->PPE Yes Contain Contain the Spill PPE->Contain Cleanup Sweep/Vacuum Solid Material Contain->Cleanup Package Place in Labeled Waste Container Cleanup->Package Decontaminate Decontaminate the Area Package->Decontaminate Dispose Dispose of as Chemical Waste Decontaminate->Dispose

Caption: A decision tree for responding to a chemical spill.

References

Personal protective equipment for handling 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 213192-56-4). Adherence to these guidelines is critical for ensuring personnel safety and proper management of this chemical compound.

Chemical and Physical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₀F₃NO₃[1][2]
Molecular Weight249.19 g/mol [1][2]
Physical StateSolid (likely powder or crystalline)[3]
Known HazardsMay cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through contact, inhalation, or ingestion.

Summary of Required PPE
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[6][7][8]Protects against dust particles and potential splashes, which can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][9] Always consult the manufacturer's glove compatibility chart.[7][10]Prevents skin contact, which can lead to irritation.[5]
Body Protection A fully buttoned laboratory coat.[7] Wear closed-toe shoes and long pants.[6][11] For larger quantities, a chemical-resistant apron is recommended.[12]Protects skin from accidental spills and contamination.
Respiratory Protection Handle in a certified chemical fume hood to minimize dust inhalation.[10] If a fume hood is not available, a NIOSH-approved respirator for particulates is required.[7]The compound may cause respiratory tract irritation if inhaled.[5]

Operational and Disposal Plans

Follow these step-by-step procedures for safe handling, storage, and disposal.

Handling and Storage Protocol
  • Preparation: Before handling, ensure a designated work area within a chemical fume hood is clean and uncluttered.[10] Confirm that an eyewash station and safety shower are accessible within a 10-second travel time.[12][13]

  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound within a chemical fume hood to control dust.

    • Use appropriate tools (e.g., spatulas) to handle the material.

    • Keep containers tightly closed when not in use.[3][10]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[3][14]

    • Segregate from incompatible materials such as strong bases and oxidizing agents.[10][15]

    • Store in clearly labeled, tightly sealed containers.[14]

Spill Management
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently sweep up the solid material, avoiding dust generation.[10]

    • Place the spilled material and any contaminated cleaning supplies into a sealed container labeled as "Halogenated Organic Waste."[16]

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.[6][12]

    • Contact your institution's Environmental Health & Safety (EH&S) department.[6][12]

    • Prevent entry into the affected area.

Disposal Plan

As a fluorinated compound, this compound is classified as a halogenated organic waste.[14][17]

  • Waste Collection:

    • Collect all waste material (excess compound, contaminated consumables) in a dedicated, compatible, and clearly labeled hazardous waste container.[16][17]

    • The label must read "Halogenated Organic Waste" and list the chemical constituents.[16]

  • Segregation:

    • Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [17][18] This is critical for proper disposal and cost management.[14][18]

    • Keep acidic waste separate from basic waste.[17]

  • Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.[14]

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program.

Workflow Visualization

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Prep Don Full PPE Area Prepare Fume Hood Work Area Prep->Area Emergency Verify Eyewash/Shower Access Area->Emergency Weigh Weigh/Transfer Compound Emergency->Weigh Store Store in Sealed Container Weigh->Store Collect Collect in Halogenated Waste Container Store->Collect Segregate Segregate from Other Waste Collect->Segregate Dispose Arrange EH&S Pickup Segregate->Dispose Spill Spill Occurs SmallSpill Small Spill Cleanup Spill->SmallSpill Minor LargeSpill Large Spill: Evacuate & Call EH&S Spill->LargeSpill Major SmallSpill->Collect

Caption: Workflow for handling and disposal of the target compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.